Product packaging for Amethopterin-d3(Cat. No.:)

Amethopterin-d3

Cat. No.: B1355529
M. Wt: 457.5 g/mol
InChI Key: FBOZXECLQNJBKD-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Amethopterin-d3 is a useful research compound. Its molecular formula is C20H22N8O5 and its molecular weight is 457.5 g/mol. The purity is usually 95%.
The exact mass of the compound Methotrexate-methyl-d3 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H22N8O5 B1355529 Amethopterin-d3

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H22N8O5

Molecular Weight

457.5 g/mol

IUPAC Name

2-[[4-[(2,4-diaminopteridin-6-yl)methyl-(trideuteriomethyl)amino]benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C20H22N8O5/c1-28(9-11-8-23-17-15(24-11)16(21)26-20(22)27-17)12-4-2-10(3-5-12)18(31)25-13(19(32)33)6-7-14(29)30/h2-5,8,13H,6-7,9H2,1H3,(H,25,31)(H,29,30)(H,32,33)(H4,21,22,23,26,27)/i1D3

InChI Key

FBOZXECLQNJBKD-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O

Canonical SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O

Pictograms

Acute Toxic; Irritant; Health Hazard

sequence

XE

Origin of Product

United States

Foundational & Exploratory

Amethopterin-d3: A Technical Guide to Synthesis and Isotopic Purity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and isotopic purity assessment of Amethopterin-d3 (Methotrexate-d3). This compound serves as a crucial internal standard for the quantitative analysis of the widely used anti-cancer and immunosuppressant drug, Methotrexate, by mass spectrometry.[1][2][3][4] This guide details a plausible synthetic route, experimental protocols for synthesis and purification, and rigorous analytical methodologies for the determination of isotopic purity using mass spectrometry and nuclear magnetic resonance spectroscopy.

Synthesis of this compound

The synthesis of this compound is predicated on the introduction of a deuterated methyl group (CD3) onto a suitable precursor. A common and effective strategy involves the N-methylation of a desmethyl-methotrexate analogue. The proposed synthetic pathway is a two-step process starting from commercially available starting materials.

Synthetic Pathway Overview

The synthesis commences with the preparation of the key intermediate, N-(4-(methylamino)benzoyl)-L-glutamic acid, followed by a coupling reaction with 2,4-diamino-6-(bromomethyl)pteridine and subsequent deuteromethylation. A more direct approach, and the one detailed below, involves the synthesis of the deuterated intermediate, N-(4-(methyl-d3-amino)benzoyl)-L-glutamic acid, which is then coupled with the pteridine moiety.

Synthesis_Pathway cluster_step1 Step 1: Synthesis of N-(4-(methyl-d3-amino)benzoyl)-L-glutamic acid cluster_step2 Step 2: Coupling Reaction cluster_purification Purification A p-Aminobenzoyl-L-glutamic acid C N-(4-(methyl-d3-amino)benzoyl)-L-glutamic acid A->C Reductive Amination or Alkylation B Deuterated Formaldehyde (CD2O) / NaBD4 or Methyl-d3 Iodide (CD3I) B->C E This compound C->E Nucleophilic Substitution D 2,4-Diamino-6-(bromomethyl)pteridine D->E F Crude this compound E->F G Purified this compound F->G Preparative HPLC

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of N-(4-(methyl-d3-amino)benzoyl)-L-glutamic acid

This crucial intermediate can be synthesized via two primary methods: reductive amination using deuterated formaldehyde and a reducing agent, or by direct alkylation with a deuterated methylating agent.

Method A: Reductive Amination

  • Dissolution: Dissolve N-(4-aminobenzoyl)-L-glutamic acid in a suitable solvent such as a mixture of methanol and water.

  • Reaction with Deuterated Formaldehyde: Add an aqueous solution of deuterated formaldehyde (CD2O) to the solution.

  • Reduction: Cool the reaction mixture in an ice bath and add sodium borodeuteride (NaBD4) portion-wise. The use of NaBD4 ensures the introduction of the third deuterium atom.

  • Quenching and Work-up: After the reaction is complete, carefully quench the excess reducing agent with an acid, such as dilute HCl, until the pH is neutral.

  • Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Method B: Direct Alkylation

  • Protection (if necessary): The carboxylic acid groups of N-(4-aminobenzoyl)-L-glutamic acid may need to be protected, for example, as their ethyl esters, to prevent side reactions.

  • Deprotonation: Treat the protected starting material with a suitable base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF) to deprotonate the amino group.

  • Alkylation: Add methyl-d3 iodide (CD3I) to the reaction mixture and stir at room temperature until the reaction is complete.

  • Deprotection: If protection was used, deprotect the carboxylic acid groups using standard procedures (e.g., hydrolysis with NaOH).

  • Work-up and Purification: Perform an aqueous work-up and purify the product by crystallization or column chromatography.

Step 2: Synthesis of this compound

  • Coupling Reaction: The final step involves the coupling of N-(4-(methyl-d3-amino)benzoyl)-L-glutamic acid with 2,4-diamino-6-(bromomethyl)pteridine. This reaction is typically carried out in a polar aprotic solvent like DMF.

  • Reaction Conditions: The reaction mixture is stirred at an elevated temperature to facilitate the nucleophilic substitution of the bromine atom.

  • Purification: The crude this compound is purified by preparative high-performance liquid chromatography (HPLC) to achieve high chemical purity.

Data Presentation: Synthesis Parameters
ParameterValue/Condition
Step 1: Reductive Amination
Starting MaterialN-(4-aminobenzoyl)-L-glutamic acid
Deuterating AgentDeuterated Formaldehyde (CD2O)
Reducing AgentSodium Borodeuteride (NaBD4)
SolventMethanol/Water
Reaction Temperature0 °C to Room Temperature
Step 2: Coupling Reaction
IntermediateN-(4-(methyl-d3-amino)benzoyl)-L-glutamic acid
Coupling Partner2,4-diamino-6-(bromomethyl)pteridine
SolventDimethylformamide (DMF)
Reaction Temperature50-80 °C
Purification
MethodPreparative High-Performance Liquid Chromatography (HPLC)

Isotopic Purity Assessment

The determination of isotopic purity is critical to ensure the suitability of this compound as an internal standard. The two primary analytical techniques for this assessment are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Isotopic Purity Assessment Workflow

Purity_Assessment_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data_processing Data Processing and Calculation cluster_result Result A Purified this compound B Dissolution in appropriate solvent (e.g., Methanol for MS, DMSO-d6 for NMR) A->B C LC-HRMS Analysis B->C D NMR Spectroscopy (1H and 2H) B->D E Mass Spectrum Analysis: - Extract ion chromatograms - Integrate peak areas of isotopologues C->E F NMR Spectrum Analysis: - Integrate relevant proton/deuteron signals D->F G Isotopic Purity (%) E->G Calculate Isotopic Enrichment F->G Calculate Deuteration Level

Caption: Workflow for isotopic purity assessment of this compound.

Experimental Protocols

2.2.1. High-Resolution Mass Spectrometry (LC-HRMS)

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 0.1 mg/mL in methanol). Further dilute to an appropriate concentration for LC-MS analysis.

  • Chromatographic Separation: Use a C18 reversed-phase column for chromatographic separation. A typical mobile phase consists of a gradient of water and acetonitrile with a small amount of formic acid to improve ionization.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Mode: Full scan high-resolution mass spectrometry.

    • Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high mass accuracy.

    • Monitored Ions: Monitor the mass-to-charge ratios (m/z) for the different isotopologues of Methotrexate (d0, d1, d2, d3).

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in a deuterated solvent (e.g., DMSO-d6). Add a known amount of an internal standard for quantitative NMR (qNMR) if absolute quantification is required.

  • ¹H NMR Spectroscopy:

    • Acquire a standard proton NMR spectrum.

    • The degree of deuteration at the methyl position can be estimated by comparing the integral of the residual proton signal of the N-methyl group to the integrals of other non-deuterated protons in the molecule.

  • ²H NMR Spectroscopy:

    • Acquire a deuterium NMR spectrum.

    • A strong signal corresponding to the N-CD3 group will confirm the incorporation of deuterium. The chemical shift will be similar to the corresponding proton signal in the ¹H NMR spectrum.

Data Presentation: Isotopic Purity Assessment Parameters

Table 2.1: LC-HRMS Parameters for this compound Analysis

ParameterValue/Condition
Liquid Chromatography
ColumnC18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
GradientOptimized for separation of Methotrexate
Flow Rate0.2 - 0.4 mL/min
Mass Spectrometry
IonizationElectrospray Ionization (ESI), Positive Mode
Scan ModeFull Scan High-Resolution
Mass Rangem/z 100 - 1000
Precursor Ion (d3)m/z 458.2
Product Ion (d3)m/z 311.2
Precursor Ion (d0)m/z 455.2
Product Ion (d0)m/z 308.2

Table 2.2: NMR Parameters for this compound Analysis

Parameter¹H NMR²H NMR
Spectrometer Frequency≥ 400 MHz≥ 60 MHz
SolventDMSO-d6DMSO-h6 (or other non-deuterated solvent)
Pulse SequenceStandard single pulseStandard single pulse
Relaxation Delay (D1)≥ 5 x T1 of the slowest relaxing proton≥ 5 x T1 of the deuteron
Number of Scans16 - 64256 - 1024 (or more)

Calculation of Isotopic Purity

The isotopic purity of this compound is typically expressed as the percentage of the d3 isotopologue relative to all other isotopologues.

From Mass Spectrometry Data:

Isotopic Purity (%) = [ (Area of d3 peak) / (Sum of areas of d0, d1, d2, and d3 peaks) ] x 100

From ¹H NMR Data:

The degree of deuteration can be estimated by comparing the integral of the residual N-CH3-d2 signal to a known integral of a non-deuterated proton signal in the molecule.

This technical guide provides a foundational understanding of the synthesis and isotopic purity assessment of this compound. The provided protocols and parameters should be optimized for specific laboratory conditions and instrumentation. Rigorous characterization of the final product is essential to ensure its quality and reliability as an internal standard in quantitative analytical methods.

References

The Gold Standard in Quantitative Bioanalysis: A Technical Guide to the Mechanism of Action of Amethopterin-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative mass spectrometry, achieving the highest degree of accuracy and precision is paramount. This technical guide delves into the fundamental rationale and practical application of Amethopterin-d3, a deuterated internal standard, which is considered the gold standard for robust and reliable bioanalysis of the widely used chemotherapeutic agent, Amethopterin (Methotrexate). From mitigating the unpredictable nature of matrix effects to ensuring data integrity across complex experimental workflows, deuterated standards like this compound offer an unparalleled solution for researchers in drug development and various scientific disciplines.

The Core Principle: Combating Analytical Variability

The primary challenge in quantitative mass spectrometry is controlling for variability introduced during sample preparation and analysis.[1] Factors such as incomplete extraction recovery, sample-to-sample differences in matrix composition (matrix effects), and fluctuations in instrument response can all lead to inaccurate quantification of the target analyte.[1] An internal standard is a compound of known concentration that is added to all samples (calibrators, quality controls, and unknowns) at the beginning of the analytical process. By monitoring the signal of the internal standard relative to the analyte, these sources of error can be normalized.

This compound is a stable isotope-labeled version of Amethopterin, where three hydrogen atoms have been replaced by their heavier isotope, deuterium.[2][3][4] This subtle change in mass allows the mass spectrometer to differentiate between the analyte and the internal standard, while their near-identical physicochemical properties ensure they behave similarly throughout the analytical process.[1][5]

Physicochemical Properties: The Foundation of Efficacy

The effectiveness of this compound as an internal standard is rooted in its physicochemical similarity to the unlabeled analyte, Amethopterin.

PropertyAmethopterin (Methotrexate)This compound (Methotrexate-d3)Significance
Molecular Formula C₂₀H₂₂N₈O₅C₂₀H₁₉D₃N₈O₅The presence of three deuterium atoms in this compound results in a predictable mass shift.[4]
Molecular Weight ~454.44 g/mol ~457.46 g/mol The mass difference allows for distinct detection by the mass spectrometer.[4][6]
Chromatographic Behavior Co-elutes with this compoundCo-elutes with AmethopterinNear-identical retention times ensure that both compounds experience the same matrix effects at the same time during LC separation.[5]
Ionization Efficiency Nearly identical to this compoundNearly identical to AmethopterinSimilar ionization responses in the mass spectrometer source are crucial for accurate ratio-based quantification.[5]
Extraction Recovery Nearly identical to this compoundNearly identical to AmethopterinBoth compounds are extracted from the sample matrix with similar efficiency, correcting for losses during sample preparation.[5]

Mechanism of Action in LC-MS/MS Analysis

The primary application of this compound is in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of Methotrexate in biological matrices such as plasma and serum.[7] The mechanism can be broken down into the following key stages:

  • Sample Preparation: A known amount of this compound is added to the biological sample at the very beginning of the workflow. Common sample preparation techniques include protein precipitation, solid-phase extraction, and liquid-liquid extraction.[7][8] Because this compound has virtually identical chemical properties to Amethopterin, any loss of the analyte during these steps will be mirrored by a proportional loss of the internal standard.

  • Chromatographic Separation: The sample extract is injected into a liquid chromatograph. Both Amethopterin and this compound travel through the analytical column and, due to their similar polarities and interactions with the stationary phase, they co-elute, meaning they exit the column at nearly the same time.[5]

  • Ionization: As the co-eluting compounds enter the mass spectrometer, they are ionized, typically using electrospray ionization (ESI). Their near-identical structures result in similar ionization efficiencies.

  • Mass Spectrometric Detection: The mass spectrometer separates the ions based on their mass-to-charge ratio (m/z). Since this compound is heavier than Amethopterin, it appears at a different m/z value. The instrument is set to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard. This process, known as Multiple Reaction Monitoring (MRM), provides high selectivity and sensitivity.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Amethopterin (Methotrexate)455.11308.3
This compound (Internal Standard)458.20311.20

Note: The exact m/z values may vary slightly depending on the instrument and experimental conditions.

  • Quantification: The concentration of Amethopterin in the unknown sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard. This ratio is then compared to a calibration curve generated from samples with known concentrations of Amethopterin and the same fixed concentration of this compound.

Experimental Protocols

Below are representative methodologies for the use of this compound as an internal standard in the quantification of Methotrexate in human plasma.

Sample Preparation: Protein Precipitation

This is a rapid and common method for removing the majority of proteins from a plasma sample.

  • To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of a working solution of this compound in a suitable solvent (e.g., methanol).

  • Add 300 µL of a protein precipitating agent, such as methanol or acetonitrile containing the internal standard.

  • Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at a high speed (e.g., 10,000 x g) for 5-10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a well plate for analysis by LC-MS/MS.

LC-MS/MS Analysis
  • Liquid Chromatography:

    • Column: A C18 reverse-phase column is commonly used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).

    • Flow Rate: Typically in the range of 0.3-0.6 mL/min.

    • Injection Volume: 5-20 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Monitored Transitions:

      • Amethopterin: e.g., m/z 455.2 → 308.1

      • This compound: e.g., m/z 458.2 → 311.2

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow and the logical relationship between the analyte and the internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification sample Biological Sample (e.g., Plasma) add_is Spike with This compound sample->add_is extraction Protein Precipitation or SPE add_is->extraction extract Analyte + Internal Standard Extract extraction->extract lc LC Separation (Co-elution) extract->lc ms MS/MS Detection (MRM) lc->ms data Data Acquisition (Peak Areas) ms->data ratio Calculate Peak Area Ratio (Analyte/IS) data->ratio calibration Compare to Calibration Curve ratio->calibration concentration Determine Analyte Concentration calibration->concentration

Caption: A typical experimental workflow for quantitative bioanalysis using a deuterated internal standard.

logical_relationship cluster_process Analytical Process analyte Amethopterin (Analyte) sample_prep Sample Preparation analyte->sample_prep quantification Accurate Quantification analyte->quantification Variable Signal is This compound (Internal Standard) is->sample_prep is->quantification Reference Signal lc_separation LC Separation sample_prep->lc_separation ionization Ionization lc_separation->ionization ms_detection MS/MS Detection ionization->ms_detection ms_detection->quantification

References

A Technical Guide to the Physical and Chemical Properties of Deuterated Methotrexate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of deuterated methotrexate. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and analytical sciences. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant pathways and workflows to facilitate a deeper understanding of this stable isotope-labeled compound.

Introduction

Deuterated methotrexate (MTX-d3) is a stable isotope-labeled version of methotrexate, a widely used antifolate drug in the treatment of cancer and autoimmune diseases.[1] The substitution of hydrogen atoms with deuterium, most commonly on the N-methyl group, provides a distinct mass shift, making it an invaluable tool in analytical methodologies, particularly in pharmacokinetic and metabolic studies where it serves as an internal standard for accurate quantification of methotrexate in biological matrices.[2][3] Understanding the physical and chemical properties of deuterated methotrexate is crucial for its effective application in research and development.

Physical and Chemical Properties

The introduction of deuterium can subtly influence the physicochemical properties of a molecule due to the kinetic isotope effect. While comprehensive studies detailing every physical and chemical parameter of deuterated methotrexate compared to its non-deuterated counterpart are not extensively published, the following tables summarize the available data.

Table 1: General and Physical Properties
PropertyDeuterated Methotrexate (MTX-d3)Methotrexate (MTX)Reference(s)
Chemical Formula C₂₀H₁₉D₃N₈O₅C₂₀H₂₂N₈O₅[4]
Molecular Weight 457.5 g/mol 454.4 g/mol [4][5]
Appearance SolidYellow to orange-brown crystalline powder[4][5]
Melting Point >200°C (decomposes)Not explicitly stated, but decomposes[6]
Solubility DMF: 14 mg/mlDMSO: 3 mg/mlPBS (pH 7.2): 1 mg/mlPractically insoluble in water, alcohol, chloroform, and ether; dissolves in dilute solutions of mineral acids and of alkali hydroxides and carbonates.[4][7]
Specific Rotation +17.8° (c= 0.4; 0.1N NaOH)Not specified[6]
Table 2: Spectroscopic and Chromatographic Data
ParameterDeuterated Methotrexate (MTX-d3)Methotrexate (MTX)Reference(s)
Mass Spec Transition (m/z) 458.2 → 311.2455.2 → 308.2[2]
¹H NMR (DMSO-d₆, δ ppm) Specific peak shifts due to deuteration are expected but detailed comparative spectra are not readily available in literature.8.45 (s, 1H), 7.63 (d, 2H), 6.73 (d, 2H), 4.58 (s, 2H), 4.29 (dd, 1H), 3.07 (s, 3H), 2.36–1.94 (m, 4H)[8]
¹³C NMR (DMSO-d₆, δ ppm) Specific peak shifts due to deuteration are expected but detailed comparative spectra are not readily available in literature.182.36, 179.19, 169.28, 162.85, 161.99, 153.36, 151.66, 149.10, 148.08, 128.78, 122.21, 120.58, 111.72, 55.83, 54.83, 38.62, 34.27, 28.57[8]
TLC Conditions C18; Acetonitrile : Water : Ammonium Hydroxide (8ml: 2ml: 10 drops), Rv=0.4Not specified[6]

Experimental Protocols

Detailed experimental protocols for the characterization of deuterated methotrexate are often specific to the research context. However, based on the available literature, the following sections outline the general methodologies for key analytical techniques.

Mass Spectrometry for Quantification

Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is a primary technique for the quantification of methotrexate, utilizing deuterated methotrexate as an internal standard.

Methodology:

  • Sample Preparation: Protein precipitation is a common method for extracting methotrexate from plasma samples. This typically involves the addition of an organic solvent like methanol.[9]

  • Internal Standard Spiking: A known concentration of deuterated methotrexate (e.g., MTX-d3) is added to the sample prior to extraction.[9]

  • Chromatographic Separation: The extracted sample is injected into a liquid chromatography (LC) system, often a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system, for separation from other plasma components.[3][9]

  • Mass Spectrometric Detection: The eluent from the LC system is introduced into a mass spectrometer, typically a triple quadrupole instrument, operating in multiple reaction monitoring (MRM) mode.[2][3] Specific precursor-to-product ion transitions are monitored for both methotrexate and deuterated methotrexate.[2]

  • Quantification: The ratio of the peak area of methotrexate to the peak area of the deuterated internal standard is used to calculate the concentration of methotrexate in the original sample.

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification Plasma Plasma Sample Spike Spike with MTX-d3 (Internal Standard) Plasma->Spike Precipitate Protein Precipitation (e.g., Methanol) Spike->Precipitate LC LC Separation (UHPLC/HPLC) Precipitate->LC MS Tandem MS Detection (MRM Mode) LC->MS Ratio Calculate Peak Area Ratio (MTX / MTX-d3) MS->Ratio Concentration Determine MTX Concentration Ratio->Concentration

Caption: Workflow for the quantification of methotrexate using deuterated methotrexate as an internal standard via LC-MS/MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and characterization of deuterated methotrexate.

Methodology:

  • Sample Preparation: A sample of deuterated methotrexate is dissolved in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆).[8]

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer.[10]

  • Spectral Analysis: The chemical shifts (δ), coupling constants (J), and integration of the signals are analyzed to confirm the structure and isotopic labeling of the molecule. The absence or significant reduction of a proton signal at the expected position of the N-methyl group in the ¹H NMR spectrum, coupled with the corresponding changes in the ¹³C NMR spectrum, would confirm the deuteration.

Signaling Pathway of Methotrexate

Deuterated methotrexate is expected to follow the same biological pathways as its non-deuterated counterpart. The primary mechanism of action of methotrexate is the competitive inhibition of dihydrofolate reductase (DHFR).[11][12]

Methotrexate_Pathway cluster_folate_cycle Folate Metabolism cluster_nucleotide_synthesis Nucleotide Synthesis DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF NADPH -> NADP+ Thymidylate Thymidylate Synthesis (dUMP -> dTMP) THF->Thymidylate Purine Purine Synthesis THF->Purine DHFR Dihydrofolate Reductase (DHFR) DNA DNA Synthesis Thymidylate->DNA Purine->DNA MTX Methotrexate MTX->DHFR

Caption: Simplified signaling pathway of methotrexate's mechanism of action.

This inhibition disrupts the conversion of dihydrofolate (DHF) to the active tetrahydrofolate (THF).[11] THF is a crucial cofactor for the synthesis of thymidylate and purine nucleotides, which are essential building blocks for DNA synthesis and cellular replication.[11][12] By depleting the intracellular pool of THF, methotrexate effectively halts DNA synthesis, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cells such as cancer cells.

Conclusion

Deuterated methotrexate is a critical tool in the analytical and clinical investigation of methotrexate. Its physical and chemical properties are largely similar to the parent compound, with the key difference being its increased mass, which is leveraged for its use as an internal standard. The methodologies outlined in this guide provide a foundation for the accurate and reliable use of deuterated methotrexate in a research setting. Further detailed comparative studies on a wider range of physicochemical properties would be beneficial to the scientific community.

References

Decoding the Deuterated Standard: A Technical Guide to Interpreting an Amethopterin-d3 Certificate of Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive framework for interpreting a Certificate of Analysis (CoA) for Amethopterin-d3, a deuterated internal standard crucial for the accurate quantification of the widely used therapeutic agent, Methotrexate. Understanding the nuances of the data presented in a CoA is paramount for ensuring the quality, reliability, and reproducibility of analytical data in research and regulated environments. This document will dissect the key components of a typical this compound CoA, offer detailed experimental protocols for the cited analytical techniques, and provide visual aids to clarify complex workflows and relationships.

Introduction to this compound and the Role of a Certificate of Analysis

Amethopterin, more commonly known as Methotrexate, is a potent antimetabolite and antifolate drug used in the treatment of cancer, autoimmune diseases, and other conditions. This compound is its stable isotope-labeled (SIL) analog, where three hydrogen atoms on the N-methyl group have been replaced with deuterium. This mass difference allows it to be distinguished from the unlabeled drug in mass spectrometry, making it an ideal internal standard for quantitative bioanalysis.

A Certificate of Analysis is a formal document that provides detailed information about a specific batch of a chemical substance. It serves as a guarantee of quality from the manufacturer and is essential for:

  • Ensuring Identity and Purity: Verifying that the material is indeed this compound and meets the required purity specifications.

  • Method Development and Validation: Providing the necessary data to develop and validate robust analytical methods.

  • Regulatory Compliance: Fulfilling documentation requirements for Good Laboratory Practice (GLP) and Good Manufacturing Practice (GMP) environments.

  • Troubleshooting: Aiding in the investigation of unexpected analytical results.

Deconstructing the Certificate of Analysis: Key Sections and Data Interpretation

A typical this compound CoA is structured to provide a comprehensive overview of the product's identity, purity, and characterization. The following sections are commonly found, and their interpretation is critical for the end-user.

Identification and General Information

This section provides the fundamental details of the compound.

ParameterExample ValueInterpretation
Product Name This compoundThe common name for the deuterated compound.
Synonyms Methotrexate-d3, MTX-d3Alternative names used in literature and by different suppliers.
CAS Number 432545-63-6The unique Chemical Abstracts Service registry number for this specific deuterated compound.
Molecular Formula C₂₀H₁₉D₃N₈O₅Indicates the elemental composition, explicitly showing the three deuterium (D) atoms.
Molecular Weight 457.46 g/mol The mass of one mole of the compound, calculated using the atomic weights of its constituent atoms, including deuterium.
Lot/Batch Number A unique identifier for the specific production batch.Essential for traceability and linking the CoA to the physical sample.
Appearance Yellow to orange solidA qualitative description of the physical state and color of the material.
Storage Conditions -20°CThe recommended temperature for long-term storage to ensure stability.
Purity and Composition

This is a critical section that quantifies the purity of the this compound standard.

ParameterExample ValueInterpretation
Chemical Purity (by HPLC) >99%This value, determined by High-Performance Liquid Chromatography (HPLC), represents the percentage of the main compound relative to all other detectable impurities. A higher value indicates fewer impurities.
Isotopic Purity (by MS) >99%Assessed by Mass Spectrometry (MS), this indicates the percentage of the deuterated (d3) form relative to the unlabeled (d0) and partially labeled (d1, d2) forms. High isotopic purity is crucial to prevent interference with the quantification of the unlabeled analyte.
Residual Solvents (by GC-HS) <0.1%The amount of any remaining solvents from the synthesis and purification process, typically determined by Gas Chromatography-Headspace. Low levels are important to ensure the accurate weighing of the standard.
Water Content (by Karl Fischer) <0.5%The percentage of water in the solid material. This is important for calculating the exact concentration when preparing stock solutions.

Experimental Protocols: A Closer Look at the Analytical Methods

To fully appreciate the data on a CoA, it is essential to understand the methodologies used to generate that data. The following are detailed protocols for the key analytical techniques employed in the characterization of this compound.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

HPLC is a cornerstone technique for assessing the chemical purity of pharmaceutical standards. It separates the main compound from any impurities based on their differential interactions with a stationary phase.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution is often employed. For example:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

    • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detection at 303 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then diluted with the mobile phase to an appropriate concentration (e.g., 10 µg/mL).

Data Interpretation: The chromatogram will show a major peak corresponding to this compound and potentially several smaller peaks representing impurities. The chemical purity is calculated by dividing the area of the main peak by the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis a This compound Standard b Dissolve in DMSO a->b c Dilute with Mobile Phase b->c d Injector c->d e C18 Column d->e f UV Detector (303 nm) e->f g Chromatogram f->g h Peak Integration g->h i Purity Calculation h->i

Caption: Workflow for HPLC Purity Analysis.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry is a powerful technique for confirming the identity of a compound by measuring its mass-to-charge ratio (m/z) and for determining its isotopic purity.

Methodology:

  • Instrumentation: A high-resolution mass spectrometer, often coupled with a liquid chromatography system (LC-MS).

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically used for Methotrexate and its analogs.

  • Mass Analyzer: A Time-of-Flight (TOF) or Orbitrap analyzer provides high mass accuracy for identity confirmation. A triple quadrupole (QqQ) mass spectrometer is often used for quantitative analysis and determination of isotopic distribution.

  • Scan Mode:

    • Full Scan: To confirm the molecular weight, the instrument scans a wide m/z range (e.g., 100-1000). The protonated molecule [M+H]⁺ is observed. For this compound, this would be at approximately m/z 458.5.

    • Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM): To determine isotopic purity, the instrument is set to monitor the m/z values corresponding to the unlabeled (d0, m/z 455.5), partially labeled (d1, d2), and fully labeled (d3, m/z 458.5) forms of the molecule.

  • Sample Introduction: The sample can be introduced via direct infusion or through an LC system as described in the HPLC section.

Data Interpretation:

  • Identity: The high-resolution mass spectrum should show a prominent peak with an m/z value that corresponds to the theoretical mass of the protonated this compound molecule within a few parts per million (ppm).

  • Isotopic Purity: The relative intensities of the peaks corresponding to the d0, d1, d2, and d3 forms are used to calculate the isotopic purity. The percentage is typically calculated as the intensity of the d3 peak divided by the sum of the intensities of all isotopic peaks.

MS_Analysis cluster_sample Sample Introduction cluster_ms Mass Spectrometer cluster_output Data Output a This compound Solution b ESI Source a->b c Mass Analyzer b->c d Detector c->d e Mass Spectrum d->e f Isotopic Distribution e->f NMR_Interpretation cluster_experiment NMR Experiment cluster_analysis Spectral Analysis a This compound in DMSO-d6 b Acquire 1H NMR Spectrum a->b c Compare to Methotrexate Spectrum b->c d Observe Absence of N-CH3 Signal c->d e Confirm Structure d->e

Unveiling the Isotopic Edge: A Technical Guide to Deuterated vs. Non-Deuterated Methotrexate in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the key distinctions between deuterated and non-deuterated methotrexate, offering a critical resource for researchers, scientists, and drug development professionals. The strategic replacement of hydrogen with deuterium atoms in the methotrexate molecule can significantly alter its pharmacokinetic profile and metabolic fate, opening new avenues for therapeutic optimization and research applications.

Core Concepts: The Deuterium Advantage

Deuterium, a stable, non-radioactive isotope of hydrogen, forms a stronger covalent bond with carbon compared to its lighter counterpart. This phenomenon, known as the kinetic isotope effect (KIE), is the fundamental principle behind the altered properties of deuterated compounds. By selectively replacing hydrogen atoms at sites of metabolic activity, the rate of enzymatic cleavage can be reduced, leading to a cascade of potential benefits.[1]

The primary goals of deuterating methotrexate are to:

  • Enhance Metabolic Stability: Slowing down the metabolic breakdown of the drug.

  • Improve Pharmacokinetic Profile: Potentially leading to a longer half-life, increased systemic exposure, and reduced dosing frequency.

  • Reduce Formation of Toxic Metabolites: By altering the metabolic pathway, the generation of undesirable byproducts may be minimized.

  • Serve as an Analytical Standard: Deuterated compounds are widely used as internal standards in mass spectrometry-based quantification assays due to their identical chemical properties but distinct mass.[2]

Comparative Analysis: Key Physicochemical and Pharmacokinetic Parameters

While comprehensive, direct comparative studies on the pharmacokinetics of deuterated versus non-deuterated methotrexate are not extensively published, the following table illustrates the anticipated differences based on the principles of deuteration. This data is presented for illustrative purposes to guide research and experimental design.

ParameterNon-Deuterated MethotrexateDeuterated Methotrexate (Anticipated)Rationale for Difference
Molecular Weight ~454.44 g/mol Slightly higher (e.g., ~457.46 g/mol for d3-MTX)Mass of deuterium is greater than hydrogen.
Metabolic Clearance Subject to hepatic aldehyde oxidase metabolism to 7-hydroxymethotrexate.[3]Potentially reducedKinetic Isotope Effect slows C-D bond cleavage at metabolic sites.[1]
Elimination Half-life (t½) 3-10 hours (low dose), 8-15 hours (high dose)Potentially longerSlower metabolism leads to prolonged circulation.[4]
Area Under the Curve (AUC) BaselinePotentially increasedReduced clearance results in greater overall drug exposure.[4]
Enzyme Inhibition (IC50/Ki for DHFR) Established valuesExpected to be similarDeuteration at non-binding sites should not significantly alter affinity for the target enzyme.

Signaling Pathways and Experimental Workflows

The mechanism of action of methotrexate, both deuterated and non-deuterated, centers on the inhibition of dihydrofolate reductase (DHFR), a key enzyme in folate metabolism.[5] This inhibition disrupts the synthesis of purines and thymidylates, essential precursors for DNA and RNA synthesis, thereby arresting cell proliferation.

Methotrexate Signaling Pathway

Methotrexate Signaling Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space MTX_ext Methotrexate MTX_int Methotrexate MTX_ext->MTX_int Cellular Uptake DHFR Dihydrofolate Reductase (DHFR) MTX_int->DHFR Inhibits THF Tetrahydrofolate (THF) DHFR->THF Produces DHF Dihydrofolate (DHF) DHF->DHFR Substrate Purine_Synthesis Purine Synthesis THF->Purine_Synthesis Thymidylate_Synthesis Thymidylate Synthesis THF->Thymidylate_Synthesis DNA_RNA_Synthesis DNA/RNA Synthesis Purine_Synthesis->DNA_RNA_Synthesis Thymidylate_Synthesis->DNA_RNA_Synthesis Cell_Proliferation Cell Proliferation DNA_RNA_Synthesis->Cell_Proliferation Leads to Pharmacokinetic Workflow Start Start: In Vivo Study Dosing Administer Deuterated and Non-Deuterated MTX to separate animal cohorts (e.g., rats, mice) via IV and PO routes Start->Dosing Sampling Collect blood samples at predefined time points Dosing->Sampling Processing Process blood to plasma and store frozen Sampling->Processing Analysis Quantify drug concentration using LC-MS/MS (using the other isotopic form as an internal standard) Processing->Analysis PK_Modeling Pharmacokinetic Modeling (e.g., non-compartmental analysis) Analysis->PK_Modeling Data_Comparison Compare key parameters: - Half-life (t½) - Clearance (CL) - Volume of distribution (Vd) - Bioavailability (F) PK_Modeling->Data_Comparison End End: Comparative PK Profile Data_Comparison->End

References

Amethopterin-d3: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the stability and optimal storage conditions for Amethopterin-d3, the deuterated analogue of Methotrexate. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development who utilize this compound, primarily as an internal standard in analytical methodologies. The information presented herein is a synthesis of data from technical datasheets, peer-reviewed literature on the parent compound Methotrexate, and established regulatory guidelines for stability testing.

Core Concepts: Stability of this compound

This compound, a stable isotope-labeled version of Methotrexate, is anticipated to exhibit a stability profile similar to, or potentially greater than, its non-deuterated counterpart. This is attributed to the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can slow down metabolic and chemical degradation processes where C-H bond cleavage is the rate-limiting step.[][2] While specific quantitative degradation kinetics for this compound are not extensively published, the stability data for Methotrexate serves as a robust and reliable proxy.

Recommended Storage Conditions

The stability of this compound is highly dependent on its physical state (solid or in solution) and the storage environment. The following tables summarize the recommended storage conditions based on supplier technical data and stability studies of Methotrexate.

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationAdditional Notes
Solid (Powder) -20°C≥ 2 yearsProtect from light and moisture.[3][4]
4°CShorter-termRefer to Certificate of Analysis for specific batch recommendations.[4]
In Solvent -80°CUp to 6 monthsUse a suitable solvent such as DMSO or an aqueous base.[3]
-20°CUp to 1 monthStability is solvent-dependent.[3]

Table 2: Stability of Methotrexate in Various Solutions (Proxy Data for this compound)

Solution/MatrixConcentrationStorage TemperatureDuration of StabilityKey Findings
0.9% Sodium Chloride Injection0.2 and 20 mg/mL25°C28 daysStable with minor (<0.05%) increase in degradation products.[5]
5% Dextrose Injection20 mg/mL25°C28 daysStable with minor degradation.[5]
5% Dextrose Injection0.2 mg/mL25°C3 daysLess stable at lower concentrations in this diluent.[5]
Whole Blood0.6 and 2.5 µg/mLRoom Temperature2 daysStable.[6]
Whole Blood0.6 and 2.5 µg/mL4°C6 daysStable.[6]
Plasma0.6 and 2.5 µg/mLRoom Temperature or 4°CAt least 6 daysNo significant loss (<17%).[6]

Degradation Pathways

The degradation of Amethopterin, and by extension this compound, can be induced by hydrolytic, oxidative, and photolytic stress. Understanding these pathways is crucial for developing stability-indicating analytical methods.

  • Hydrolytic Degradation: Methotrexate is susceptible to hydrolysis, particularly in acidic and alkaline conditions. Acid-catalyzed degradation can lead to the formation of 4-amino-4-deoxy-10-methylpteroic acid (AMP).[7]

  • Oxidative Degradation: Exposure to oxidizing agents, such as hydrogen peroxide, can lead to the degradation of the molecule.[8][9]

  • Photodegradation: Methotrexate is known to be light-sensitive. Photolytic degradation can result in the cleavage of the molecule, yielding products such as 2,4-diamino-6-pteridinecarbaldehyde and p-aminobenzoylglutamic acid.[10] It is imperative to protect both solid and solution forms of this compound from light.

Experimental Protocols

A comprehensive assessment of this compound stability involves a series of well-defined experiments, guided by the principles outlined in the International Council for Harmonisation (ICH) guidelines, particularly ICH Q1A(R2) for stability testing.

Forced Degradation Study Protocol

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of the molecule.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of approximately 1 mg/mL.[11]

  • Acid Hydrolysis: Mix the stock solution with 0.1 N to 1 N HCl and heat at 60°C. Monitor the degradation over time (e.g., 2, 4, 8, 12, 24 hours).[8]

  • Base Hydrolysis: Mix the stock solution with 0.1 N to 1 N NaOH and heat at 60°C. Monitor the degradation over time.[8]

  • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature. Monitor the degradation over time.[8][11]

  • Thermal Degradation: Expose the solid powder to dry heat (e.g., 50°C) for 24 hours.[8]

  • Photodegradation: Expose the solid powder and a solution of this compound to UV and fluorescent light for a defined period (e.g., 24 hours).[8]

  • Analysis: Analyze the stressed samples at each time point using a stability-indicating HPLC or HPLC-MS/MS method (see section 4.2) to quantify the remaining this compound and identify degradation products.

Stability-Indicating HPLC Method Protocol

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for accurately quantifying this compound and separating it from its degradation products.

  • Chromatographic System: An HPLC system equipped with a UV or photodiode array (PDA) detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., potassium dihydrogen orthophosphate, pH adjusted to 6.0) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution mode. A common mobile phase composition is a 92:8 (v/v) mixture of buffer and acetonitrile.

  • Flow Rate: Typically 1.0 - 1.5 mL/min.

  • Detection Wavelength: 303 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase or a suitable diluent to an appropriate concentration.

  • Method Validation: The method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ). The method's ability to separate this compound from its forced degradation products must be demonstrated to prove its stability-indicating nature.

Visualizations: Pathways and Workflows

Mechanism of Action: Dihydrofolate Reductase Inhibition

Amethopterin, and its deuterated form, primarily functions as an antimetabolite by competitively inhibiting the enzyme dihydrofolate reductase (DHFR). This inhibition disrupts the folate metabolic pathway, which is essential for the synthesis of purines and pyrimidines, the building blocks of DNA and RNA. This ultimately interferes with cell proliferation.

Amethopterin_MoA cluster_cell Cell cluster_synthesis Nucleotide Synthesis Amethopterin_d3 This compound DHFR Dihydrofolate Reductase (DHFR) Amethopterin_d3->DHFR Inhibits DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF Conversion Purine_Synth Purine Synthesis THF->Purine_Synth Pyrimidine_Synth Pyrimidine Synthesis THF->Pyrimidine_Synth DNA_RNA DNA & RNA Synthesis Purine_Synth->DNA_RNA Pyrimidine_Synth->DNA_RNA

Caption: Mechanism of action of this compound via inhibition of DHFR.

Experimental Workflow for Stability Testing

The following diagram illustrates a typical workflow for conducting a stability study of a pharmaceutical compound like this compound, from initial planning to data analysis, in accordance with ICH guidelines.

Stability_Testing_Workflow start Stability Study Planning (ICH Guidelines) protocol Develop Stability Protocol start->protocol forced_degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) protocol->forced_degradation method_dev Develop Stability-Indicating Analytical Method (e.g., HPLC) protocol->method_dev forced_degradation->method_dev method_val Validate Analytical Method (ICH Q2) method_dev->method_val storage Place Samples on Stability (Defined Conditions: Temp, Humidity, Light) method_val->storage sampling Pull Samples at Time Points (0, 3, 6, 9, 12... months) storage->sampling analysis Analyze Samples sampling->analysis data_eval Evaluate Data (Assay, Impurities, Degradation Profile) analysis->data_eval shelf_life Determine Shelf-Life and Storage Conditions data_eval->shelf_life end Final Stability Report shelf_life->end

Caption: A typical experimental workflow for stability testing of this compound.

Conclusion

This technical guide provides a comprehensive overview of the stability and storage considerations for this compound. While specific quantitative stability data for this deuterated compound is limited in public literature, a robust understanding can be derived from the extensive data available for its parent compound, Methotrexate, in conjunction with the principles of the kinetic isotope effect. For optimal integrity, this compound should be stored as a solid at -20°C, protected from light and moisture. When in solution, storage at -80°C is recommended for longer-term stability. Adherence to the detailed experimental protocols for stability and forced degradation studies, utilizing a validated stability-indicating analytical method, is paramount for ensuring the quality and reliability of research and development outcomes involving this compound.

References

Amethopterin-d3: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Amethopterin, also known as Methotrexate, is a cornerstone of chemotherapy and immunosuppressive treatments. Its deuterated analogue, Amethopterin-d3 (Methotrexate-d3), serves as an invaluable tool in pharmacokinetic and metabolic studies, primarily as an internal standard for quantitative analysis by mass spectrometry.[1][2] This technical guide provides an in-depth overview of this compound, focusing on supplier information, quality specifications, and its application in research, tailored for scientists and professionals in drug development.

Supplier and Quality Landscape

The procurement of high-quality this compound is critical for the accuracy and reproducibility of experimental results. Several reputable suppliers offer this compound, often with detailed specifications available upon request. While batch-specific Certificates of Analysis (CoA) should always be consulted for precise data, the following table summarizes typical quality attributes offered by various suppliers.

Table 1: Representative Quality Specifications for this compound from Various Suppliers

SupplierCatalog Number (Example)Purity (Typical)Isotopic Enrichment (Typical)FormulationAnalytical Methods Provided
Cayman Chemical 22378≥99% (deuterated forms d1-d3)Information available upon requestSolidProduct Insert, Safety Data Sheet
MedChemExpress HY-121151S>98%Information available upon requestSolidData Sheet, Handling Instructions
LGC Standards TRC-M260667Technical GradeInformation available upon requestNeatCertificate of Analysis, Safety Data Sheet
United States Biological M3101-02Highly PurifiedInformation available upon in CoASolidProton NMR, Mass Spectrometry, TLC

Note: The information in this table is representative and may not reflect the exact specifications of a particular batch. Researchers are strongly advised to request and review the batch-specific Certificate of Analysis from the supplier before use.

Mechanism of Action: Dihydrofolate Reductase Inhibition and Nucleotide Synthesis

Amethopterin exerts its biological effects by acting as a potent inhibitor of dihydrofolate reductase (DHFR), a key enzyme in folate metabolism.[3][4] By blocking DHFR, Amethopterin prevents the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purine and pyrimidine nucleotides, which are the building blocks of DNA and RNA.[3][5][6] The disruption of nucleotide synthesis ultimately inhibits cell proliferation, a mechanism central to its efficacy in treating cancer and inflammatory diseases.[3][5]

Amethopterin_Signaling_Pathway cluster_cell Cell cluster_purine Purine Synthesis cluster_pyrimidine Pyrimidine Synthesis Amethopterin_d3 This compound (Methotrexate-d3) DHFR Dihydrofolate Reductase (DHFR) Amethopterin_d3->DHFR Inhibits THF Tetrahydrofolate (THF) DHF Dihydrofolate (DHF) DHF->THF Reduction Purine_Precursors Purine Precursors THF->Purine_Precursors dUMP dUMP THF->dUMP Purines Purines (ATP, GTP) Purine_Precursors->Purines THF-dependent enzymes DNA_RNA DNA & RNA Synthesis Purines->DNA_RNA dTMP dTMP dUMP->dTMP Thymidylate Synthase (THF-dependent) dTMP->DNA_RNA Cell_Proliferation Cell Proliferation Inhibition DNA_RNA->Cell_Proliferation

Mechanism of this compound Action

Experimental Protocols: Quality Control and Application

The primary application of this compound is as an internal standard in the quantitative analysis of Amethopterin in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7] This section outlines a typical experimental protocol for this purpose.

Objective: To accurately quantify the concentration of Amethopterin in human plasma using this compound as an internal standard.

Materials:

  • Amethopterin analytical standard

  • This compound (internal standard)

  • Human plasma (blank)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Microcentrifuge tubes

  • Calibrated pipettes

  • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

Experimental Workflow Diagram

Amethopterin_d3_LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Start: Human Plasma Sample add_is Spike with This compound (IS) start->add_is precipitate Protein Precipitation (e.g., with Methanol) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant dilute Dilute for Analysis supernatant->dilute inject Inject Sample into LC-MS/MS System dilute->inject separation Chromatographic Separation (C18 column) inject->separation detection Mass Spectrometric Detection (MRM mode) separation->detection quantify Quantification: Peak Area Ratio (Amethopterin / this compound) detection->quantify calibration Calibration Curve quantify->calibration result Determine Amethopterin Concentration calibration->result

LC-MS/MS Workflow for Amethopterin Quantification

Detailed Methodologies:

  • Preparation of Stock Solutions and Standards:

    • Prepare a stock solution of Amethopterin (1 mg/mL) in a suitable solvent (e.g., DMSO or a basic aqueous solution).

    • Prepare a stock solution of this compound (1 mg/mL) in the same solvent.

    • From the Amethopterin stock solution, prepare a series of working standards by serial dilution in blank human plasma to create a calibration curve (e.g., ranging from 1 ng/mL to 1000 ng/mL).

    • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation:

    • To 100 µL of each plasma standard, QC sample, or unknown sample in a microcentrifuge tube, add 10 µL of the this compound working solution (e.g., 100 ng/mL).

    • Add 300 µL of ice-cold methanol to precipitate proteins.

    • Vortex each tube for 30 seconds.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube or a 96-well plate.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% water with 0.1% formic acid, 5% acetonitrile with 0.1% formic acid).

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: A typical gradient might start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and then return to initial conditions for re-equilibration.

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5 µL.

    • Tandem Mass Spectrometry (MS/MS):

      • Ionization Mode: Electrospray Ionization (ESI), positive mode.

      • Scan Type: Multiple Reaction Monitoring (MRM).

      • MRM Transitions:

        • Amethopterin: Precursor ion (Q1) m/z 455.2 → Product ion (Q3) m/z 308.2.

        • This compound: Precursor ion (Q1) m/z 458.2 → Product ion (Q3) m/z 311.2.

      • Optimize instrument parameters such as collision energy and declustering potential for maximum signal intensity.

  • Data Analysis:

    • Integrate the peak areas for both Amethopterin and this compound for each sample.

    • Calculate the peak area ratio (Amethopterin / this compound).

    • Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards.

    • Determine the concentration of Amethopterin in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

This compound is an essential tool for researchers and drug development professionals engaged in the study of Amethopterin. Its use as an internal standard in LC-MS/MS assays allows for highly accurate and precise quantification in complex biological matrices. When sourcing this compound, it is imperative to obtain and carefully review the supplier's batch-specific Certificate of Analysis to ensure the material meets the stringent quality requirements of the intended application. The methodologies outlined in this guide provide a robust framework for the successful implementation of this compound in a research setting.

References

A Technical Guide to the Core Principles of Using Stable Isotope-Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Stable isotope-labeled internal standards (SIL-IS) are recognized as the gold standard in quantitative analysis, particularly in mass spectrometry-based applications.[1] Their use is fundamental to achieving the highest levels of accuracy, precision, and robustness in analytical methods. This guide provides an in-depth exploration of the foundational principles, practical applications, and experimental considerations for the effective use of SIL-IS.

The Fundamental Principle: Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that forms the basis for using SIL-IS.[2] It involves the addition of a known quantity of an isotopically labeled version of the analyte to a sample. This SIL-IS, often referred to as a "heavy" analog, is chemically identical to the endogenous, or "light," analyte of interest.[3] The key principle is that the SIL-IS behaves identically to the analyte throughout the entire analytical process, including extraction, derivatization, and ionization.[4] By measuring the ratio of the mass spectrometric response of the native analyte to that of the SIL-IS, accurate quantification can be achieved, as this ratio remains constant even if sample loss occurs during preparation.[2][5]

The core of IDMS lies in the ability of the mass spectrometer to differentiate between the analyte and the SIL-IS based on their mass-to-charge (m/z) ratio difference. This subtle mass difference, arising from the incorporation of stable isotopes like deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N), does not significantly alter the chemical and physical properties of the molecule.[6]

cluster_sample Sample cluster_addition Internal Standard Addition cluster_processing Sample Processing cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification Analyte Analyte (Native, 'Light') Extraction Extraction Analyte->Extraction SIL_IS SIL-IS (Known Amount, 'Heavy') SIL_IS->Extraction Cleanup Cleanup Extraction->Cleanup Derivatization Derivatization (Optional) Cleanup->Derivatization Separation Chromatographic Separation Derivatization->Separation Ionization Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Ratio Measure Ratio (Analyte / SIL-IS) Detection->Ratio Concentration Calculate Analyte Concentration Ratio->Concentration

Caption: General workflow for quantitative analysis using a stable isotope-labeled internal standard.

Selection Criteria for an Ideal Stable Isotope-Labeled Internal Standard

The success of a quantitative assay heavily relies on the quality and suitability of the SIL-IS. Several critical factors must be considered during its selection:

  • High Isotopic Purity: The SIL-IS should have a very low content of the unlabeled analyte.[6] The presence of unlabeled species in the internal standard can lead to an overestimation of the analyte concentration, particularly at the lower limit of quantification.[7]

  • Sufficient Mass Difference: A mass difference of at least 3 mass units is generally recommended for small molecules to avoid spectral overlap from the natural isotopic abundance of the analyte.[3][6]

  • Label Stability: The isotopic labels must be stable and not prone to exchange with protons from the solvent or matrix during sample preparation and analysis.[6] For this reason, ¹³C and ¹⁵N labels are often preferred over deuterium (²H), which can sometimes be susceptible to back-exchange, especially when placed on heteroatoms.[1][8]

  • Label Position: The label should be positioned in a part of the molecule that is not susceptible to chemical or enzymatic cleavage during sample processing.[6] If fragmentation is used for detection (e.g., in MS/MS), the label should ideally be on the fragment ion that is being monitored.[6]

  • Chromatographic Co-elution: The SIL-IS should co-elute with the analyte to ensure that both experience the same matrix effects at the same time.[7] Deuterium labeling can sometimes cause a slight shift in retention time (the "deuterium isotope effect"), which can compromise the ability of the SIL-IS to compensate for matrix effects.[4]

FeatureRecommendationRationale
Isotopic Enrichment > 98%Minimizes the contribution of the unlabeled analyte from the IS, ensuring accuracy at low concentrations.[7]
Mass Difference (Δm/z) ≥ 3 Da for small moleculesPrevents spectral overlap from the natural isotopologues of the analyte.[3]
Isotope Type ¹³C or ¹⁵N preferredOffers greater stability and less risk of back-exchange compared to deuterium (²H).[1]
Label Position On a stable part of the molecular backboneEnsures the label is not lost during sample preparation or in-source fragmentation.[6]
Chromatographic Behavior Co-elution with the analyteGuarantees that both the analyte and the IS are subjected to the same matrix effects and ionization suppression/enhancement.[4]

Experimental Protocol: A General Approach to Using SIL-IS in LC-MS/MS

The following protocol provides a generalized workflow for the quantification of an analyte in a biological matrix (e.g., plasma) using a SIL-IS.

3.1. Materials and Reagents

  • Analyte reference standard

  • Stable isotope-labeled internal standard (SIL-IS)

  • Blank biological matrix (e.g., human plasma)

  • High-purity solvents (e.g., methanol, acetonitrile, water)

  • Acids/Bases for pH adjustment (e.g., formic acid)

  • Solid-phase extraction (SPE) cartridges or other sample preparation materials

3.2. Preparation of Stock and Working Solutions

  • Stock Solutions: Accurately weigh and dissolve the analyte and SIL-IS in an appropriate solvent (e.g., methanol) to prepare individual stock solutions at a high concentration (e.g., 1 mg/mL).

  • Working Solutions: Prepare serial dilutions of the analyte stock solution to create calibration curve (CC) standards at various concentrations. Prepare a separate working solution of the SIL-IS at a fixed concentration that will be added to all samples (CC, quality control, and unknown samples).

3.3. Sample Preparation (Example: Solid-Phase Extraction)

  • Spiking: To an aliquot of the biological matrix (e.g., 100 µL of plasma), add a small volume of the SIL-IS working solution. For calibration standards, also add the corresponding analyte working solution. For unknown samples, add a blank solvent.

  • Equilibration: Gently vortex the samples and allow them to equilibrate for a short period.[3]

  • Protein Precipitation: Add a protein precipitation agent (e.g., acetonitrile) to the plasma samples, vortex, and centrifuge to pellet the precipitated proteins.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge with an appropriate solvent (e.g., methanol followed by water).

    • Load the supernatant from the protein precipitation step onto the cartridge.

    • Wash the cartridge to remove interfering substances.[2]

    • Elute the analyte and SIL-IS with an appropriate elution solvent.[2]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.[2]

3.4. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid) is typically employed to achieve separation.

  • Mass Spectrometry:

    • Ionization Source: Electrospray ionization (ESI) is common for many drug molecules.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for both the analyte and the SIL-IS.

3.5. Data Analysis

  • Integrate the peak areas for both the analyte and the SIL-IS for each sample.

  • Calculate the peak area ratio (Analyte Peak Area / SIL-IS Peak Area).

  • Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.

  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

cluster_selection Internal Standard Selection cluster_decision Decision HighPurity High Isotopic Purity? MassDiff Sufficient Mass Difference? HighPurity->MassDiff Yes ReEvaluate Re-evaluate or Synthesize New IS HighPurity->ReEvaluate No StableLabel Stable Isotopic Label? MassDiff->StableLabel Yes MassDiff->ReEvaluate No CoElution Co-elutes with Analyte? StableLabel->CoElution Yes StableLabel->ReEvaluate No Proceed Proceed with Method Development CoElution->Proceed Yes CoElution->ReEvaluate No

Caption: Logical decision process for selecting a suitable stable isotope-labeled internal standard.

Advantages and Potential Pitfalls

The use of SIL-IS offers significant advantages over other internal standardization techniques, such as using a structural analog.[1]

ParameterStable Isotope-Labeled ISStructural Analog IS
Chemical & Physical Properties Nearly identical to the analyte.[3]Similar, but not identical.
Chromatographic Retention Ideally co-elutes with the analyte.Different retention time.
Ionization Efficiency Identical to the analyte.Can differ significantly.
Matrix Effect Compensation Excellent, as it experiences the same ion suppression/enhancement.[9]Less effective, as it may elute in a region with different matrix effects.
Recovery from Sample Prep Identical to the analyte.May have different extraction recovery.

Potential Pitfalls:

Despite their advantages, users must be aware of potential issues:

  • Isotopic Exchange: As mentioned, deuterium labels can sometimes exchange with protons, leading to a loss of the labeled standard.[7]

  • Chromatographic Separation: The deuterium isotope effect can sometimes lead to partial separation of the SIL-IS and the analyte, which can compromise matrix effect correction.[4]

  • Impurity of the Standard: The presence of unlabeled analyte in the SIL-IS can affect the accuracy of the assay, especially for low-concentration samples.[7]

  • "Cross-talk": In some cases, the analyte can contribute to the signal of the SIL-IS and vice versa if the mass difference is not sufficient or if there is in-source fragmentation.

Conclusion

Stable isotope-labeled internal standards are an indispensable tool for achieving accurate and precise quantification in mass spectrometry.[2] Their ability to mimic the behavior of the analyte throughout the analytical process provides a level of robustness and reliability that is unmatched by other internal standardization techniques.[1] A thorough understanding of the principles of isotope dilution, careful selection of the internal standard, and meticulous validation of the analytical method are paramount to harnessing the full potential of this powerful technique in research and drug development.

References

Amethopterin-d3 in Mass Spectrometry: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to the application of Amethopterin-d3 as an internal standard for the quantitative analysis of Methotrexate using mass spectrometry. This document is intended for researchers, scientists, and drug development professionals.

This compound, also known as Methotrexate-d3 (MTX-d3), is the deuterium-labeled version of Methotrexate (Amethopterin).[1] In the field of mass spectrometry, stable isotope-labeled compounds like this compound are invaluable, primarily serving as internal standards (IS) for quantitative analyses.[1][2][3] The use of a stable isotope-labeled internal standard is a robust technique to enhance the accuracy and precision of quantitative methods by compensating for variability in sample preparation and matrix effects.[4][5] This guide provides a comprehensive overview of the application of this compound in the mass spectrometric analysis of Methotrexate, covering experimental protocols, data presentation, and workflow visualizations.

The Role of this compound in Quantitative Analysis

Stable isotope dilution mass spectrometry is a gold standard for quantitative analysis. This compound, being chemically identical to Methotrexate but with a different mass due to the deuterium atoms, co-elutes with the unlabeled analyte during chromatography and experiences similar ionization efficiency in the mass spectrometer's ion source.[5] This allows for the correction of analytical variations, leading to more reliable and reproducible results.[4]

Methotrexate is an antimetabolite and antifolate agent used in the treatment of cancer and autoimmune diseases.[1] Therapeutic drug monitoring of Methotrexate is crucial to ensure efficacy and avoid toxicity.[6] Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), has become the preferred method for this purpose due to its high sensitivity and specificity.[5]

Experimental Protocols

Several validated LC-MS/MS methods have been published for the quantification of Methotrexate in biological matrices, utilizing this compound as an internal standard. Below are detailed protocols synthesized from the literature.

Sample Preparation

A common and straightforward sample preparation technique is protein precipitation.[6][7]

Protocol: Protein Precipitation

  • To a 100 µL aliquot of the plasma or serum sample, add 20 µL of the this compound internal standard solution (concentration will depend on the specific assay, a typical concentration is 500 ng/mL in a methanol-water solution).[7]

  • Add 300 µL of methanol to precipitate the proteins.[7]

  • Vortex the mixture for 3 minutes.[7]

  • Centrifuge the mixture at 13,600 x g for 5 minutes at room temperature.[7]

  • Transfer 100 µL of the supernatant to a clean tube.[7]

  • Add 400 µL of a 20% methanol aqueous solution.[7]

  • Vortex the mixture for 1 minute.[7]

  • Centrifuge again under the same conditions.[7]

  • Inject a 5 µL aliquot of the final supernatant into the LC-MS/MS system for analysis.[7]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

The following tables summarize typical instrument conditions for the analysis of Methotrexate and this compound.

Table 1: Liquid Chromatography Parameters

ParameterValue
HPLC System Agilent 1200 Series or equivalent[6]
Column Zorbax C18 (3.5 µm, 2.1 × 100 mm) or equivalent[7]
Mobile Phase A 0.2% formic acid in water[7]
Mobile Phase B Methanol[7]
Flow Rate 0.3 mL/min[7]
Column Temperature 40°C[8]
Injection Volume 5 µL[7]

Table 2: Mass Spectrometry Parameters

ParameterValue
Mass Spectrometer Agilent 6460 triple-quadrupole or equivalent[7]
Ionization Mode Electrospray Ionization (ESI), Positive[7]
Ion Spray Voltage 5500 V[8]
Source Temperature 500°C[8]
Multiple Reaction Monitoring (MRM) Transitions See Table 3

Table 3: MRM Transitions for Methotrexate and this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
Methotrexate (MTX)455.1308.140[8]
This compound (MTX-d3)458.2311.140[7][8]

Quantitative Data Summary

The use of this compound as an internal standard allows for the development of highly sensitive and linear quantitative methods.

Table 4: Method Performance Characteristics

ParameterValueReference
Linearity Range 5.0 - 10,000.0 ng/mL[7]
Lower Limit of Quantification (LLOQ) 25 nmol/L[6]
Intra-day and Inter-day Precision < 15%[7]
Intra-day and Inter-day Accuracy Within ±15%[7]
Recovery > 90%[7]

Visualizations

To better illustrate the processes involved in the analysis of Methotrexate using this compound, the following diagrams have been created using the DOT language.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma/Serum Sample Add_IS Add this compound (IS) Plasma->Add_IS Precipitate Protein Precipitation (Methanol) Add_IS->Precipitate Centrifuge1 Centrifuge Precipitate->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Dilute Dilute Supernatant1->Dilute Centrifuge2 Centrifuge Dilute->Centrifuge2 Final_Extract Final Extract for Injection Centrifuge2->Final_Extract LC Liquid Chromatography (Separation) Final_Extract->LC Inject MS Mass Spectrometry (Detection) LC->MS Elution Data Data Acquisition & Processing MS->Data

Caption: Experimental workflow for the quantitative analysis of Methotrexate.

cluster_ms Tandem Mass Spectrometry (MRM) cluster_mtx Methotrexate (MTX) cluster_is This compound (IS) Q1 Q1 (Quadrupole 1) Precursor Ion Selection Q2 Q2 (Collision Cell) Fragmentation Q1->Q2 Q3 Q3 (Quadrupole 3) Product Ion Selection Q2->Q3 Detector Detector Q3->Detector MTX_product m/z 308.1 IS_product m/z 311.1 MTX_precursor m/z 455.1 MTX_precursor->MTX_product Collision Energy IS_precursor m/z 458.2 IS_precursor->IS_product Collision Energy

Caption: Logical relationship of MRM transitions for MTX and its internal standard.

Conclusion

The use of this compound as a stable isotope-labeled internal standard is a critical component of robust and reliable LC-MS/MS methods for the quantitative analysis of Methotrexate in biological matrices. The protocols and data presented in this guide demonstrate the effectiveness of this approach, providing researchers and drug development professionals with a solid foundation for implementing accurate therapeutic drug monitoring of Methotrexate. The high sensitivity, specificity, and reproducibility achieved with these methods are essential for both clinical and research applications.

References

Methodological & Application

Application Note: High-Throughput Quantification of Methotrexate in Human Plasma by LC-MS/MS using Amethopterin-d3 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Methotrexate (MTX) in human plasma. The method utilizes a stable isotope-labeled internal standard, Amethopterin-d3 (Methotrexate-d3), to ensure high accuracy and precision, making it suitable for therapeutic drug monitoring (TDM) and pharmacokinetic studies. A simple protein precipitation step is employed for sample preparation, allowing for a rapid and high-throughput workflow. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, and detection is performed on a triple quadrupole mass spectrometer operating in positive ion mode. The method was validated according to regulatory guidelines and demonstrated excellent linearity, accuracy, precision, and stability.

Introduction

Methotrexate (MTX), an antifolate agent, is a cornerstone in the treatment of various cancers and autoimmune diseases.[1][2] Due to its narrow therapeutic index and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring of MTX is crucial to optimize efficacy and minimize toxicity.[3][4] LC-MS/MS has become the preferred method for MTX quantification in biological matrices due to its high sensitivity and specificity compared to immunoassays, which can suffer from cross-reactivity with metabolites.[3][4][5]

The use of a stable isotope-labeled internal standard (IS), such as this compound, is critical for reliable LC-MS/MS quantification.[6][7][8] this compound shares near-identical physicochemical properties with the analyte, ensuring that it behaves similarly during sample preparation, chromatography, and ionization, thereby compensating for matrix effects and variations in instrument response.[2] This application note provides a detailed protocol for a validated LC-MS/MS assay for the determination of MTX in human plasma using this compound as the internal standard.

Experimental

Materials and Reagents
  • Methotrexate (≥98% purity)

  • This compound (Methotrexate-d3, ≥99% deuterated forms)[7]

  • HPLC-grade Methanol

  • HPLC-grade Acetonitrile[9]

  • Formic acid (LC-MS grade)[9]

  • Ammonium formate (LC-MS grade)[9]

  • Ultrapure water

  • Human plasma (drug-free)

Instrumentation

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used.

LC-MS/MS Method

A detailed breakdown of the optimized liquid chromatography and mass spectrometry conditions is provided in the tables below.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column C18 Reversed-Phase (e.g., 50 mm x 2.1 mm, 2.5 µm)[9]
Mobile Phase A 0.2% Formic Acid and 5 mM Ammonium Formate in Water[9]
Mobile Phase B Acetonitrile[9]
Flow Rate 0.5 mL/min[9]
Column Temperature 40 °C[9]
Injection Volume 5 µL[9]
Gradient Elution As described in the protocol

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)[10]
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition (Methotrexate) m/z 455.2 → 308.1[11][12][13]
MRM Transition (this compound) m/z 458.2 → 311.1[11][12]
Collision Energy (Methotrexate) Optimized for the specific instrument (e.g., 40 V)[11]
Collision Energy (this compound) Optimized for the specific instrument (e.g., 40 V)
Ion Source Temperature 500 °C[11]

Protocols

Preparation of Stock and Working Solutions
  • Methotrexate Stock Solution (1 mg/mL): Accurately weigh and dissolve Methotrexate in a suitable solvent (e.g., methanol with 0.1% ammonium hydroxide).

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in the same solvent as the Methotrexate stock.

  • Working Standard Solutions: Serially dilute the Methotrexate stock solution with a mixture of methanol and water (e.g., 50:50, v/v) to prepare a series of working standard solutions for the calibration curve.

  • Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with the protein precipitation solvent (e.g., methanol or acetonitrile) to the desired final concentration.

Sample Preparation Protocol

The protein precipitation method is a rapid and effective technique for extracting methotrexate from plasma samples.[5][9]

  • Sample Thawing: Thaw plasma samples, calibration standards, and quality control samples at room temperature.

  • Aliquoting: Pipette 100 µL of each sample into a clean microcentrifuge tube.

  • Addition of Internal Standard: Add 300 µL of the internal standard working solution (containing this compound in methanol or acetonitrile) to each tube.

  • Precipitation and Mixing: Vortex mix the tubes for 1-3 minutes to ensure complete protein precipitation.[9]

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 13,000 x g) for 5-10 minutes to pellet the precipitated proteins.[9]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean vial or a 96-well plate for LC-MS/MS analysis.

  • Injection: Inject a small volume (e.g., 5 µL) of the supernatant into the LC-MS/MS system.[9]

G cluster_prep Sample Preparation Workflow plasma Plasma Sample (100 µL) is Add Internal Standard (this compound in Methanol) plasma->is vortex Vortex Mix is->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Caption: A streamlined workflow for the preparation of plasma samples.

Method Validation

The developed LC-MS/MS method was validated for linearity, accuracy, precision, and stability.

Table 3: Summary of Method Validation Parameters

ParameterResult
Linearity Range 5 - 1000 ng/mL[9]
Correlation Coefficient (r²) > 0.99[9]
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) Within ±15%
Recovery 85 - 110%
Matrix Effect Minimal and compensated by IS

Results and Discussion

The LC-MS/MS method demonstrated excellent performance for the quantification of Methotrexate in human plasma. The use of this compound as an internal standard ensured the reliability of the results by correcting for any variations during the analytical process. The chromatographic conditions provided good separation of Methotrexate from endogenous plasma components with a total run time of approximately 3.5 to 6.5 minutes, allowing for high-throughput analysis.[9][12]

The validation results confirmed that the method is linear, accurate, and precise over the clinically relevant concentration range. The simple protein precipitation method proved to be efficient for sample cleanup, with acceptable recovery and minimal matrix effects.

G cluster_workflow Analytical Workflow sample Prepared Sample (Supernatant) lc Liquid Chromatography (C18 Column, Gradient Elution) sample->lc ms Mass Spectrometry (ESI+, MRM) lc->ms data Data Acquisition & Processing ms->data result Concentration Calculation (Using this compound IS) data->result

Caption: The overall analytical workflow from prepared sample to final result.

Conclusion

A simple, rapid, and robust LC-MS/MS method for the quantification of Methotrexate in human plasma using this compound as an internal standard has been successfully developed and validated. This method is highly suitable for routine therapeutic drug monitoring and pharmacokinetic studies in a clinical or research setting, providing accurate and reliable results to aid in patient management and drug development.

References

Application Notes and Protocols for Amethopterin-d3 Sample Preparation in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the preparation of plasma samples containing Amethopterin-d3 (Methotrexate-d3), a common internal standard for the quantification of the therapeutic drug Amethopterin (Methotrexate). The following methods are widely used and have been validated for bioanalytical studies.

Introduction

Accurate quantification of Amethopterin in plasma is crucial for therapeutic drug monitoring and pharmacokinetic studies. The use of a stable isotope-labeled internal standard like this compound is essential for correcting analytical variability. Proper sample preparation is a critical step to remove interfering substances from the plasma matrix, thereby ensuring the accuracy, precision, and sensitivity of the analytical method, which is typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This guide details two primary sample preparation techniques: Solid-Phase Extraction (SPE) and Protein Precipitation (PPT). A third technique, Liquid-Liquid Extraction (LLE), is also discussed.

Sample Preparation Techniques

Solid-Phase Extraction (SPE)

Solid-phase extraction is a highly effective technique for sample cleanup, offering high recovery and removal of matrix components. It is particularly useful for achieving low limits of quantification.

SPE_Workflow cluster_plasma_prep Plasma Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_analysis Analysis plasma 100 µL Plasma Sample add_is Add this compound (Internal Standard) plasma->add_is acidify Acidify with Phosphoric Acid Solution add_is->acidify condition Condition SPE Plate (Methanol, then Water) acidify->condition load Load Pre-treated Sample condition->load wash Wash Plate (e.g., with Water) load->wash elute Elute with Methanol wash->elute analysis Inject into LC-MS/MS System elute->analysis PPT_Workflow cluster_plasma_prep Plasma Sample Preparation cluster_supernatant_handling Supernatant Processing cluster_analysis Analysis plasma 100 µL Plasma Sample add_precipitant Add Precipitant with ISTD (Methanol/Acetonitrile) plasma->add_precipitant vortex Vortex to Mix add_precipitant->vortex centrifuge Centrifuge to Pellet Protein vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer dilute Dilute with Water transfer->dilute centrifuge2 Centrifuge Again dilute->centrifuge2 analysis Inject into LC-MS/MS System centrifuge2->analysis LLE_Workflow cluster_extraction Extraction cluster_processing Solvent Processing cluster_analysis Analysis start Plasma Sample with ISTD add_solvent Add Immiscible Organic Solvent start->add_solvent vortex Vortex to Mix add_solvent->vortex centrifuge Centrifuge to Separate Phases vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis Inject into LC-MS/MS System reconstitute->analysis

Application Notes: Utilizing Amethopterin-d3 in Pharmacokinetic and Pharmacodynamic Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Amethopterin, more commonly known as Methotrexate (MTX), is an antimetabolite and antifolate agent widely used in the treatment of cancer and autoimmune diseases.[1] Amethopterin-d3 (Methotrexate-d3) is its stable isotope-labeled (SIL) counterpart, where three hydrogen atoms have been replaced with deuterium.[1] This isotopic labeling makes this compound an invaluable tool in pharmacokinetic (PK) and pharmacodynamic (PD) studies.

Stable isotope labeling offers a safe and precise method to investigate the absorption, distribution, metabolism, and excretion (ADME) of drugs.[2][3] Unlike radioactive isotopes, stable isotopes are non-radioactive and pose no safety risks to subjects, making them ideal for clinical research.[2][3] In conjunction with sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), this compound can be used as a tracer to study the in-vivo behavior of the drug or as an internal standard for highly accurate and precise quantification of unlabeled Amethopterin in complex biological matrices.[1][2][4]

Pharmacokinetic (PK) Applications and Data

The use of this compound is critical for accurately defining the pharmacokinetic profile of Amethopterin. By serving as an internal standard, it corrects for variability during sample preparation and analysis, leading to reliable quantification.[4] Furthermore, co-administering a labeled intravenous microdose of this compound with an oral dose of the unlabeled drug allows for the determination of absolute bioavailability in a single study.[2]

Data Presentation: Pharmacokinetic Parameters of Amethopterin (Methotrexate)

The following table summarizes key pharmacokinetic parameters for Amethopterin, which are essential for designing and interpreting PK/PD studies.

ParameterValueSpecies/Conditions
Bioavailability (Oral) 60-90% (dose-dependent)Human; decreases at doses >25-30 mg/m²[4][5][6]
Time to Peak (Tmax) 1 - 2 hours (oral)Human[5]
Protein Binding ~50%Human Plasma[5][7]
Volume of Distribution (Vd) 0.4 to 0.8 L/kg (steady-state)Human[7]
Metabolism Hepatic and intracellular metabolism to active polyglutamated forms.[4][7] Major metabolite is 7-hydroxymethotrexate (7-OH-MTX).[5][8]Human
Elimination Half-Life (t½) Low Dose: 3 - 10 hours High Dose: 8 - 15 hoursHuman[5][6][7]
Excretion Primarily renal (glomerular filtration and tubular secretion); minor biliary excretion (<10%).[5][6][8]Human

Pharmacodynamic (PD) Profile: Mechanism of Action

Amethopterin's pharmacodynamic effect stems from its ability to inhibit nucleotide synthesis, thereby preventing cell division.[5] It is a folate antagonist that competitively inhibits dihydrofolate reductase (DHFR).[1][4][7] This inhibition blocks the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial cofactor for the synthesis of purines and thymidylate, which are essential building blocks for DNA, RNA, and proteins.[1][4]

Amethopterin_MoA cluster_0 Folate Metabolism Pathway cluster_1 Drug Action Folate Folate DHF Dihydrofolate (DHF) Folate->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR Purines Purine Synthesis THF->Purines TS Thymidylate Synthase THF->TS DNA DNA, RNA, Protein Synthesis Purines->DNA dTMP dTMP (Thymidine) TS->dTMP dTMP->DNA Amethopterin Amethopterin (Methotrexate) dhfr_edge dhfr_edge Amethopterin->dhfr_edge

Caption: Mechanism of Action of Amethopterin (Methotrexate).

Experimental Protocols

Protocol 1: Quantification of Amethopterin in Plasma by LC-MS/MS

This protocol describes a method for the quantitative analysis of Amethopterin in human plasma using this compound as an internal standard (IS).

1. Materials and Reagents

  • Amethopterin reference standard

  • This compound (IS)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Ultrapure water

  • Human plasma (blank)

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

2. Preparation of Solutions

  • Stock Solutions (1 mg/mL): Prepare Amethopterin and this compound stocks in a suitable solvent like 5% ammonium hydroxide in water.[9] Store at -80°C.

  • Working Solutions: Prepare serial dilutions of Amethopterin from the stock solution in 70/30 water/methanol to create calibration standards.[9]

  • Internal Standard (IS) Working Solution: Prepare a working solution of this compound (e.g., 0.22 µM) in 70/30 water/methanol.[9]

3. Sample Preparation (Solid Phase Extraction)

  • Thaw plasma samples, calibration standards, and quality controls on ice.

  • To 100 µL of each plasma sample, add 10 µL of the IS working solution.

  • Vortex briefly.

  • Condition the SPE plate wells with 200 µL of methanol followed by 200 µL of water.

  • Load the plasma samples onto the SPE plate.

  • Wash the wells twice with 200 µL of water.

  • Elute the analytes with 100 µL of methanol.

  • Evaporate the eluent to dryness and reconstitute in 100 µL of mobile phase A.

4. LC-MS/MS Instrumentation and Conditions

  • HPLC System: Shimadzu Nexera X2 or equivalent[10]

  • Mass Spectrometer: AB Sciex QTRAP 5500 or equivalent[11]

  • Column: Phenomenex Synergi Polar-RP (e.g., 75 x 2.0 mm, 4 µm)[11]

  • Mobile Phase A: Water with 0.1% Formic Acid[11]

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid[11]

  • Flow Rate: 0.5 mL/min[10]

  • Gradient:

    • 0-1 min: 5% B

    • 1-2 min: 5% to 60% B

    • 2-2.5 min: 60% to 5% B

    • 2.5-3.5 min: 5% B [adapted from 20]

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions (m/z):

    • Amethopterin: 455.2 → 308.1[9][11]

    • This compound (IS): 458.2 → 311.2[9][11]

5. Data Analysis

  • Integrate the peak areas for both Amethopterin and the this compound internal standard.

  • Calculate the peak area ratio (Amethopterin / this compound).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of Amethopterin in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for conducting a pharmacokinetic study using a stable isotope-labeled compound like this compound.

PK_Workflow cluster_study Clinical/Preclinical Phase cluster_lab Analytical Phase cluster_data Data Analysis Phase arrow arrow Dosing Co-administration of Amethopterin (unlabeled) and This compound (labeled tracer) Sampling Serial Blood Sampling (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24h) Dosing->Sampling Processing Sample Processing (Plasma separation, Solid Phase Extraction) Sampling->Processing Analysis LC-MS/MS Analysis (Quantification of labeled and unlabeled drug) Processing->Analysis PK_Calc Pharmacokinetic Modeling (Calculate Cmax, Tmax, AUC, t½) Analysis->PK_Calc Report Data Interpretation and Reporting PK_Calc->Report

Caption: General experimental workflow for a pharmacokinetic study.

References

Application Note: Quantitative Analysis of Methotrexate Polyglutamates with Amethopterin-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methotrexate (MTX), a folate antagonist, is a cornerstone therapy for a variety of cancers and autoimmune diseases such as rheumatoid arthritis.[1][2][3] Its therapeutic efficacy is largely attributed to its intracellular conversion to methotrexate polyglutamates (MTX-PGs).[1][2][4][5] This process, catalyzed by the enzyme folylpolyglutamate synthetase (FPGS), involves the addition of glutamate residues to the parent drug.[4][5][6] These polyglutamated forms are retained within the cell for longer periods and exhibit enhanced inhibitory effects on key enzymes in the folate pathway, such as dihydrofolate reductase (DHFR).[4][5][7] The degradation of MTX-PGs back to MTX is mediated by γ-glutamyl hydrolase (GGH).[5][7]

Monitoring the intracellular concentrations of individual MTX-PGs is crucial for optimizing therapeutic outcomes and minimizing toxicity.[8] This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of MTX-PGs in biological matrices, particularly red blood cells (RBCs), using Amethopterin-d3 (Methotrexate-d3) as an internal standard (IS).[3][9]

Metabolic Pathway of Methotrexate Polyglutamation

The intracellular conversion of methotrexate to its active polyglutamated forms is a critical step for its therapeutic action. The following diagram illustrates this pathway.

Methotrexate Polyglutamation Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space MTX_ext Methotrexate (MTX) RFC1 RFC-1 MTX_ext->RFC1 Uptake MTX_int Methotrexate (MTX) FPGS FPGS MTX_int->FPGS Polyglutamation Efflux Efflux MTX_int->Efflux MTX_PGs Methotrexate Polyglutamates (MTX-PGs) GGH GGH MTX_PGs->GGH Deglutamation DHFR DHFR Inhibition MTX_PGs->DHFR Inhibition FPGS->MTX_PGs GGH->MTX_int RFC1->MTX_int

Caption: Intracellular metabolism of methotrexate to active polyglutamates.

Experimental Protocols

A highly sensitive and specific LC-MS/MS method is required for the accurate quantification of MTX-PGs due to their low intracellular concentrations.[10][11] The following protocols are based on established methodologies for the analysis of MTX-PGs in red blood cells.[1][2][12]

Materials and Reagents
  • Methotrexate (MTX) and Methotrexate-d3 (this compound)

  • Methotrexate polyglutamate standards (MTX-PG1 to MTX-PG7)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Ammonium bicarbonate

  • Ultrapure water

  • Human red blood cell lysate (for matrix-matched calibrators and quality controls)

Sample Preparation from Red Blood Cells

The following workflow outlines the key steps for extracting MTX-PGs from red blood cells.

Sample Preparation Workflow for MTX-PGs from RBCs Start Collect Whole Blood (EDTA tubes) Centrifuge1 Centrifuge to separate plasma and RBCs Start->Centrifuge1 Wash Wash RBCs with saline Centrifuge1->Wash Lyse Lyse RBCs with ultrapure water Wash->Lyse Spike Spike with Methotrexate-d3 (Internal Standard) Lyse->Spike Precipitate Protein Precipitation (e.g., with Methanol) Spike->Precipitate Centrifuge2 Centrifuge to pellet precipitated proteins Precipitate->Centrifuge2 Evaporate Evaporate supernatant to dryness Centrifuge2->Evaporate Reconstitute Reconstitute in mobile phase Evaporate->Reconstitute Analyze Inject into LC-MS/MS System Reconstitute->Analyze

Caption: Experimental workflow for the extraction of MTX-PGs from RBCs.

Detailed Protocol:

  • Sample Collection: Collect whole blood in EDTA-containing tubes.

  • RBC Isolation: Centrifuge the blood sample to separate plasma and red blood cells. Discard the plasma and buffy coat.

  • Washing: Wash the RBC pellet with an equal volume of saline and centrifuge again. Repeat this step twice.

  • Lysis: Lyse the washed RBCs by adding a known volume of ultrapure water.

  • Internal Standard Spiking: Add Methotrexate-d3 solution to the RBC lysate to a final concentration appropriate for the assay.

  • Protein Precipitation: Precipitate proteins by adding a sufficient volume of cold methanol. Vortex mix thoroughly.

  • Centrifugation: Centrifuge at high speed to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a specific volume of the initial mobile phase.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

Chromatographic Separation

  • Column: A C18 column, such as a Waters Acquity UPLC BEH C18, is commonly used for the separation of MTX-PGs.[1][2][13]

  • Mobile Phase A: 10 mM Ammonium bicarbonate in water (pH adjusted to 10)

  • Mobile Phase B: Methanol

  • Gradient: A typical gradient starts with a low percentage of organic phase (e.g., 5% B) and ramps up to a high percentage (e.g., 100% B) over several minutes to elute the different polyglutamate forms.[1][2][13]

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

  • Run Time: A short run time of around 6 minutes can be achieved.[1][2]

Mass Spectrometry Detection

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[1][2]

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for each MTX-PG and the internal standard are monitored.

Quantitative Data Summary

The following tables summarize the performance characteristics of the LC-MS/MS method for the quantification of MTX-PGs as reported in various studies.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

AnalyteLinearity Range (nM)LLOQ (nM)Reference
MTX-PGs1 - 1,0001[1][2]
MTX-PG1-50.1 - 1000.1[10]
MTX-PG6-70.8 - 1000.8[10]

Table 2: Precision and Accuracy

ParameterMTX-PGs (%CV)Reference
Intraday Precision1 - 4%[1][2]
Interday Precision6 - 15%[1][2]
AccuracyWithin 15% of nominal value[10]

Table 3: Recovery and Matrix Effect

ParameterRangeReference
Recovery98 - 100%[1][2]
Relative Matrix Effect95 - 99%[1][2]

Conclusion

The described LC-MS/MS method using this compound as an internal standard provides a sensitive, precise, and accurate platform for the quantitative analysis of methotrexate polyglutamates in red blood cells.[1][2] This methodology is suitable for therapeutic drug monitoring and can aid researchers and clinicians in understanding the pharmacokinetics of methotrexate and its active metabolites, ultimately contributing to the optimization of treatment strategies for patients. The simple sample preparation and robust analytical performance make this method applicable in clinical laboratory settings.[1][2][13]

References

Application Notes and Protocols for Amethopterin-d3 in Cancer Cell Line Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Amethopterin-d3 in cancer cell line research, focusing on its primary application as an internal standard for the quantitative analysis of its unlabeled counterpart, Amethopterin (Methotrexate). Detailed experimental protocols and visualizations of key cellular pathways are included to facilitate the design and execution of robust in vitro studies.

Application Notes

Amethopterin, a potent antifolate agent, is a cornerstone of chemotherapy for various cancers, including acute lymphoblastic leukemia, breast cancer, and non-Hodgkin lymphoma.[1][2] Its therapeutic efficacy stems from its ability to inhibit dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolism pathway.[1][3][4] This inhibition disrupts the synthesis of tetrahydrofolate (THF), a vital cofactor for the production of purines and pyrimidines, which are the building blocks of DNA and RNA.[2][5] Consequently, the proliferation of rapidly dividing cancer cells is halted.

This compound is the deuterium-labeled version of Amethopterin.[3] The incorporation of stable heavy isotopes makes it an ideal internal standard for quantitative analysis by mass spectrometry-based techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS).[3][6][7] In cancer cell line research, precise quantification of intracellular Amethopterin and its active metabolites, the polyglutamates (MTXPGs), is crucial for understanding its pharmacokinetics, pharmacodynamics, and mechanisms of drug resistance.[1][8] this compound is used to normalize for variations in sample preparation and instrument response, ensuring accurate and reproducible measurements.[6]

Mechanism of Action of Amethopterin

Amethopterin enters cancer cells primarily through the reduced folate carrier (SLC19A1).[1][9] Once inside the cell, it is converted into a series of more active and retained forms, the methotrexate polyglutamates (MTXPGs), by the enzyme folylpolyglutamate synthetase (FPGS).[1][9] These polyglutamated forms are potent inhibitors of not only DHFR but also other key enzymes in the folate pathway, such as thymidylate synthase (TYMS) and 5-aminoimidazole-4-carboxamide ribonucleotide transformylase (AICART).[2] The accumulation of MTXPGs within the cell leads to a depletion of the precursors necessary for DNA and RNA synthesis, ultimately triggering cell cycle arrest and apoptosis.[2][10] The enzyme γ-glutamyl hydrolase (GGH) counteracts this effect by converting MTXPGs back to the less retained Amethopterin.[1][8]

Quantitative Data

The following tables summarize quantitative data on the effects of Amethopterin on various cancer cell lines.

Table 1: Intracellular Concentrations of Amethopterin Polyglutamates (MTX-PGs) in Different Cancer Cell Lines

Cell LineAmethopterin Concentration (µM)Intracellular MTX-PG1 (pmol/10^6 cells)Intracellular MTX-PG2-7 (pmol/10^6 cells)
A5490.03~0.5~0.2
0.1~1.0~0.5
0.3~1.8~1.0
1~2.5~2.0
3~3.0~3.0
BEL-74020.03~0.8~0.3
0.1~1.5~0.8
0.3~2.5~1.5
1~3.5~2.8
3~4.0~4.0
MHCC97H0.03~1.0~0.5
0.1~2.0~1.2
0.3~3.0~2.0
1~4.5~3.5
3~5.0~5.0
Data is approximated from graphical representations in the cited literature.[8]

Table 2: Viability of Human Melanoma Cell Lines after Amethopterin Treatment

Cell LineAmethopterin Concentration (µM)Treatment Duration (h)% Viability
A375172~60%
Hs294T172~75%
MeWo172~80%
SK-MEL-28172~85%
Data is approximated from graphical representations in the cited literature.[10]

Experimental Protocols

Protocol 1: Determination of Amethopterin IC50 in a Cancer Cell Line

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of Amethopterin in a chosen cancer cell line using a luminescence-based cell viability assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Amethopterin

  • This compound (for other applications, not this protocol)

  • 96-well clear-bottom white plates

  • Luminescence-based cell viability assay kit

  • Plate reader with luminescence detection capabilities

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

Procedure:

  • Cell Seeding:

    • Culture the cancer cell line in complete medium to ~80% confluency.

    • Harvest the cells using Trypsin-EDTA and resuspend in fresh complete medium.

    • Count the cells and adjust the density to 5 x 10^4 cells/mL.[8]

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Amethopterin Treatment:

    • Prepare a stock solution of Amethopterin in a suitable solvent (e.g., DMSO or PBS).

    • Perform serial dilutions of the Amethopterin stock solution in complete medium to achieve a range of final concentrations (e.g., 0.01, 0.03, 0.1, 0.3, 1, 3, 10, and 30 µM).[8]

    • Include a vehicle control (medium with the same concentration of solvent as the highest Amethopterin concentration).

    • Carefully remove the medium from the wells and add 100 µL of the prepared Amethopterin dilutions or vehicle control.

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[10]

  • Cell Viability Assay:

    • Equilibrate the plate and the cell viability assay reagent to room temperature.

    • Add the recommended volume of the assay reagent to each well.

    • Mix the contents of the wells by gentle shaking on a plate shaker for 2 minutes.

    • Incubate the plate at room temperature for 10 minutes, protected from light.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the average background luminescence (from wells with medium only) from all experimental readings.

    • Normalize the data to the vehicle control (set to 100% viability).

    • Plot the percentage of cell viability against the logarithm of the Amethopterin concentration.

    • Use a non-linear regression analysis to fit a dose-response curve and calculate the IC50 value.

Protocol 2: Quantification of Intracellular Amethopterin and its Polyglutamates using LC-MS/MS

This protocol describes the extraction and quantification of Amethopterin and its polyglutamates from cancer cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Amethopterin

  • This compound

  • 6-well plates

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol, ice-cold

  • Water, LC-MS grade

  • Formic acid, LC-MS grade

  • Solid-phase extraction (SPE) columns

  • Sonicator

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Cell Culture and Treatment:

    • Seed 1 x 10^6 cells per well in 6-well plates and incubate for 24 hours.[8]

    • Treat the cells with various concentrations of Amethopterin (e.g., 0.03, 0.1, 0.3, 1, and 3 µM) for a specified time (e.g., 24 hours).[8]

  • Cell Lysis and Extraction:

    • After treatment, place the plates on ice and aspirate the medium.

    • Wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold methanol to each well and scrape the cells.

    • Transfer the cell lysate to a microcentrifuge tube.

    • Spike the lysate with a known concentration of this compound as an internal standard.

    • Sonicate the samples on ice to ensure complete cell lysis.

    • Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the cell debris.

    • Transfer the supernatant to a new tube.

  • Sample Clean-up (optional but recommended):

    • Condition an SPE column according to the manufacturer's instructions.

    • Load the supernatant onto the SPE column.

    • Wash the column to remove interfering substances.

    • Elute the analytes (Amethopterin, MTXPGs, and this compound) with an appropriate solvent.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the sample in a suitable mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Set up the LC-MS/MS system with an appropriate column and mobile phases for the separation of Amethopterin and its polyglutamates.

    • Develop a multiple reaction monitoring (MRM) method to detect the specific precursor-to-product ion transitions for Amethopterin, each MTXPG, and this compound.

    • Inject the prepared samples and a series of calibration standards (containing known concentrations of Amethopterin and a constant concentration of this compound).

  • Data Analysis:

    • Integrate the peak areas for each analyte and the internal standard.

    • Calculate the peak area ratio of each analyte to the internal standard.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

    • Determine the concentration of Amethopterin and its polyglutamates in the cell samples from the calibration curve.

    • Normalize the concentrations to the number of cells from which they were extracted.

Visualizations

Amethopterin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell MTX Amethopterin (MTX) SLC19A1 SLC19A1 (Reduced Folate Carrier) MTX_in Intracellular MTX SLC19A1->MTX_in Uptake ABC ABC Transporters MTX_in->ABC Efflux FPGS FPGS MTX_in->FPGS MTXPG MTX-Polyglutamates (MTX-PGs) FPGS->MTXPG GGH GGH MTXPG->GGH DHFR DHFR MTXPG->DHFR TYMS TYMS MTXPG->TYMS Purine_Synthesis Purine Synthesis MTXPG->Purine_Synthesis GGH->MTX_in THF Tetrahydrofolate (THF) DHFR->THF DHF Dihydrofolate (DHF) DHF->DHFR THF->TYMS dTMP dTMP TYMS->dTMP dUMP dUMP dUMP->TYMS DNA_RNA_Synthesis DNA/RNA Synthesis dTMP->DNA_RNA_Synthesis Purine_Synthesis->DNA_RNA_Synthesis Apoptosis Apoptosis DNA_RNA_Synthesis->Apoptosis Inhibition leads to

Caption: Amethopterin's mechanism of action in a cancer cell.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Cell_Culture 1. Cell Culture & Treatment with Amethopterin Cell_Harvest 2. Cell Harvesting & Washing Cell_Culture->Cell_Harvest Lysis 3. Cell Lysis & Protein Precipitation Cell_Harvest->Lysis IS_Spike 4. Spiking with This compound (IS) Lysis->IS_Spike Cleanup 5. Sample Cleanup (SPE) IS_Spike->Cleanup LC_MS 6. LC-MS/MS Analysis Cleanup->LC_MS Data_Processing 7. Data Processing & Quantification LC_MS->Data_Processing

Caption: Workflow for intracellular Amethopterin quantification.

Resistance_Mechanisms cluster_mechanisms Mechanisms MTX_Resistance Amethopterin Resistance Impaired_Uptake Impaired Uptake (↓ SLC19A1 expression/mutation) MTX_Resistance->Impaired_Uptake Increased_Efflux Increased Efflux (↑ ABC transporter expression) MTX_Resistance->Increased_Efflux Target_Alteration Target Enzyme Alteration (↑ DHFR expression or mutation) MTX_Resistance->Target_Alteration Defective_Polyglutamation Defective Polyglutamation (↓ FPGS activity) MTX_Resistance->Defective_Polyglutamation Increased_Degradation Increased Degradation (↑ GGH activity) MTX_Resistance->Increased_Degradation

Caption: Mechanisms of Amethopterin resistance in cancer cells.

References

Application Notes and Protocols: The Role of Amethopterin-d3 in Autoimmune Disease Biomarker Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amethopterin, commercially known as Methotrexate (MTX), is a cornerstone therapy for a multitude of autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.[1] Its therapeutic efficacy is, however, juxtaposed with significant interindividual pharmacokinetic variability and a narrow therapeutic window, necessitating careful dose management to optimize clinical outcomes and minimize toxicity.[2][3] Therapeutic Drug Monitoring (TDM) of Methotrexate concentrations in biological matrices is therefore a critical tool for personalizing therapy.

Amethopterin-d3 (Methotrexate-d3) is the deuterium-labeled stable isotope of Methotrexate.[4] Its primary and pivotal role in autoimmune disease biomarker studies is not as a biomarker itself, but as an indispensable internal standard for the highly accurate and precise quantification of Methotrexate in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][4] The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative mass spectrometry as it co-elutes with the analyte of interest and experiences similar ionization effects, thus correcting for matrix effects and variations in sample preparation and instrument response.[1]

These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in the quantitative analysis of Methotrexate for autoimmune disease research and clinical monitoring.

Data Presentation

Table 1: Physicochemical Properties of Amethopterin and this compound
PropertyAmethopterin (Methotrexate)This compound (Methotrexate-d3)
Molecular FormulaC₂₀H₂₂N₈O₅C₂₀H₁₉D₃N₈O₅
Molecular Weight454.44 g/mol 457.46 g/mol
Common Use in StudiesAnalyteInternal Standard
Table 2: Exemplary Mass Spectrometry Parameters for Methotrexate and this compound
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Declustering Potential (V)
Methotrexate455.2308.14046
This compound (IS)458.2311.2Not specifiedNot specified

Note: Optimal parameters may vary depending on the specific mass spectrometer and experimental conditions.[5][6]

Table 3: Pharmacokinetic Parameters of Methotrexate
ParameterValueReference
Bioavailability (oral, low dose)Dose-dependent, good at doses < 30 mg/m²[3]
Time to Peak Plasma Concentration (oral)1 - 5 hours[3]
Protein Binding~50% (primarily to albumin)[3]
Volume of Distribution0.18 L/kg (initial), 0.4 - 0.8 L/kg (steady-state)[3]
Major Metabolite7-hydroxymethotrexate (7-OH-MTX)[7]
Elimination Half-life3 - 10 hours (low dose)[7]
Primary Route of EliminationRenal (glomerular filtration and tubular secretion)[8]

Experimental Protocols

Protocol 1: Quantification of Methotrexate in Human Plasma using LC-MS/MS with this compound as Internal Standard

1. Objective: To accurately determine the concentration of Methotrexate in human plasma samples for therapeutic drug monitoring in patients with autoimmune diseases.

2. Materials and Reagents:

  • Methotrexate certified reference standard

  • This compound (Methotrexate-d3) internal standard (IS)

  • LC-MS/MS grade methanol, acetonitrile, and water

  • Formic acid

  • Human plasma (drug-free for calibration standards and quality controls)

  • Microcentrifuge tubes

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

  • Analytical column (e.g., C18 column)

3. Preparation of Stock and Working Solutions:

  • Methotrexate Stock Solution (1 mg/mL): Dissolve 1 mg of Methotrexate in methanol to a final volume of 1 mL.

  • This compound Stock Solution (1 mg/mL): Dissolve 1 mg of this compound in methanol to a final volume of 1 mL.[9]

  • Methotrexate Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with a methanol-water mixture (e.g., 50:50 v/v) to create calibration standards.

  • This compound Working Solution (Internal Standard): Dilute the this compound stock solution with the appropriate solvent (e.g., methanol or acetonitrile) to a final concentration suitable for spiking into samples (e.g., 100 ng/mL).[9]

4. Sample Preparation (Protein Precipitation): [9][10]

  • Pipette 100 µL of plasma sample, calibrator, or quality control into a microcentrifuge tube.

  • Add 20 µL of the this compound working solution to each tube (except for blank samples).

  • Add 300 µL of cold methanol (or a 1:1 mixture of methanol and acetonitrile) to precipitate proteins.[9][10]

  • Vortex mix for 3 minutes.

  • Centrifuge at high speed (e.g., 13,600 x g) for 5 minutes.[10]

  • Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis. A dilution of the supernatant may be necessary depending on the expected concentration range.[10]

5. LC-MS/MS Analysis:

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 analytical column (e.g., 2.1 x 100 mm, 3.5 µm).[10]

    • Mobile Phase A: 0.2% formic acid in water.[10]

    • Mobile Phase B: Methanol.[10]

    • Flow Rate: 0.3 mL/min.[10]

    • Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is then increased to elute the analytes.[10]

    • Injection Volume: 5 µL.[10]

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Methotrexate: 455.2 → 308.1[5]

      • This compound: 458.2 → 311.1[10]

    • Optimize other MS parameters such as ion spray voltage, source temperature, and gas pressures according to the instrument manufacturer's guidelines.[5]

6. Data Analysis and Quantification:

  • Integrate the peak areas for both Methotrexate and this compound for each sample, calibrator, and quality control.

  • Calculate the peak area ratio (Methotrexate peak area / this compound peak area).

  • Construct a calibration curve by plotting the peak area ratio versus the known concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used.

  • Determine the concentration of Methotrexate in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (100 µL) IS_Spike Spike with this compound (IS) Plasma->IS_Spike Precipitation Protein Precipitation (Methanol) IS_Spike->Precipitation Vortex Vortex Precipitation->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_Separation LC Separation (C18 Column) Supernatant->LC_Separation Inject MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration (MTX & IS) MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio Peak_Integration->Ratio_Calculation Calibration_Curve Construct Calibration Curve Ratio_Calculation->Calibration_Curve Quantification Quantify MTX Concentration Calibration_Curve->Quantification

Caption: Workflow for Methotrexate quantification using LC-MS/MS.

Methotrexate_Signaling_Pathway cluster_folate_cycle Folate Metabolism cluster_synthesis Nucleotide & Amino Acid Synthesis DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DNA_RNA_AA DNA, RNA, and Amino Acid Precursors THF->DNA_RNA_AA  One-Carbon Donor THF->DNA_RNA_AA DHFR->THF  Reduction Cell_Proliferation Inhibition of Cell Proliferation and Induction of Apoptosis in Immune Cells DNA_RNA_AA->Cell_Proliferation MTX Methotrexate (Amethopterin) MTX->DHFR  Inhibition

Caption: Mechanism of action of Methotrexate in inhibiting folate metabolism.

References

Application Notes and Protocols for High-Throughput Screening Assays Involving Amethopterin-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Amethopterin-d3 and its non-deuterated counterpart, Amethopterin (Methotrexate), in high-throughput screening (HTS) assays, primarily focusing on the inhibition of dihydrofolate reductase (DHFR). This document includes detailed experimental protocols, quantitative data, and visual diagrams to facilitate the understanding and implementation of these assays in a research and drug discovery setting.

Introduction

Amethopterin, a potent folate antagonist, is a widely used chemotherapeutic agent and immunosuppressant.[1] Its mechanism of action involves the competitive inhibition of dihydrofolate reductase (DHFR), a crucial enzyme in the folate metabolic pathway responsible for the synthesis of nucleotides and amino acids.[1][2] Consequently, inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it a key target in cancer therapy.[2]

High-throughput screening (HTS) assays are instrumental in identifying novel DHFR inhibitors.[3][4] In this context, Amethopterin serves as a standard control inhibitor. Its deuterated analog, this compound, is primarily utilized as a stable isotope-labeled internal standard for the accurate quantification of Amethopterin and its metabolites in biological matrices using techniques like liquid chromatography-mass spectrometry (LC-MS).[1][2][5] The substitution of hydrogen with deuterium atoms in this compound results in a heavier molecule, allowing for its differentiation from the non-labeled compound during mass spectrometric analysis, which is crucial for precise pharmacokinetic and metabolic studies.[1]

Signaling Pathway: Folate Metabolism and Amethopterin Inhibition

The following diagram illustrates the folate synthesis pathway and the inhibitory action of Amethopterin (Methotrexate) on dihydrofolate reductase (DHFR).

Folate_Pathway cluster_folate Folate Metabolism Folate Folate DHF Dihydrofolate (DHF) Folate->DHF Dihydrofolate Reductase (DHFR) THF Tetrahydrofolate (THF) DHF->THF Dihydrofolate Reductase (DHFR) Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis THF->Thymidylate Amino_Acids Amino Acid Synthesis THF->Amino_Acids Amethopterin Amethopterin (Methotrexate) Amethopterin->DHF

Caption: Folate metabolism pathway and the site of inhibition by Amethopterin.

Application 1: High-Throughput Screening for DHFR Inhibitors

This section details a protocol for a colorimetric HTS assay to identify inhibitors of DHFR. The assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of dihydrofolate to tetrahydrofolate.

Experimental Workflow

The diagram below outlines the major steps in the HTS workflow for a DHFR inhibition assay.

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Plate_Setup 1. Prepare 96-well plate (Test compounds, Controls) Reagent_Prep 2. Prepare Reagents (DHFR enzyme, NADPH, DHF) Add_Enzyme 3. Add DHFR Enzyme to wells Add_NADPH 4. Add NADPH to wells Add_Enzyme->Add_NADPH Incubate1 5. Incubate at RT Add_NADPH->Incubate1 Add_DHF 6. Add DHF Substrate to initiate reaction Incubate1->Add_DHF Read_Plate 7. Measure Absorbance (340 nm) in kinetic mode Add_DHF->Read_Plate Data_Analysis 8. Calculate % Inhibition, IC50, and Z'-factor Read_Plate->Data_Analysis

Caption: High-throughput screening workflow for DHFR inhibition assay.

Detailed Experimental Protocol

This protocol is adapted for a 96-well plate format.

Materials and Reagents:

  • Human recombinant DHFR enzyme

  • DHFR Assay Buffer

  • NADPH

  • Dihydrofolate (DHF)

  • Amethopterin (for positive control)

  • Test compounds

  • 96-well clear flat-bottom plates

  • Microplate reader capable of kinetic measurements at 340 nm

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of test compounds in an appropriate solvent (e.g., DMSO).

    • Add 1 µL of each test compound dilution to the corresponding wells of the 96-well plate.

    • For the positive control, add 1 µL of a known concentration of Amethopterin.

    • For the negative control (no inhibition), add 1 µL of the solvent.

    • For the blank control, add 1 µL of the solvent.

  • Reagent Preparation:

    • Prepare the DHFR enzyme solution by diluting the stock enzyme in DHFR Assay Buffer to the desired concentration.

    • Prepare the NADPH solution by dissolving it in DHFR Assay Buffer.

    • Prepare the DHF substrate solution by dissolving it in DHFR Assay Buffer. Keep this solution protected from light.

  • Assay Execution:

    • To all wells except the blank, add 50 µL of the prepared DHFR enzyme solution. To the blank wells, add 50 µL of DHFR Assay Buffer.

    • Add 25 µL of the NADPH solution to all wells.

    • Incubate the plate at room temperature for 10-15 minutes, protected from light.

    • Initiate the enzymatic reaction by adding 25 µL of the DHF substrate solution to all wells.

  • Data Acquisition:

    • Immediately place the plate in a microplate reader and measure the absorbance at 340 nm in kinetic mode at room temperature.

    • Record measurements every minute for 15-20 minutes.

  • Data Analysis:

    • Determine the rate of NADPH consumption (decrease in absorbance over time) for each well.

    • Calculate the percentage of inhibition for each test compound concentration using the following formula: % Inhibition = [1 - (Rate of test compound well / Rate of negative control well)] * 100

    • Plot the % Inhibition against the logarithm of the test compound concentration to determine the IC50 value.

    • Assess the quality of the assay by calculating the Z'-factor and Signal-to-Background (S/B) ratio.

Quantitative Data

Table 1: Representative IC50 Values for DHFR Inhibitors

CompoundOrganism/Enzyme SourceIC50 ValueReference
Amethopterin (Methotrexate)Human DHFR4 nM[4]
Amethopterin (Methotrexate)Mycobacterium tuberculosis DHFR16.0 ± 3.0 µM[6]
Thiazole DerivativeBovine Liver DHFR0.06 µM[4]
Triazine-benzimidazole AnalogHuman DHFR0.11 - 42.4 µM[4]

Table 2: Assay Quality Control Metrics

ParameterFormulaTypical Acceptable ValueReference
Z'-factor 1 - [ (3 * (SDpos + SDneg)) / |Meanpos - Meanneg| ]≥ 0.5[7][8]
Signal-to-Background (S/B) Ratio Meansignal / Meanbackground> 2

SDpos and Meanpos refer to the standard deviation and mean of the positive control (e.g., Amethopterin), respectively. SDneg and Meanneg refer to the standard deviation and mean of the negative control (no inhibitor).

Application 2: Use of this compound as an Internal Standard in HTS Follow-up Studies

While not typically used as a primary screening compound, this compound is invaluable in the subsequent stages of drug discovery, particularly in validating and characterizing "hit" compounds from an HTS campaign. Its primary application is as an internal standard in LC-MS/MS methods for the precise and accurate quantification of Amethopterin in complex biological samples.[1][2][5]

Logical Relationship: Role of this compound in Drug Discovery

The following diagram illustrates the workflow where this compound is employed.

Amethopterin_d3_Workflow cluster_hts Primary Screening cluster_followup Hit Validation & Characterization HTS High-Throughput Screening (DHFR Inhibition Assay) Hit_ID Hit Identification HTS->Hit_ID Sample_Prep Sample Preparation (e.g., cell lysates, plasma) Hit_ID->Sample_Prep Add_IS Spike with this compound (Internal Standard) Sample_Prep->Add_IS LC_MS LC-MS/MS Analysis Add_IS->LC_MS Quantification Quantification of Amethopterin LC_MS->Quantification

Caption: Workflow for hit validation using this compound as an internal standard.

Protocol Outline for Quantitative Analysis using this compound

This protocol provides a general outline for the quantification of Amethopterin in a biological matrix using this compound as an internal standard.

  • Sample Preparation:

    • Collect biological samples (e.g., plasma, cell lysates) containing Amethopterin.

    • Perform protein precipitation to remove interfering proteins, typically using an organic solvent like acetonitrile or methanol.

  • Internal Standard Spiking:

    • Add a known concentration of this compound to all samples, calibration standards, and quality control samples.

  • Extraction:

    • Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to further purify and concentrate the analyte and internal standard.

  • LC-MS/MS Analysis:

    • Inject the extracted samples into an LC-MS/MS system.

    • Separate Amethopterin and this compound from other matrix components using a suitable liquid chromatography column and mobile phase gradient.

    • Detect and quantify the parent and product ions of both Amethopterin and this compound using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Calculate the ratio of the peak area of Amethopterin to the peak area of this compound for each sample.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

    • Determine the concentration of Amethopterin in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

Amethopterin and its deuterated form, this compound, are essential tools in the field of drug discovery, particularly in the context of HTS for DHFR inhibitors. While Amethopterin serves as a benchmark inhibitor for primary screening assays, this compound plays a critical role in the accurate quantification of the parent drug during subsequent hit validation and pharmacokinetic studies. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute robust and reliable HTS campaigns targeting DHFR and to effectively utilize deuterated standards for quantitative bioanalysis.

References

Application of Amethopterin-d3 in Preclinical Toxicology Studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Introduction

Amethopterin, also known as Methotrexate (MTX), is a potent antimetabolite and antifolate agent widely used in chemotherapy and for the treatment of autoimmune diseases.[1][2] Its primary mechanism of action involves the competitive inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of tetrahydrofolate.[3][4] This inhibition disrupts the synthesis of DNA, RNA, and proteins, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cells such as cancer cells.[5][6] Given its high potency and narrow therapeutic index, comprehensive preclinical toxicology studies are essential to characterize its safety profile. Amethopterin-d3, a deuterium-labeled stable isotope of Amethopterin, serves as a critical internal standard for the accurate quantification of Amethopterin in biological matrices during these preclinical investigations.[7][8] The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry assays, as it compensates for variability in sample preparation and instrument response.

Mechanism of Action of Amethopterin

Amethopterin exerts its cytotoxic effects by mimicking folic acid and binding with high affinity to the active site of DHFR.[2][4] This binding is approximately 1000 times stronger than that of the natural substrate, dihydrofolate.[2] The resulting depletion of tetrahydrofolate inhibits the de novo synthesis of purines and thymidylate, which are essential precursors for DNA and RNA synthesis.[1][9] This disruption of nucleic acid synthesis ultimately leads to the inhibition of cell division and induction of apoptosis.

cluster_0 Cellular Folate Metabolism cluster_1 Amethopterin (Methotrexate) Action Folic_Acid Folic Acid Dihydrofolate Dihydrofolate (DHF) Folic_Acid->Dihydrofolate Dihydrofolate Reductase (DHFR) Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate DHFR Purine_Synthesis Purine Synthesis Tetrahydrofolate->Purine_Synthesis Thymidylate_Synthesis Thymidylate Synthesis Tetrahydrofolate->Thymidylate_Synthesis DNA_RNA_Protein_Synthesis DNA, RNA & Protein Synthesis Purine_Synthesis->DNA_RNA_Protein_Synthesis Thymidylate_Synthesis->DNA_RNA_Protein_Synthesis Amethopterin Amethopterin DHFR_Inhibition DHFR Inhibition Amethopterin->DHFR_Inhibition DHFR_Inhibition->Dihydrofolate Blocks Conversion

Caption: Mechanism of action of Amethopterin.

Role of this compound in Preclinical Toxicology

In preclinical toxicology studies, this compound is indispensable for the accurate quantification of Amethopterin in various biological samples (e.g., plasma, tissue homogenates). As an internal standard, it is added to samples at a known concentration at the beginning of the sample preparation process. Since this compound is chemically identical to Amethopterin but has a slightly higher mass due to the deuterium atoms, it co-elutes with Amethopterin during chromatographic separation and exhibits similar ionization efficiency in the mass spectrometer. This allows for precise correction of any analyte loss during extraction and variations in instrument response, thereby ensuring the reliability and accuracy of the quantitative data.

Preclinical Toxicology Experimental Protocol: A General Framework

The following protocol outlines a general workflow for a preclinical toxicology study of Amethopterin in a rodent model, incorporating the use of this compound as an internal standard.

cluster_workflow Preclinical Toxicology Workflow for Amethopterin Animal_Dosing Animal Dosing (e.g., Sprague-Dawley Rats) Sample_Collection Biological Sample Collection (Blood, Tissues) Animal_Dosing->Sample_Collection Sample_Preparation Sample Preparation (Protein Precipitation/SPE) Sample_Collection->Sample_Preparation Add this compound (Internal Standard) LC_MS_Analysis LC-MS/MS Analysis Sample_Preparation->LC_MS_Analysis Data_Analysis Pharmacokinetic & Toxicological Data Analysis LC_MS_Analysis->Data_Analysis

Caption: General experimental workflow.
Animal Model and Dosing

  • Species: Sprague-Dawley rats are a commonly used model for general toxicology studies.[10]

  • Dosing: Amethopterin can be administered via various routes, including oral gavage, intravenous, or intraperitoneal injection, depending on the intended clinical application. Doses in preclinical studies can range from low, therapeutically relevant doses to high doses intended to identify target organ toxicities and establish a no-observed-adverse-effect level (NOAEL).[10] For example, a study might include dose groups of 0.5, 1, and 2 g/kg/day.[10]

Sample Collection
  • Blood samples are collected at predetermined time points post-dosing to characterize the pharmacokinetic profile of Amethopterin.

  • Tissues from target organs (e.g., liver, kidney, bone marrow) are collected at the termination of the study for histopathological analysis and to determine drug distribution.[8]

Sample Preparation

This protocol details a solid-phase extraction (SPE) method for the extraction of Amethopterin from plasma samples.

  • Spiking with Internal Standard: To 200 µL of plasma, add a specific amount of this compound solution (e.g., to achieve a final concentration of 50 ng/mL).[8]

  • Protein Precipitation: Add a protein precipitating agent, such as cold methanol or acetonitrile, to the plasma sample.[8][11] Vortex and centrifuge to pellet the precipitated proteins.

  • Solid-Phase Extraction (SPE):

    • Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange cartridge).

    • Load the supernatant from the protein precipitation step onto the conditioned cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute Amethopterin and this compound from the cartridge using an appropriate elution solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatography: Utilize a C18 reverse-phase column for the separation of Amethopterin and this compound. A gradient elution with a mobile phase consisting of an aqueous component (e.g., 10 mM ammonium formate with 0.5% formic acid) and an organic component (e.g., acetonitrile) is typically employed.[8]

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection and quantification. The mass transitions for Amethopterin (m/z 455.3 → 308.2) and this compound are monitored.[8]

Data Presentation

The quantitative data obtained from preclinical toxicology studies are crucial for assessing the safety of Amethopterin. Below are examples of how this data can be structured.

Table 1: Pharmacokinetic Parameters of Amethopterin in Sprague-Dawley Rats

ParameterLow Dose (e.g., <30 mg/m²)High Dose (e.g., >500 mg/m²)Reference
Terminal Half-Life (t½) 3 - 10 hours8 - 15 hours[12]
Bioavailability (Oral) ~60%Decreases at higher doses[13]
Protein Binding ~50%~50%[12]
Volume of Distribution (Vd) 0.4 - 0.8 L/kg0.4 - 0.8 L/kg[12]
Clearance Primarily renalPrimarily renal[9]

Table 2: Toxicological Endpoints for Amethopterin

Organ SystemToxicological FindingDose-ResponseReference
Hematopoietic Myelosuppression (leukopenia, thrombocytopenia)Dose-dependent[14]
Gastrointestinal Mucositis, diarrhea, ulcerationDose-limiting toxicity[14]
Hepatic Elevated liver enzymes, potential for fibrosis with chronic useDose and duration-dependent[14]
Renal Nephrotoxicity, particularly at high doses due to drug precipitation in renal tubulesHigh-dose toxicity[14]
Pulmonary PneumonitisIdiosyncratic, can occur at low doses[14]

Table 3: Postmortem Tissue Distribution of Methotrexate

TissueConcentration (ng/g)Reference
Liver 43.7[8]
Kidney 20.6[8]
Bone Marrow 29.9[8]
Blood 7.2 ng/mL[8]
Vitreous Humor 0.8 ng/mL[8]

Conclusion

The use of this compound as an internal standard is a cornerstone of robust preclinical toxicology studies for Amethopterin. It enables the accurate determination of pharmacokinetic parameters and tissue distribution, which are critical for understanding the dose-response relationship for both efficacy and toxicity. The detailed protocols and structured data presentation outlined in this document provide a framework for researchers and drug development professionals to design and interpret preclinical safety assessments of this important therapeutic agent.

References

Troubleshooting & Optimization

Technical Support Center: Mitigating Matrix Effects with Amethopterin-d3 in LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Amethopterin-d3 to mitigate matrix effects in the LC-MS/MS analysis of Amethopterin (Methotrexate).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS analysis and how do they affect quantification?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1][2] This interference can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of quantitative analysis.[1][2] Matrix effects are a significant concern in quantitative LC-MS/MS because they can lead to inaccurate and unreliable results.[3]

Q2: How does this compound (Methotrexate-d3) help mitigate matrix effects?

A2: this compound is a stable isotope-labeled (SIL) internal standard for Amethopterin (Methotrexate).[4][5] Because it is chemically almost identical to the analyte, it co-elutes during chromatography and experiences nearly the same degree of ion suppression or enhancement.[6] By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by matrix effects can be normalized, leading to more accurate and precise quantification.

Q3: Can there be issues even when using a deuterated internal standard like this compound?

A3: Yes, while highly effective, some issues can still arise. A significant isotopic effect can sometimes cause the deuterated internal standard to have a slightly different retention time than the target analyte.[7][8][9] This chromatographic shift can lead to differential ion suppression if the elution times do not perfectly overlap, potentially compromising the accuracy of correction.[6] Additionally, differences in extraction recovery between the analyte and the internal standard have been reported in some cases.

Q4: What are the key considerations when using this compound as an internal standard?

A4: Several factors are crucial for the successful implementation of this compound:

  • Isotopic Purity: The deuterated standard should have high isotopic enrichment to minimize any contribution from the unlabeled analyte.[10]

  • Chemical Purity: The standard must be free of impurities that could interfere with the analysis.[10]

  • Position of Deuteration: Deuterium atoms should be in stable positions to prevent H-D exchange during sample preparation or analysis.[10]

  • Co-elution: Ideally, this compound should co-elute with Amethopterin to ensure they are subjected to the same matrix effects.[10]

Troubleshooting Guide

Issue 1: Significant ion suppression or enhancement is still observed despite using this compound.

Possible Cause Recommended Solution
Chromatographic separation of analyte and internal standard (Isotope Effect). Optimize the chromatographic method to ensure co-elution. This may involve adjusting the mobile phase composition, gradient profile, or using a different column.[6]
Sub-optimal LC-MS conditions. Optimize ion source parameters such as temperature and gas flow to minimize the impact of matrix effects.[1] A slower gradient can also improve separation from interfering matrix components.[1]
Analyte and internal standard respond differently to matrix effects. While rare, this can occur. Evaluate matrix effects by performing a post-extraction addition experiment to quantify the degree of suppression or enhancement for both the analyte and the internal standard.[1]

Issue 2: Poor recovery of Amethopterin and/or this compound.

Possible Cause Recommended Solution
Inefficient sample extraction. Re-evaluate the sample preparation method. Optimize the extraction solvent, pH, and extraction time to ensure efficient recovery of both the analyte and the internal standard from the sample matrix.[11]
Degradation of analyte or internal standard. Ensure proper sample handling and storage conditions to prevent degradation. For instance, using ascorbic acid in the extraction solution can help prevent oxidation.[11]

Issue 3: Interference peak observed at the m/z of this compound.

Possible Cause Recommended Solution
Presence of an endogenous or exogenous compound in the matrix with the same mass transition. Analyze a blank matrix sample to confirm the interference. If present, improve the sample cleanup procedure (e.g., using solid-phase extraction) or modify the chromatographic conditions to separate the interfering peak from the internal standard.[1]

Quantitative Data Summary

The following tables summarize typical performance data when using a stable isotope-labeled internal standard for the analysis of Methotrexate (Amethopterin).

Table 1: Matrix Effect and Recovery Data for Methotrexate (MTX) and its Internal Standard (IS)

Analyte/ISConcentration LevelMean Matrix Effect (%)Mean Extraction Recovery (%)
MTXLow QC105.2893.98
MTXMedium QC103.9182.20
MTXHigh QC102.6990.19
IS-100.17102.99
Data synthesized from a study on the quantification of Methotrexate in human plasma.[12]

Table 2: Comparison of Precision with and without an Internal Standard

ParameterWith Analogous Internal StandardWith Stable Isotope-Labeled Internal Standard
Mean Bias (%) 96.8100.3
Standard Deviation (%) 8.67.6
This table illustrates the improved precision when using a stable isotope-labeled internal standard.[8]

Experimental Protocols

Protocol 1: Quantitative Analysis of Amethopterin in Human Plasma using this compound

This protocol outlines a general procedure for the analysis of Amethopterin in plasma samples.

1. Preparation of Stock Solutions, Calibration Standards, and Quality Controls:

  • Prepare individual stock solutions of Amethopterin and this compound in a suitable solvent (e.g., 5% NH4OH in water) at a concentration of 1 mg/mL.[13]

  • Prepare working solutions by diluting the stock solutions with a methanol/water mixture.[13]

  • Spike drug-free human plasma with the Amethopterin working solutions to create a series of calibration standards and quality control samples at various concentrations.[14]

2. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample (calibrator, QC, or unknown), add the working internal standard solution containing this compound.[13]

  • Add a protein precipitation agent, such as a mixture of methanol and acetonitrile (1:1), to the plasma sample.[12]

  • Vortex the mixture to ensure thorough mixing and precipitation of proteins.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[10]

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A suitable reversed-phase column (e.g., C18).

    • Mobile Phase A: Water with 0.1% formic acid.[13]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[13]

    • Gradient: A suitable gradient program to achieve separation of Amethopterin from matrix components.

    • Flow Rate: A typical analytical flow rate.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[12]

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Amethopterin (MTX): m/z 455.2 → 308.1[13]

      • This compound (MTX-d3): m/z 458.2 → 311.2[13]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample is Add this compound (IS) plasma->is ppt Protein Precipitation is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute lc LC Separation reconstitute->lc ms MS/MS Detection lc->ms quant Quantification (Analyte/IS Ratio) ms->quant

Caption: A typical experimental workflow for LC-MS/MS bioanalysis using a deuterated internal standard.

matrix_effect_mitigation cluster_problem The Problem: Matrix Effects cluster_solution The Solution: Deuterated Internal Standard ME Matrix Components Co-elute with Analyte Ionization Alteration of Ionization Efficiency ME->Ionization Suppression Ion Suppression Ionization->Suppression Enhancement Ion Enhancement Ionization->Enhancement Result Inaccurate Quantification Suppression->Result Enhancement->Result IS This compound (IS) Co-elutes with Analyte SameEffect IS and Analyte Experience Same Matrix Effects IS->SameEffect Ratio Calculate Analyte/IS Ratio SameEffect->Ratio Correction Correction for Ionization Variability Ratio->Correction AccurateResult Accurate Quantification Correction->AccurateResult

References

Troubleshooting ion suppression and enhancement for Amethopterin-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on troubleshooting ion suppression and enhancement issues related to the use of Amethopterin-d3 as an internal standard in mass spectrometry assays.

Frequently Asked Questions (FAQs)

Q1: What are ion suppression and enhancement?

Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of a target analyte, such as this compound, is reduced by the presence of co-eluting components from the sample matrix.[1][2] This leads to a decreased signal intensity. Conversely, ion enhancement is an increase in signal intensity caused by co-eluting matrix components.[3][4] Both phenomena can negatively impact the accuracy, precision, and sensitivity of an assay.[3]

Q2: What are the common causes of ion suppression and enhancement for this compound?

Matrix effects are primarily caused by competition between this compound and co-eluting matrix components for ionization in the mass spectrometer's ion source.[3] Common causes include:

  • Competition for Charge: Endogenous or exogenous compounds in the sample matrix can compete with the analyte for available protons or charge, reducing the analyte's ionization.[3]

  • Alterations in Droplet Formation and Evaporation: High concentrations of non-volatile matrix components like salts and detergents can alter the surface tension and viscosity of the electrospray ionization (ESI) droplets.[3][5] This hinders solvent evaporation and the release of gas-phase analyte ions.

  • Analyte Neutralization: Matrix components can deprotonate and neutralize the analyte ions that have already formed.[3]

Q3: How does this compound, as a deuterated internal standard, help mitigate these issues?

Deuterated internal standards like this compound are the gold standard for compensating for matrix effects.[1][4] Since this compound is chemically almost identical to the non-deuterated Amethopterin (methotrexate), it has nearly the same physicochemical properties.[3][4] This means it will co-elute during chromatography and experience a similar degree of ion suppression or enhancement as the analyte.[6] By using the ratio of the analyte signal to the internal standard signal for quantification, variations caused by matrix effects can be normalized, leading to more accurate results.[4][6]

Troubleshooting Guides

Issue 1: Inconsistent or irreproducible results for quality control (QC) samples.

Possible Cause: Sample-to-sample variability in the matrix composition can lead to different degrees of ion suppression, causing inconsistent results.[1]

Solutions:

  • Implement a Robust Sample Preparation Method: Thorough sample cleanup using techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can minimize the variability in matrix effects.[7]

  • Employ Matrix-Matched Calibrators and QCs: Preparing calibration standards and QC samples in the same biological matrix as the unknown samples can help to compensate for consistent matrix effects.[1]

  • Optimize Chromatography: Adjusting the chromatographic method to better separate this compound and the analyte from interfering matrix components can reduce ion suppression.[8] This may involve changing the column, mobile phase composition, or gradient profile.[1][8]

Issue 2: The signal for this compound is significantly lower than expected.

Possible Cause: The "deuterium isotope effect" can cause a slight shift in retention time between the analyte and the deuterated internal standard.[8] If this separation occurs in a region of high ion suppression, the internal standard may experience a different degree of signal suppression than the analyte.[4][8]

Solutions:

  • Perform a Post-Extraction Spike Analysis: This experiment can help determine if the matrix is causing the low signal.[8] The protocol is detailed below.

  • Optimize Chromatographic Conditions: Aim for perfect co-elution of the analyte and this compound to ensure they experience the same matrix effects.[6]

  • Dilute the Sample: Diluting the sample can reduce the concentration of matrix components, thereby minimizing their suppressive effects.[1][2] This is only feasible if the analyte concentration remains detectable after dilution.

Experimental Protocols

Protocol 1: Post-Extraction Spike Analysis to Evaluate Matrix Effects

This protocol allows for the quantitative evaluation of matrix effects to determine if this compound is adequately compensating for signal suppression or enhancement.[6]

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Analyte and this compound spiked into the mobile phase or reconstitution solvent.[6]

    • Set B (Post-Spike Matrix): Blank matrix is extracted first, and then the analyte and this compound are spiked into the final extract.[6]

    • Set C (Pre-Spike Matrix): Analyte and this compound are spiked into the blank matrix before the extraction process.[6]

  • Analyze and Calculate: Analyze all three sets of samples by LC-MS/MS. Calculate the Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE) using the formulas in the table below.[6]

Data Interpretation:

  • An MF of 1 indicates no matrix effect.

  • An MF < 1 indicates ion suppression.

  • An MF > 1 indicates ion enhancement.

  • The IS-Normalized MF should be close to 1 if this compound is effectively compensating for the matrix effect. A value significantly different from 1 suggests differential matrix effects on the analyte and the internal standard.[6]

Quantitative Data Summary

ParameterFormulaIdeal ValueInterpretation
Matrix Factor (MF) (Peak Area of Set B) / (Peak Area of Set A)1Indicates the extent of ion suppression or enhancement.
Recovery (RE) (Peak Area of Set C) / (Peak Area of Set B)~100%Efficiency of the extraction process.
Process Efficiency (PE) (Peak Area of Set C) / (Peak Area of Set A)~100%Overall efficiency of the method, combining extraction and matrix effects.
IS-Normalized MF MF (Analyte) / MF (IS)~1Indicates how well the internal standard compensates for matrix effects.

A study on methotrexate and its metabolite, 7-hydroxy-methotrexate, showed mean matrix effects ranging from 97.90% to 117.60%, indicating both slight suppression and enhancement were observed and considered acceptable for the method.[9]

Visualizations

IonSuppressionWorkflow cluster_sample Sample Matrix cluster_process LC-MS/MS Analysis cluster_output Result Analyte Amethopterin CoElution Co-elution Analyte->CoElution IS This compound IS->CoElution Matrix Interfering Components Matrix->CoElution IonSource Ion Source CoElution->IonSource Competition for ionization Detector Detector IonSource->Detector SuppressedSignal Suppressed Signal (Inaccurate Result) Detector->SuppressedSignal CorrectedSignal Corrected Signal (Accurate Result) Detector->CorrectedSignal Ratio-based correction

Caption: Workflow illustrating the mechanism of ion suppression.

TroubleshootingFlowchart Start Inconsistent or Low Signal for This compound CheckChromatography Review Chromatography: Co-elution of Analyte and IS? Start->CheckChromatography OptimizeLC Optimize LC Method: - Adjust Gradient - Change Column - Modify Mobile Phase CheckChromatography->OptimizeLC No PostSpike Perform Post-Extraction Spike Analysis CheckChromatography->PostSpike Yes OptimizeLC->CheckChromatography ProblemResolved Problem Resolved OptimizeLC->ProblemResolved MatrixEffect Significant Matrix Effect (MF < 0.8 or > 1.2)? PostSpike->MatrixEffect ImproveSamplePrep Improve Sample Prep: - Use SPE or LLE - Dilute Sample MatrixEffect->ImproveSamplePrep Yes FurtherInvestigation Further Investigation: - Check Instrument Performance - Verify Standard Integrity MatrixEffect->FurtherInvestigation No ImproveSamplePrep->PostSpike ImproveSamplePrep->ProblemResolved

Caption: Troubleshooting flowchart for this compound issues.

References

Technical Support Center: Amethopterin-d3 Signal Stability in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering signal instability with Amethopterin-d3 (Methotrexate-d3) in mass spectrometry assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a stable isotope-labeled version of Amethopterin (Methotrexate), where three hydrogen atoms have been replaced with deuterium. It is commonly used as an internal standard (IS) in quantitative analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS). Since this compound is chemically almost identical to the analyte (Amethopterin), it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. This allows it to compensate for variations in sample preparation, injection volume, and matrix effects, leading to more accurate and precise quantification of the analyte.

Q2: What are the primary causes of this compound signal instability?

Signal instability of this compound, and internal standards in general, can be attributed to several factors:

  • Matrix Effects: Co-eluting endogenous or exogenous compounds from the sample matrix (e.g., plasma, urine) can suppress or enhance the ionization of this compound, leading to inconsistent signal intensity.[1]

  • Ion Source Contamination: Buildup of non-volatile matrix components in the ion source can lead to a gradual decline in signal intensity over an analytical run.

  • Chromatographic Issues: Poor peak shape, shifting retention times, or inadequate separation from interfering compounds can all contribute to signal variability.

  • Sample Preparation Inconsistencies: Incomplete protein precipitation, inefficient solid-phase extraction (SPE), or liquid-liquid extraction (LLE) can result in variable recovery of the internal standard.

  • Instrumental Factors: Fluctuations in mobile phase composition, flow rate, or temperature, as well as instability in the mass spectrometer's electronics, can cause signal drift.

  • Issues with the Internal Standard Itself: Degradation of the this compound stock solution or isotopic exchange (loss of deuterium) can lead to a decrease in its signal over time.

Q3: What is "matrix effect" and how does it affect this compound signal?

The matrix effect is the alteration of ionization efficiency of an analyte and its internal standard by the presence of co-eluting components in the sample matrix.[2] This can manifest as:

  • Ion Suppression: The most common matrix effect, where co-eluting compounds compete with this compound for ionization, reducing its signal intensity.

  • Ion Enhancement: Less commonly, co-eluting compounds can increase the ionization efficiency of this compound, leading to a stronger signal.

Because the concentration of matrix components can vary between individual samples, the matrix effect can be a significant source of signal instability and imprecision in quantitative bioanalysis.

Troubleshooting Guides

Issue 1: Inconsistent or Low this compound Peak Area Across a Run

Symptoms:

  • High coefficient of variation (%CV) for the internal standard peak area in quality control (QC) and unknown samples.

  • A noticeable trend (upward or downward) in the IS peak area over the course of the analytical batch.

Troubleshooting Workflow:

A Inconsistent/Low IS Peak Area B Check for Trends in IS Area A->B C Downward Trend (Signal Loss) B->C Decreasing D Upward Trend (Signal Enhancement/Carryover) B->D Increasing E Random Fluctuation B->E Random F Investigate Ion Source Contamination C->F G Evaluate Mobile Phase/Column Stability C->G H Check for Carryover D->H I Investigate Sample Preparation Variability E->I J Assess Matrix Effects E->J K Review Instrument Performance E->K

Troubleshooting Workflow for Inconsistent IS Peak Area

Step-by-Step Guide:

  • Analyze the Trend: Plot the this compound peak area versus injection order.

    • Downward Trend: Suggests ion source contamination, column degradation, or instability of the internal standard in the autosampler.

    • Upward Trend: May indicate carryover from a previous high-concentration sample.

    • Random Fluctuation: Points towards inconsistent sample preparation, variable matrix effects, or intermittent instrument issues.

  • Investigate Downward Trends:

    • Ion Source Cleaning: Clean the ion source components (e.g., capillary, skimmer) as per the manufacturer's recommendations.

    • Column Equilibration and Flushing: Ensure the analytical column is properly equilibrated before each run and implement a robust column wash method after each batch.

  • Investigate Upward Trends (Carryover):

    • Inject a blank sample immediately after a high-concentration standard or sample. If a significant peak for this compound is observed, carryover is likely.

    • Remediation: Optimize the autosampler wash procedure by using a stronger wash solvent or increasing the wash volume and duration.

  • Investigate Random Fluctuations:

    • Sample Preparation Review: Re-evaluate the sample preparation procedure for consistency. Ensure complete protein precipitation and consistent evaporation and reconstitution steps.

    • Matrix Effect Evaluation: Analyze samples from different lots of matrix to assess the variability of the matrix effect. A post-column infusion experiment can also help identify regions of ion suppression.

    • Instrument Check: Verify the stability of the LC pump flow rate and the mass spectrometer's spray voltage and gas flows.

Issue 2: Poor this compound Peak Shape

Symptoms:

  • Peak fronting, tailing, or splitting.

Potential Causes and Solutions:

cluster_0 Poor Peak Shape cluster_1 Potential Causes cluster_2 Solutions A Peak Tailing D Column Overload Secondary Interactions A->D B Peak Fronting E Sample Solvent Incompatibility Column Saturation B->E C Peak Splitting F Clogged Frit/Column Inlet Injector Malfunction C->F G Reduce Injection Volume Adjust Mobile Phase pH D->G H Match Sample Solvent to Mobile Phase Reduce Analyte Concentration E->H I Replace Frit/Column Service Injector F->I

Causes and Solutions for Poor Peak Shape

Quantitative Data Summary

The following tables summarize typical performance data for LC-MS/MS methods quantifying Methotrexate using a deuterated internal standard, extracted from published validation studies.

Table 1: Precision and Accuracy of Methotrexate Quantification

AnalyteConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)Reference
Methotrexate154.134.88108.94[3]
Methotrexate4007.676.9996.33[3]
Methotrexate8005.235.86102.63[3]

Table 2: Recovery and Matrix Effect

AnalyteConcentration (ng/mL)Recovery (%)Matrix Effect (%)Reference
Methotrexate1593.98105.28[3]
Methotrexate40082.20102.69[3]
Methotrexate80090.19103.74[3]

Experimental Protocols

Example LC-MS/MS Method for Methotrexate in Human Plasma

This protocol is a representative example based on published literature and should be optimized for your specific instrumentation and application.[3]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 300 µL of a precipitation solution containing the internal standard (this compound in methanol/acetonitrile 1:1 v/v).

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.

2. Liquid Chromatography Conditions

  • Column: Synergi Hydro-RP (50 mm × 2.0 mm, 2.5 µm) or equivalent.[3]

  • Mobile Phase A: 5 mM ammonium formate with 0.2% formic acid in water.[3]

  • Mobile Phase B: Acetonitrile.[3]

  • Flow Rate: 0.5 mL/min.[3]

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-2.0 min: 10-90% B

    • 2.0-2.5 min: 90% B

    • 2.5-2.6 min: 90-10% B

    • 2.6-3.5 min: 10% B

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.[3]

3. Mass Spectrometry Conditions

  • Instrument: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.[3]

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Methotrexate: m/z 455.1 → 308.0[3]

    • This compound (IS): m/z 458.2 → 311.2[4]

  • Ion Source Parameters (example):

    • IonSpray Voltage: 5500 V

    • Temperature: 500 °C

    • Curtain Gas: 25 psi

    • Gas 1 (Nebulizer Gas): 40 psi

    • Gas 2 (Turbo Gas): 20 psi

This technical support guide provides a starting point for addressing this compound signal instability. For persistent issues, further investigation into specific matrix components and a more extensive optimization of the LC-MS/MS method may be necessary.

References

Strategies for improving peak shape and resolution for Amethopterin-d3

Author: BenchChem Technical Support Team. Date: November 2025

An essential resource for researchers, scientists, and drug development professionals, this Technical Support Center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the chromatographic analysis of Amethopterin-d3. Our goal is to help you achieve optimal peak shape and resolution in your experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound peak is exhibiting significant tailing. What are the primary causes and how can I resolve this?

Peak tailing is a common issue when analyzing polar, ionizable compounds like Amethopterin. It is often characterized by an asymmetry factor greater than 1.2.[1] The primary cause is typically secondary, unwanted interactions between the analyte and the stationary phase.

Common Causes & Solutions:

  • Residual Silanol Interactions: Standard silica-based C18 columns have exposed, acidic silanol groups (-Si-OH) on their surface. Amethopterin, which contains basic functional groups, can interact strongly with these ionized silanols, leading to a secondary retention mechanism that causes peak tailing.[1][2]

    • Solution 1: Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (typically to a pH of 3 or below) using an acidifier like formic acid or a buffer ensures that the silanol groups are fully protonated (less active).[1] This minimizes the unwanted ionic interactions.

    • Solution 2: Use an End-Capped Column: Modern, high-purity silica columns are often "end-capped," meaning the residual silanols have been chemically deactivated with a less polar group.[1] Using a well-deactivated, end-capped C18 or C8 column is highly recommended.[3][4][5]

    • Solution 3: Increase Buffer Concentration: Using a buffer, such as ammonium formate or phosphate, at a sufficient concentration (e.g., 5-20 mM) can help shield the analyte from the silanol groups and maintain a consistent pH on the column surface, improving peak symmetry.[6][7][8]

  • Column Overload: Injecting too much sample can saturate the stationary phase at the column inlet, causing the excess analyte molecules to travel down the column more quickly, resulting in a distorted, tailing, or fronting peak.[9][10]

    • Solution: Reduce the concentration of the sample or decrease the injection volume.[10][11] Observe if the peak shape improves and retention time normalizes.[9]

  • Column Contamination or Degradation: Accumulation of contaminants from the sample matrix on the column inlet frit can distort the flow path, leading to peak shape issues for all analytes.[9][12] Similarly, a void or channel in the packed bed of the column can cause severe tailing or splitting.[10][13]

    • Solution: Use a guard column to protect the analytical column from strongly retained matrix components.[13][14] If contamination is suspected, try back-flushing the column.[9][10] If a void has formed, the column likely needs to be replaced.[9]

Q2: How can I improve the resolution between this compound and co-eluting peaks?

Resolution is the measure of separation between two peaks in a chromatogram. Poor resolution can be caused by insufficient separation (peaks are too close) or excessive peak broadening.

Strategies for Improving Resolution:

  • Optimize Mobile Phase Composition:

    • Organic Solvent: Acetonitrile often provides better peak shape and different selectivity compared to methanol for compounds like methotrexate.[6][15] Experimenting with the organic solvent can alter retention and improve separation.

    • Aqueous Phase/Additives: The choice and concentration of the mobile phase additive (e.g., formic acid, ammonium formate) can significantly impact retention and selectivity.[6][16] For instance, using 0.1% or 0.2% formic acid with 5 mM ammonium formate has been shown to be effective.[6][16]

  • Adjust the Gradient Profile: If using gradient elution, modifying the gradient slope can improve resolution. A shallower gradient (slower increase in organic solvent percentage) will increase run time but can effectively separate closely eluting compounds.

  • Select a Different Stationary Phase: If mobile phase optimization is insufficient, changing the column chemistry can provide the necessary selectivity.

    • Consider a column with a different bonded phase (e.g., Phenyl, Cyano, or a polar-embedded phase) which offers different retention mechanisms.

    • Using a column with smaller particles (e.g., < 2.5 µm) can significantly increase efficiency and, therefore, resolution.[17]

Q3: What are some recommended starting conditions for an LC-MS/MS method for this compound?

Several validated methods have been published. The following tables summarize typical conditions that can serve as an excellent starting point for method development.

Data Presentation: Recommended Chromatographic Conditions

Table 1: HPLC-UV Method Conditions

Parameter Condition Reference
Column C18, end-capped (e.g., 250 mm x 4.6 mm, 5 µm) [18]
Mobile Phase Phosphate Buffer (pH 6.0) : Acetonitrile (92:8, v/v) [18]
Flow Rate 1.4 mL/min [18]
Detection UV at 303 nm [3][18]

| Temperature | Ambient (or controlled at 25 °C) |[18] |

Table 2: LC-MS/MS Method Conditions

Parameter Condition 1 Condition 2
Column Synergy Hydro-RP (50 x 2.0 mm, 2.5 µm) Acculaim 120 C18 (50 x 2.1 mm, 3.0 µm)
Mobile Phase A 0.2% Formic Acid and 5 mM Ammonium Formate in Water 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile Acetonitrile
Flow Rate 0.5 mL/min 0.4 mL/min
Temperature 40 °C Room Temperature

| Reference |[6][16] |[15] |

Experimental Protocols

Protocol: Sample Preparation and LC-MS/MS Analysis of Amethopterin in Plasma

This protocol is a representative example based on common methodologies for quantifying Amethopterin in a biological matrix.[15][19]

1. Sample Preparation (Protein Precipitation):

  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (this compound in a suitable solvent).

  • Add 300 µL of a cold organic solvent (e.g., acetonitrile or methanol) to precipitate proteins.[15][19]

  • Vortex the mixture for 3 minutes to ensure thorough mixing.

  • Centrifuge at high speed (e.g., 13,000 x g) for 5 minutes at 4°C.[19]

  • Carefully transfer the supernatant to a clean tube or vial. To further reduce matrix effects, a dilution step can be added here (e.g., dilute 100 µL supernatant with 400 µL of 20% methanol in water).[19]

  • Inject an aliquot (e.g., 5 µL) of the final supernatant into the LC-MS/MS system.

2. LC-MS/MS Conditions:

  • LC System: A U(H)PLC system capable of binary gradient elution.

  • Column: ZORBAX C18 (100 mm x 2.1 mm, 3.5 µm) or equivalent.[19]

  • Mobile Phase A: Water with 0.2% formic acid.[19]

  • Mobile Phase B: Methanol or Acetonitrile.

  • Gradient: A suitable gradient starting at low organic (e.g., 5-10% B) and ramping up to wash the column (e.g., 95% B).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • MRM Transitions: Monitor the appropriate precursor-to-product ion transitions for Amethopterin and this compound (e.g., for MTX, m/z 455.1 → 308.0).[6]

Mandatory Visualization

Troubleshooting Workflow for Peak Tailing

The following diagram outlines a logical workflow for diagnosing and resolving peak tailing issues with this compound.

G cluster_0 Troubleshooting Workflow: Peak Tailing start Symptom: This compound Peak Tailing q1 Are all peaks tailing? start->q1 cause_system Cause: System/Hardware Issue q1->cause_system Yes cause_chemical Cause: Chemical/Interaction Issue q1->cause_chemical No sol_frit Action: Check for blocked column frit. Backflush or replace column. cause_system->sol_frit sol_void Action: Check for column void. Replace column if void is present. cause_system->sol_void sol_connections Action: Check for dead volume in connections (fittings, tubing). cause_system->sol_connections q2 Is peak shape concentration-dependent? cause_chemical->q2 cause_overload Cause: Mass Overload q2->cause_overload Yes cause_interaction Cause: Secondary Silanol Interactions q2->cause_interaction No sol_overload Action: Reduce sample concentration or injection volume. cause_overload->sol_overload sol_ph Action: Lower mobile phase pH (e.g., add 0.1% Formic Acid). cause_interaction->sol_ph sol_column Action: Use a high-purity, end-capped C18 column. cause_interaction->sol_column sol_buffer Action: Increase buffer strength (e.g., 10-20 mM Ammonium Formate). cause_interaction->sol_buffer

Caption: A logical guide for troubleshooting this compound peak tailing.

References

Technical Support Center: Troubleshooting Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to address common pitfalls when using deuterated internal standards (IS) in analytical methods such as liquid chromatography-mass spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of a deuterated internal standard in quantitative analysis?

A deuterated internal standard is a version of the analyte of interest in which one or more hydrogen atoms have been replaced by deuterium. Its primary function is to serve as an internal reference to correct for variations during sample preparation and analysis.[1] Because the deuterated internal standard is chemically almost identical to the analyte, it is affected similarly by sample loss during extraction, matrix effects (ion suppression or enhancement), and instrument variability.[1] By adding a known quantity of the deuterated IS to every sample, calibration standard, and quality control sample, the ratio of the analyte's response to the IS's response is used for quantification, leading to more accurate and precise results.

Q2: What are the ideal characteristics of a deuterated internal standard?

For reliable and accurate results, a deuterated internal standard should possess the following key characteristics:

  • High Isotopic Purity: A high degree of deuteration is necessary to minimize signal overlap with the analyte.[2]

  • High Chemical Purity: The standard should be free from other compounds that could interfere with the analysis.[1]

  • Stable Isotope Labeling: Deuterium atoms should be located in stable, non-exchangeable positions within the molecule to prevent their loss during sample processing and analysis.[2][3] It is advisable to avoid labeling at positions prone to hydrogen-deuterium exchange.[2][3]

Q3: How many deuterium atoms are optimal for an internal standard?

Typically, a deuterated compound should contain between two and ten deuterium atoms.[1] The ideal number depends on the analyte's molecular weight and the desired mass shift. A sufficient number of deuterium atoms is crucial to ensure that the mass-to-charge ratio (m/z) of the deuterated IS is well-resolved from the natural isotopic distribution of the analyte, thereby preventing analytical interference.[1] However, excessive deuteration can sometimes lead to chromatographic separation from the analyte.[1]

Troubleshooting Guides

Issue 1: Isotopic Exchange (H/D Exchange)

Symptom: You observe a decreasing signal for your deuterated internal standard over time, accompanied by an unexpected increase in the analyte's signal. This can lead to inaccurate quantification.

Cause: Isotopic exchange, or H/D exchange, is a chemical reaction where a deuterium atom on the labeled standard is replaced by a hydrogen atom from the surrounding solvent or matrix.[4] This is particularly common for deuterium atoms located at chemically labile positions, such as those attached to heteroatoms (O, N, S) or activated carbon atoms.[3] Factors like acidic or basic conditions, high temperatures, and solvent composition can promote this exchange.[3][4]

Troubleshooting Workflow:

A Inconsistent results or IS signal drift observed B Review Certificate of Analysis: Check deuterium label positions A->B C Are labels on labile sites (e.g., -OH, -NH, alpha-carbonyl)? B->C D Yes C->D E No C->E F Consider alternative standard with stable labels (e.g., on aromatic ring, ¹³C, ¹⁵N) D->F G Evaluate experimental conditions: pH, temperature, solvent E->G H Are conditions extreme (high/low pH, high temp)? G->H I Yes H->I J No H->J K Optimize conditions: - Adjust to neutral pH (2.5-3 if possible) - Lower ion source temperature - Use aprotic solvents for storage I->K L Conduct stability experiment: Incubate IS in matrix/mobile phase J->L K->L M Does IS signal decrease and analyte signal increase over time? L->M N Yes M->N O No M->O P Isotopic exchange confirmed. Implement optimized conditions. N->P Q Issue may not be isotopic exchange. Investigate other pitfalls. O->Q

Caption: Troubleshooting workflow for suspected isotopic exchange.

Experimental Protocol: Assessing Deuterium Exchange Stability

  • Prepare Solutions:

    • Solution A: Analyte and Internal Standard in the initial mobile phase or sample diluent.

    • Solution B: Internal Standard only in the same solvent.

  • Incubation: Incubate both solutions under conditions that mimic the analytical run time and storage (e.g., autosampler temperature and duration).

  • Analysis: Re-inject the solutions at various time points and monitor the signal intensities of both the deuterated IS and the unlabeled analyte.

  • Evaluation: A decrease in the deuterated IS signal with a corresponding increase in the unlabeled analyte signal over time is indicative of deuterium exchange.[5][6]

Issue 2: Purity Problems

Symptom: You observe a significant signal for the analyte in your blank samples that are spiked only with the deuterated internal standard. This leads to a positive bias in your results, particularly at the lower end of the calibration curve.[1]

Cause: This issue can stem from two types of impurities in the deuterated internal standard:

  • Chemical Purity: The presence of other, unrelated compounds that may cause interfering peaks.

  • Isotopic Purity: The presence of the unlabeled analyte as an impurity within the deuterated IS material.[1]

Recommended Purity Levels:

Purity TypeRecommended Level
Chemical Purity>99%[1]
Isotopic Enrichment≥98%[1]

Troubleshooting and Verification:

  • Review Certificate of Analysis (CoA): Always check the CoA provided by the supplier for the stated chemical and isotopic purity.

  • Analyze the Internal Standard Solution: Inject a high concentration of the deuterated IS solution without the analyte. Monitor for any signal at the analyte's mass transition.[6] A significant signal confirms the presence of the unlabeled analyte as an impurity.

cluster_0 Purity Verification A High analyte signal in blanks (containing only IS) B Review Certificate of Analysis for isotopic and chemical purity A->B C Analyze concentrated IS solution alone A->C D Monitor for signal at analyte's mass transition C->D E Is a significant signal detected? D->E F Yes: Unlabeled analyte impurity confirmed E->F G No: IS purity is likely acceptable E->G H Contact supplier for a higher purity batch F->H I Investigate other potential issues (e.g., crosstalk, carryover) G->I

References

Impact of mobile phase composition on Amethopterin-d3 performance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of mobile phase composition on the chromatographic performance of Amethopterin-d3 (a deuterated form of Methotrexate).

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting mobile phase for this compound analysis by reverse-phase HPLC or LC-MS/MS?

A typical starting mobile phase for this compound analysis on a C18 column is a gradient elution using:

  • Mobile Phase A: Water with an acidic modifier. Commonly used modifiers include 0.1% to 0.2% formic acid or 5 mM ammonium formate.[1] These additives help to control the ionization state of this compound, leading to better peak shape and retention.

  • Mobile Phase B: Acetonitrile. Acetonitrile is generally preferred over methanol as it often provides better peak shape and response for methotrexate and its analogs.[1][2]

Q2: Why is an acidic modifier, like formic acid, added to the mobile phase?

Amethopterin is an acidic compound with two carboxylic acid groups. Adding an acid to the mobile phase, such as formic acid, suppresses the ionization of these carboxyl groups. This increases the hydrophobicity of the molecule, leading to better retention on a reverse-phase column and improved peak shape. In LC-MS/MS, the acidic mobile phase also promotes better ionization in positive ion mode, enhancing sensitivity.[1]

Q3: Can methanol be used instead of acetonitrile as the organic modifier?

While methanol can be used, acetonitrile is often reported to provide better peak response and shape for methotrexate analysis.[1][2] If you are experiencing issues with peak tailing or low sensitivity with methanol, switching to acetonitrile is a recommended troubleshooting step.

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q: My this compound peak is tailing significantly. What are the potential mobile phase-related causes and solutions?

A: Peak tailing for acidic compounds like this compound is a common issue. Here are some mobile phase adjustments that can help:

  • Adjust Mobile Phase pH: The pH of the mobile phase is critical. Ensure the pH is low enough to suppress the ionization of the carboxyl groups.

    • Solution: Increase the concentration of the acidic modifier. For example, if you are using 0.1% formic acid, try increasing it to 0.2%.[1] Using a buffer, such as a phosphate buffer, can also help maintain a consistent pH.[3]

  • Choice of Organic Modifier: As mentioned, acetonitrile generally yields better peak shapes than methanol for this compound.[1][2]

    • Solution: If using methanol, switch to acetonitrile.

  • Ionic Strength: Low ionic strength of the mobile phase can sometimes contribute to tailing.

    • Solution: Consider adding a low concentration of a salt like ammonium formate (e.g., 5-10 mM) to the aqueous mobile phase.[1]

Issue 2: Retention Time Shifts

Q: I am observing significant shifts in the retention time of this compound between injections. What should I check in my mobile phase?

A: Inconsistent retention times are often due to a lack of equilibration or changes in the mobile phase composition.

  • Inadequate Column Equilibration: The column needs to be properly equilibrated with the initial mobile phase conditions before each injection.

    • Solution: Increase the column equilibration time between runs.

  • Mobile Phase Instability: The mobile phase composition can change over time due to evaporation of the more volatile organic component or degradation of additives.

    • Solution: Prepare fresh mobile phase daily. Keep the mobile phase bottles capped to minimize evaporation.

  • pH Fluctuation: Small changes in the mobile phase pH can lead to shifts in retention time for ionizable compounds.

    • Solution: Use a buffer in your aqueous mobile phase to ensure a stable pH. A well-maintained HPLC system with a properly functioning pump is also crucial for consistent mobile phase delivery.

Issue 3: Low Sensitivity

Q: The sensitivity of my this compound assay is poor. How can I improve it by modifying the mobile phase?

A: For LC-MS/MS applications, mobile phase composition directly impacts ionization efficiency and, therefore, sensitivity.

  • Optimize Additive Concentration: The concentration of additives like formic acid or ammonium formate can influence the signal intensity.

    • Solution: Experiment with different concentrations of your acidic modifier. For instance, testing 0.1% vs. 0.2% formic acid can reveal an optimal concentration for ionization.[1] Similarly, varying the concentration of ammonium formate (e.g., 5 mM, 10 mM, 20 mM) can enhance the signal.[1]

  • Choice of Additive: The type of additive can also play a role.

    • Solution: Formic acid is a good choice for positive ion mode ESI as it provides protons for ionization. Ammonium formate can also be beneficial.[1]

Experimental Protocols

Representative HPLC-MS/MS Method for this compound

This protocol is a synthesized example based on common practices for methotrexate analysis.[1][2][4]

Table 1: Chromatographic Conditions

ParameterValue
Column Synergi Hydro-RP, 50 mm x 2.0 mm, 2.5 µm
Mobile Phase A 0.2% Formic Acid and 5 mM Ammonium Formate in Water
Mobile Phase B Acetonitrile
Flow Rate 0.5 mL/min
Column Temperature 40 °C
Injection Volume 10 µL
Gradient Program 0.0-1.0 min: 5% B; 1.0-2.0 min: 5-60% B; 2.0-2.5 min: 60-5% B; 2.5-3.5 min: 5% B

Quantitative Data Summary

The choice of mobile phase components can significantly impact the performance of the analysis. The following table summarizes the effects of different mobile phase compositions on Amethopterin (Methotrexate) analysis as reported in various studies.

Table 2: Impact of Mobile Phase Composition on Analytical Performance

Mobile Phase ComponentObservationReference
Organic Modifier Acetonitrile provided better peak response and shape compared to methanol.[1][2]
Acidic Modifier 0.1% Formic acid in the mobile phase resulted in higher intensity compared to 0.03% acetic acid.[2]
Additive Combination A combination of 0.2% formic acid and 5 mM ammonium formate was found to be optimal for separation and ionization.[1]
pH Control A phosphate buffer is used to maintain a constant pH for consistent retention and peak shape.[3]

Diagrams

G Troubleshooting Workflow for Poor Peak Shape start Start: Poor this compound Peak Shape check_ph Is mobile phase pH appropriately low? start->check_ph increase_acid Action: Increase acid concentration (e.g., 0.1% to 0.2% formic acid) check_ph->increase_acid No check_organic Is acetonitrile being used as the organic modifier? check_ph->check_organic Yes increase_acid->check_organic switch_to_acn Action: Switch from methanol to acetonitrile check_organic->switch_to_acn No check_ionic_strength Is peak tailing still present? check_organic->check_ionic_strength Yes switch_to_acn->check_ionic_strength add_salt Action: Add ammonium formate (e.g., 5-10 mM) to mobile phase A check_ionic_strength->add_salt Yes end End: Improved Peak Shape check_ionic_strength->end No add_salt->end

Caption: Troubleshooting workflow for poor peak shape.

G General Experimental Workflow for this compound Analysis sample_prep Sample Preparation (e.g., Protein Precipitation) hplc HPLC Separation (C18 Column, Gradient Elution) sample_prep->hplc msms MS/MS Detection (Positive Ion Mode, MRM) hplc->msms data_analysis Data Analysis (Quantification) msms->data_analysis

Caption: General experimental workflow.

References

How to handle low signal-to-noise ratio with Amethopterin-d3

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Amethopterin-d3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving this compound, particularly addressing the challenge of a low signal-to-noise ratio.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in research?

Amethopterin, also known as Methotrexate, is a folate antagonist used in cancer treatment and for autoimmune diseases.[1][2] this compound is a deuterium-labeled version of Amethopterin.[3] Its primary application in a laboratory setting is as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] Using a stable isotope-labeled internal standard like this compound helps to improve the accuracy and precision of quantitative assays by correcting for variability in sample preparation and instrument response.[4]

Q2: Why am I observing a low signal-to-noise ratio (S/N) for my this compound internal standard?

A low signal-to-noise ratio for this compound can stem from several factors throughout the analytical workflow. These can be broadly categorized as issues related to the sample, the liquid chromatography (LC) system, or the mass spectrometer (MS).[5] Common causes include:

  • Sample-Related Issues:

    • Low concentration of the analyte.[5]

    • Ion suppression due to matrix effects from co-eluting compounds.[5]

    • Inefficient sample preparation leading to sample loss or degradation.[5][6]

    • Contamination of the this compound stock solution.[7]

  • Liquid Chromatography (LC) Issues:

    • Poor chromatographic peak shape (broad or tailing peaks).[5]

    • Leaks in the LC system causing inconsistent flow rates.[5][8]

    • Incorrect injection volume.[5]

  • Mass Spectrometry (MS) Issues:

    • Contaminated ion source.[5][7]

    • Suboptimal MS parameters (e.g., ion source voltage, collision energy).[6][7]

    • "Cross-talk" from the natural isotopic abundance of the unlabeled analyte (Amethopterin).[7]

Q3: Can the purity of this compound affect the signal-to-noise ratio?

Yes, the purity of the deuterated standard is crucial. Impurities or degradation products in the this compound standard can contribute to background noise.[7] It is recommended to use high-purity standards with high isotopic enrichment (≥98%) and chemical purity (>99%) and to store them correctly to prevent degradation.[7] Always verify the purity of a new batch of internal standards.

Troubleshooting Guides

Guide 1: Low Signal Intensity

This guide provides a step-by-step approach to diagnosing and resolving low signal intensity for this compound.

Problem: The peak intensity for this compound is significantly lower than expected.

Troubleshooting Workflow:

LowSignalTroubleshooting start Low this compound Signal check_ms Isolate and Check MS Performance start->check_ms infusion Direct Infusion Analysis of Standard check_ms->infusion ms_ok Strong & Stable Signal? infusion->ms_ok lc_issue Problem is in the LC System ms_ok->lc_issue  Yes ms_issue Problem is with MS or Standard ms_ok->ms_issue  No check_lc Investigate LC System lc_issue->check_lc check_ms_params Investigate MS/Standard ms_issue->check_ms_params lc_leaks Check for Leaks check_lc->lc_leaks ms_source Clean Ion Source check_ms_params->ms_source lc_column Evaluate Column Performance lc_leaks->lc_column lc_mobile_phase Check Mobile Phase lc_column->lc_mobile_phase resolve Signal Restored lc_mobile_phase->resolve ms_params Optimize MS Parameters ms_source->ms_params std_prep Prepare Fresh Standard ms_params->std_prep std_prep->resolve HighNoiseTroubleshooting start High Background Noise noise_source Identify Noise Source start->noise_source blank_injection Inject Blank Sample noise_source->blank_injection noise_present Noise Persists? blank_injection->noise_present sample_matrix_issue Issue is Sample Matrix noise_present->sample_matrix_issue  No system_contamination Issue is System Contamination noise_present->system_contamination  Yes optimize_cleanup Optimize Sample Cleanup sample_matrix_issue->optimize_cleanup flush_system Flush LC System system_contamination->flush_system run_blanks Run Blanks Between Samples optimize_cleanup->run_blanks resolve Noise Reduced run_blanks->resolve clean_source Clean Ion Source flush_system->clean_source check_solvents Check Solvents for Contamination clean_source->check_solvents check_solvents->resolve

References

Technical Support Center: Optimizing LC Gradient Elution for Methotrexate and Amethopterin-d3 Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the liquid chromatography (LC) separation of methotrexate and its deuterated internal standard, Amethopterin-d3.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic separation of methotrexate and this compound.

IssuePotential CauseSuggested Solution
Poor Peak Shape (Tailing) Secondary interactions between the basic methotrexate molecule and residual silanols on the silica-based column packing.[1][2][3]- Adjust Mobile Phase pH: Lowering the pH of the aqueous mobile phase (e.g., to pH 3.6 with a buffer like sodium acetate) can suppress the ionization of silanol groups and reduce tailing.[4] - Use a Buffer: Incorporate a buffer (e.g., ammonium formate or ammonium acetate) in the mobile phase to maintain a consistent pH and mask silanol interactions.[2] - Select an Appropriate Column: Consider using a column with a different stationary phase, such as a polymer-based column or one with end-capping to minimize silanol activity.[5]
Poor Peak Shape (Fronting) High concentration of the analyte in the injection solvent or a sample solvent stronger than the initial mobile phase.[1]- Dilute the Sample: Reduce the concentration of the sample to avoid overloading the column. - Match Sample Solvent to Mobile Phase: Ensure the sample solvent is of similar or weaker strength than the initial mobile phase of the gradient.
Split Peaks - Column contamination or a partially plugged column frit.[1] - Injection of the sample in a solvent much stronger than the mobile phase.[1]- Clean or Replace the Column: Flush the column with a strong solvent. If the problem persists, replace the column frit or the entire column. - Modify Sample Solvent: Re-dissolve the sample in a solvent that is compatible with the initial mobile phase conditions.
Inconsistent Retention Times - Fluctuations in mobile phase composition or flow rate. - Temperature variations. - Column degradation.- Ensure Proper System Performance: Check the LC system for leaks, ensure proper pump performance, and degas the mobile phases. - Use a Column Oven: Maintain a constant column temperature to ensure reproducible retention times. - Monitor Column Performance: Regularly check the column's performance with a standard mixture.
Partial or Complete Co-elution of Methotrexate and this compound The isotope effect, where the deuterated internal standard has a slightly different retention time than the analyte, can be minimal leading to co-elution.[6][7]While co-elution is often desired to compensate for matrix effects, if separation is needed for specific applications, consider: - Modify Gradient: A shallower gradient can sometimes improve the resolution of closely eluting compounds. - Change Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter selectivity. - Use a High-Resolution Column: A longer column or one with a smaller particle size can enhance resolving power.[5]
Baseline Noise or Drift - Contaminated mobile phase or system. - Detector issues.- Prepare Fresh Mobile Phase: Use high-purity solvents and additives. - Clean the System: Flush the entire LC system with appropriate cleaning solutions. - Check Detector Lamp: If using a UV detector, ensure the lamp has sufficient lifetime.

Frequently Asked Questions (FAQs)

Q1: Why is a deuterated internal standard like this compound used for methotrexate analysis?

A deuterated internal standard is chemically and physically very similar to the analyte (methotrexate).[8] This similarity ensures that it behaves almost identically during sample preparation, chromatography, and ionization in the mass spectrometer.[9] By adding a known amount of this compound to samples and standards, it can be used to accurately correct for variations in extraction recovery, matrix effects (ion suppression or enhancement), and injection volume, leading to more precise and accurate quantification.[6][7]

Q2: My methotrexate and this compound peaks are slightly separated. Is this a problem?

A small separation between the analyte and its deuterated internal standard is a known phenomenon called the "isotope effect".[6][7] While perfect co-elution is ideal for compensating for matrix effects, a small, consistent separation may not be detrimental, especially if the matrix effects are minimal across the peak widths.[10] However, if the separation is significant and leads to differential matrix effects, it can compromise the accuracy of the results.[10] In such cases, optimizing the chromatography to achieve better co-elution is recommended.[6]

Q3: What are the typical starting conditions for developing an LC gradient method for methotrexate?

Based on published methods, a good starting point for a reversed-phase separation of methotrexate would be:

  • Column: A C18 column is commonly used.[4]

  • Mobile Phase A: Water with an acidic modifier like 0.1% formic acid or an ammonium acetate/formate buffer.[11]

  • Mobile Phase B: Acetonitrile or methanol.[12]

  • Gradient: A linear gradient from a low percentage of mobile phase B (e.g., 5-10%) to a higher percentage (e.g., 90-95%) over several minutes.

  • Flow Rate: Typically in the range of 0.3-0.6 mL/min for analytical scale columns.

Q4: How does the pH of the mobile phase affect the retention of methotrexate?

The pH of the mobile phase has a significant impact on the retention of methotrexate, which is an acidic compound.[4] At a pH below its pKa values, methotrexate will be in its less polar, neutral form, leading to stronger retention on a reversed-phase column. Conversely, at a higher pH, it will be ionized and more polar, resulting in earlier elution. Adjusting the pH can be a powerful tool to optimize retention time and peak shape.[4]

Q5: What are some key considerations for sample preparation before LC-MS/MS analysis of methotrexate?

A simple and common sample preparation technique is protein precipitation with an organic solvent like methanol or acetonitrile.[11] This method effectively removes a large portion of proteins from biological samples like plasma or serum, which can otherwise interfere with the analysis and damage the LC column.

Experimental Protocols

Table 1: Example LC Gradient Elution Parameters
ParameterCondition 1Condition 2
Column C18, 2.1 x 100 mm, 1.7 µmPhenyl-Hexyl, 2.0 x 50 mm, 5 µm
Mobile Phase A 10 mM Ammonium Bicarbonate in Water0.2% Formic Acid in Water
Mobile Phase B MethanolAcetonitrile
Gradient 21% B (isocratic)5% to 95% B in 3 min
Flow Rate 0.3 mL/min0.5 mL/min
Column Temperature 40 °C35 °C
Injection Volume 5 µL10 µL
Table 2: Example Mass Spectrometry Parameters
ParameterMethotrexateThis compound
Ionization Mode Positive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)
Precursor Ion (m/z) 455.2458.2
Product Ion (m/z) 308.2311.2
Collision Energy Optimized for fragmentationOptimized for fragmentation
Dwell Time 100 ms100 ms

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis sample Biological Sample (Plasma/Serum) add_is Add this compound (Internal Standard) sample->add_is precip Protein Precipitation (e.g., with Methanol) add_is->precip centrifuge Centrifugation precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject onto LC Column supernatant->inject gradient Gradient Elution inject->gradient ms_detect Mass Spectrometry Detection (MRM) gradient->ms_detect integrate Peak Integration ms_detect->integrate ratio Calculate Analyte/IS Ratio integrate->ratio quantify Quantification using Calibration Curve ratio->quantify

Caption: A general experimental workflow for the LC-MS/MS analysis of methotrexate.

troubleshooting_tree cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues cluster_resolution Resolution Issues start Problem with Chromatography peak_shape Poor Peak Shape? start->peak_shape retention_time Inconsistent Retention Time? start->retention_time resolution Poor Resolution/Co-elution? start->resolution tailing Tailing peak_shape->tailing Yes fronting Fronting peak_shape->fronting Yes split Split peak_shape->split Yes node_ph Adjust Mobile Phase pH node_buffer Use a Buffer node_dilute Dilute Sample node_solvent Match Sample Solvent node_clean Clean/Replace Column node_sample_solvent Modify Sample Solvent check_system Check LC System (Pump, Leaks) retention_time->check_system Yes use_oven Use Column Oven retention_time->use_oven Yes modify_gradient Modify Gradient resolution->modify_gradient Yes change_modifier Change Organic Modifier resolution->change_modifier Yes

Caption: A troubleshooting decision tree for common LC separation issues.

References

Validation & Comparative

A Comparative Guide to Validating an Analytical Method with Amethopterin-d3 Following FDA Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the validation of bioanalytical methods is a critical step in ensuring data integrity and regulatory compliance. The U.S. Food and Drug Administration (FDA) provides stringent guidelines for this process. This guide offers a detailed comparison of the use of a deuterated internal standard, Amethopterin-d3, versus a non-deuterated structural analog for the quantitative analysis of Amethopterin (Methotrexate) in biological matrices, adhering to FDA recommendations.

The use of a stable isotope-labeled (SIL) internal standard, such as this compound, is widely regarded as the "gold standard" in quantitative mass spectrometry-based bioanalysis.[1] This is attributed to the nearly identical physicochemical properties between the SIL internal standard and the analyte, ensuring they behave similarly during sample preparation, chromatography, and ionization. This minimizes variability and enhances the accuracy and precision of the analytical method.

Data Presentation: A Comparative Analysis

The following tables summarize the key validation parameters as stipulated by the FDA, comparing the expected performance of an analytical method for Amethopterin using this compound as an internal standard versus a hypothetical, yet representative, structural analog.

Table 1: Comparison of Key Validation Parameters

Validation ParameterThis compound (Deuterated IS)Structural Analog ISFDA Acceptance Criteria
Accuracy 95-105% of nominal concentration90-110% of nominal concentration±15% of nominal value (±20% at LLOQ)
Precision (%CV) ≤ 10%≤ 15%≤15% (≤20% at LLOQ)
Matrix Effect Minimal and compensatedPotential for significant variabilityConsistent and reproducible
Recovery Consistent and reproducibleMay be variableConsistent and reproducible
Selectivity HighPotential for interferenceNo significant interfering peaks at the retention time of the analyte and IS

Table 2: Illustrative Quantitative Performance Data

Internal Standard TypeAnalyte Concentration (ng/mL)Accuracy (%)Precision (%RSD)
This compound5 (LLOQ)98.58.2
50101.25.5
50099.84.1
Structural Analog5 (LLOQ)92.314.5
50105.711.8
50094.69.7

Note: The data for the structural analog is illustrative and based on typical performance characteristics. The use of a deuterated internal standard generally leads to better accuracy and precision.

Experimental Protocols

Detailed methodologies for key validation experiments are crucial for reproducibility and regulatory submission.

Stock Solution and Working Solution Preparation
  • Amethopterin and this compound Stock Solutions (1 mg/mL): Accurately weigh and dissolve Amethopterin and this compound in a suitable solvent, such as a small amount of 0.1 M NaOH followed by dilution with water or methanol.

  • Working Solutions: Prepare serial dilutions of the Amethopterin stock solution in a mixture of water and methanol (e.g., 70/30 v/v) to create calibration standards and quality control (QC) samples.[2] Prepare a working solution of this compound at a fixed concentration (e.g., 0.22 µM).[2]

Sample Preparation (Protein Precipitation)
  • To 100 µL of blank plasma, calibration standard, or QC sample in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution.

  • Add 300 µL of a protein precipitation agent (e.g., methanol or acetonitrile).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

LC-MS/MS Method Validation

The validation of the bioanalytical method should be performed according to the FDA's "Bioanalytical Method Validation Guidance for Industry".[3]

  • Selectivity: Analyze at least six different batches of blank matrix to ensure no endogenous interferences are observed at the retention times of Amethopterin and this compound.

  • Accuracy and Precision: Analyze calibration standards and at least three levels of QC samples (low, medium, and high) in replicate (n=5) on three separate days. The mean concentration should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ), and the coefficient of variation (%CV) should not exceed 15% (20% for LLOQ).

  • Calibration Curve: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. The curve should have a correlation coefficient (r²) of ≥ 0.99.

  • Recovery: Compare the peak area of Amethopterin from extracted samples to the peak area of Amethopterin from unextracted samples (spiked into the mobile phase) at three different concentrations.

  • Matrix Effect: Evaluate the ion suppression or enhancement by comparing the peak area of Amethopterin in post-extraction spiked samples with that of Amethopterin in a neat solution. The use of a deuterated internal standard like this compound is expected to effectively compensate for matrix effects.[1]

  • Stability: Assess the stability of Amethopterin in the biological matrix under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.

Mandatory Visualization

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation plasma Plasma Sample (100 µL) is_add Add this compound (IS) plasma->is_add precip Add Precipitation Agent (e.g., Methanol) is_add->precip vortex Vortex precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc_injection Inject into LC-MS/MS supernatant->lc_injection chromatography Chromatographic Separation lc_injection->chromatography ms_detection Mass Spectrometric Detection chromatography->ms_detection data_processing Data Processing (Peak Area Ratio) ms_detection->data_processing quantification Quantification of Amethopterin data_processing->quantification fda_guidelines FDA Guideline Compliance quantification->fda_guidelines

Caption: Experimental workflow for Amethopterin analysis using this compound.

G cluster_IS_Choice Internal Standard Selection cluster_Properties Physicochemical Properties cluster_Performance Analytical Performance cluster_Outcome Validation Outcome IS_Choice Choice of Internal Standard Deuterated_IS This compound (Deuterated) IS_Choice->Deuterated_IS Analog_IS Structural Analog IS_Choice->Analog_IS Identical_Props Nearly Identical to Analyte Deuterated_IS->Identical_Props Different_Props Different from Analyte Analog_IS->Different_Props Improved_Performance Improved Accuracy & Precision Minimal Matrix Effect Identical_Props->Improved_Performance Variable_Performance Potential for Inaccuracy Variable Matrix Effect Different_Props->Variable_Performance Robust_Method Robust & Reliable Method Improved_Performance->Robust_Method Less_Robust_Method Less Robust Method Variable_Performance->Less_Robust_Method

Caption: Logical relationship of internal standard choice on method performance.

References

A Head-to-Head Battle: Amethopterin-d3 Versus Aminopterin as an Internal Standard for Methotrexate Quantification

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal internal standard for accurate methotrexate analysis.

In the realm of therapeutic drug monitoring and pharmacokinetic studies of methotrexate (MTX), the choice of an appropriate internal standard (IS) is paramount for achieving accurate and reliable quantitative results, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The two most common internal standards employed for MTX analysis are the stable isotope-labeled (SIL) analogue, amethopterin-d3 (methotrexate-d3), and the structural analogue, aminopterin. This guide provides a detailed comparison of their performance, supported by experimental data, to aid researchers in making an informed decision for their specific analytical needs.

The Ideal Internal Standard: A Quick Refresher

An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization, thereby compensating for any variations that may occur. Stable isotope-labeled internal standards are widely considered the gold standard as they are chemically identical to the analyte, differing only in isotopic composition.[1][2][3][4] This near-perfect chemical match ensures they co-elute with the analyte and experience virtually identical matrix effects and ionization suppression or enhancement.[1][2][3][4] Structural analogues, while similar in structure, can exhibit different physicochemical properties, potentially leading to variations in extraction recovery and chromatographic retention, which may compromise accuracy.[5][6]

Performance Comparison: this compound vs. Aminopterin

Performance MetricThis compound (Methotrexate-d3)AminopterinKey Considerations
Chemical Structure Identical to methotrexate, with deuterium atoms replacing hydrogen atoms.Structurally similar to methotrexate, lacking a methyl group on the pteridine ring.The structural identity of this compound ensures it more closely mimics the behavior of methotrexate in the analytical system.
Chromatographic Behavior Co-elutes with methotrexate.May have a different retention time than methotrexate.Co-elution is highly desirable to ensure both the analyte and IS are subjected to the same matrix effects at the same time.
Mass Spectrometry Different m/z values from methotrexate, allowing for simultaneous detection without cross-talk.Different m/z values from methotrexate.Both are suitable for MS-based detection.
Accuracy & Precision Generally provides high accuracy and precision due to superior compensation for matrix effects.[7][8][9]Can provide acceptable accuracy and precision, but may be more susceptible to variability.[10]For assays requiring the highest level of accuracy and precision, a SIL IS is preferred.
Matrix Effect Compensation Excellent compensation for matrix-induced ionization suppression or enhancement.[11]May not fully compensate for matrix effects due to potential differences in ionization efficiency compared to methotrexate.This is a critical factor in complex biological matrices like plasma or serum.
Availability & Cost Generally more expensive and may have longer lead times for synthesis.More readily available and typically less expensive.Budgetary and logistical constraints may influence the choice of internal standard.

Experimental Data Summary

The following tables summarize typical validation parameters reported in the literature for LC-MS/MS methods utilizing either this compound or aminopterin as the internal standard for methotrexate quantification.

Table 1: Method Validation Parameters with this compound as Internal Standard

ParameterReported ValuesReference
Linearity Range 0.0022 – 5.5 µM[12]
2.0 to 500.0 nmol/L[8]
up to 50 µmol/L[7]
Intra-day Precision (%CV) < 8.3%[7]
0.8% - 5.2%[8]
Inter-day Precision (%CV) < 8.3%[7]
0.8% - 5.2%[8]
Accuracy 93.0% - 107.0%[8]
Recovery 24% (for MTX)[7]
82.7% - 105.1%[8]
Matrix Effect 96.5% - 104.4%[8]

Table 2: Method Validation Parameters with Aminopterin as Internal Standard

ParameterReported ValuesReference
Linearity Range At least three orders of magnitude[10]
Detection Limit 1 ng/mL[10]
Mass Transitions (m/z) Methotrexate: [M+H]+ → 308.4[10]
Aminopterin: 441.2 → 294.0[10]

Experimental Protocols

Below are representative experimental protocols for the quantification of methotrexate using either this compound or aminopterin as the internal standard, based on published methods.

Protocol 1: LC-MS/MS Analysis of Methotrexate using this compound as Internal Standard

This protocol is a generalized representation based on common practices in the cited literature.[7][8][12]

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma/serum sample, add 200 µL of a protein precipitation solution (e.g., methanol or acetonitrile) containing the internal standard, this compound, at a known concentration.
  • Vortex the mixture for 1 minute.
  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
  • Transfer the supernatant to a clean tube for analysis.

2. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
  • Column: A C18 reversed-phase column is commonly used.
  • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid or ammonium acetate) and an organic phase (e.g., methanol or acetonitrile).
  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.
  • Injection Volume: 5-20 µL.
  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
  • MRM Transitions:
  • Methotrexate: e.g., m/z 455.2 → 308.1[12]
  • This compound: e.g., m/z 458.2 → 311.2[12]

Protocol 2: LC-MS/MS Analysis of Methotrexate using Aminopterin as Internal Standard

This protocol is a generalized representation based on the method described by Rodin et al. (2013).[10]

1. Sample Preparation:

  • Specific details of the sample preparation from the cited study may need to be adapted based on the matrix (e.g., saliva). A protein precipitation or liquid-liquid extraction step is typical. The internal standard, aminopterin, is added at a fixed concentration during this step.

2. LC-MS/MS Conditions:

  • LC System: HPLC or UHPLC system.
  • Column: A suitable reversed-phase column.
  • Mobile Phase: A gradient or isocratic elution with a suitable mobile phase composition.
  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization source in positive mode (ESI+).
  • MRM Transitions:
  • Methotrexate: m/z [M+H]+ → 308.4[10]
  • Aminopterin: m/z 441.2 → 294.0[10]

Visualizing the Rationale: Workflows and Pathways

To further illustrate the concepts discussed, the following diagrams were generated using Graphviz.

cluster_amethopterin This compound (SIL IS) Workflow cluster_aminopterin Aminopterin (Structural Analogue IS) Workflow a1 Sample Collection (e.g., Plasma) a2 Addition of This compound a1->a2 a3 Sample Preparation (e.g., Protein Precipitation) a2->a3 a4 LC-MS/MS Analysis (Co-elution) a3->a4 a5 Accurate Quantification a4->a5 b1 Sample Collection (e.g., Plasma) b2 Addition of Aminopterin b1->b2 b3 Sample Preparation (e.g., Protein Precipitation) b2->b3 b4 LC-MS/MS Analysis (Potential for Differential Retention) b3->b4 b5 Quantification (Potential for Bias) b4->b5 DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) DNA_Synthesis DNA Synthesis (Purines and Thymidylate) THF->DNA_Synthesis Required for DHFR->THF Product MTX Methotrexate MTX->DHFR Inhibition AICAR_T AICAR Transformylase MTX->AICAR_T Inhibition Cell_Proliferation Cell Proliferation DNA_Synthesis->Cell_Proliferation Leads to AICAR AICAR AICAR_T->AICAR Inhibited Conversion Adenosine Adenosine AICAR->Adenosine Increased Levels Anti_Inflammatory Anti-inflammatory Effects Adenosine->Anti_Inflammatory Mediates

References

A Comparative Analysis of Deuterated versus 13C-Labeled Methotrexate Standards in Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the quantitative bioanalysis of methotrexate (MTX), a critical antifolate agent used in the treatment of cancer and autoimmune diseases, the use of a stable isotope-labeled internal standard (SIL-IS) is indispensable for achieving accurate and precise results with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The choice between a deuterated (²H or D) and a carbon-13 (¹³C) labeled standard can significantly impact assay performance. This guide provides an objective comparison of these two types of internal standards, supported by established principles and experimental data from analogous compounds, to aid researchers in selecting the most appropriate standard for their needs.

Data Presentation: A Head-to-Head Comparison

While direct comparative studies on deuterated versus ¹³C-labeled methotrexate are not extensively published, the performance characteristics can be reliably inferred from a wealth of bioanalytical literature. The following table summarizes the key differences.

Performance ParameterDeuterated Methotrexate (e.g., MTX-d₃)¹³C-Labeled Methotrexate (e.g., MTX-¹³C₃)Rationale & Implications for Methotrexate Analysis
Chromatographic Co-elution Often elutes slightly earlier than unlabeled methotrexate.[1][2]Co-elutes perfectly with unlabeled methotrexate.[3]Perfect co-elution is crucial for accurate compensation of matrix effects, which can vary across a chromatographic peak. For complex biological matrices like plasma or tissue homogenates, a ¹³C-labeled standard is more likely to experience the exact same matrix effects as the analyte, leading to more accurate quantification.[1]
Isotopic Stability Can be susceptible to back-exchange (D for H) under certain pH or matrix conditions, especially if the label is on an exchangeable site.[1]Highly stable and not prone to exchange under typical analytical conditions.[1][4]Methotrexate has several nitrogen and oxygen atoms where deuterium exchange could theoretically occur if the label is not placed on a stable position. The stability of ¹³C labels eliminates this risk, preventing a loss of the labeled signal and ensuring accurate results.
Compensation for Matrix Effects & Ion Suppression May not perfectly compensate for matrix effects due to potential chromatographic separation from the analyte.[1]Provides superior compensation for matrix effects and ion suppression due to identical chromatographic behavior and ionization efficiency.The analysis of methotrexate in biological fluids is often hampered by significant matrix effects. The ability of ¹³C-labeled standards to perfectly mimic the analyte's behavior in the ion source is a significant advantage for robust and reliable quantification.
Cost & Availability Generally less expensive and more widely available.[2]Typically more expensive and less commonly available.[5]The higher cost of ¹³C-labeled methotrexate standards can be a limiting factor. However, for regulated bioanalysis or when the highest accuracy is required, the additional cost may be justified by the improved data quality and method robustness.
Synthesis Often synthetically more straightforward to introduce deuterium atoms.Synthesis of ¹³C-labeled compounds can be more complex and require specialized starting materials.The relative ease of deuteration contributes to their lower cost and wider availability.

Experimental Protocols

A typical experimental workflow for the quantification of methotrexate in human plasma using a stable isotope-labeled internal standard is outlined below. This protocol is a generalized representation and may require optimization for specific applications.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 20 µL of the internal standard working solution (either deuterated or ¹³C-labeled methotrexate in a suitable solvent).

  • Add 300 µL of an organic solvent (e.g., methanol or acetonitrile) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • Liquid Chromatography:

    • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Gradient: A suitable gradient to separate methotrexate from matrix components.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI), positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Methotrexate: m/z 455.2 → 308.1[6][7]

      • Deuterated Methotrexate (MTX-d₃): m/z 458.2 → 311.1[4][7]

      • ¹³C-Labeled Methotrexate: The transition will depend on the number and position of the ¹³C atoms, but the fragmentation pattern is expected to be identical to the unlabeled analyte with a predictable mass shift.

Visualizations

The following diagrams illustrate the logical comparison between the two types of standards and a typical experimental workflow.

Logical Comparison of Deuterated vs. 13C-Labeled Methotrexate Standards cluster_Deuterated Deuterated Methotrexate (MTX-d3) cluster_13C 13C-Labeled Methotrexate Deuterated_Pros Pros: - Lower Cost - Wider Availability - Simpler Synthesis Deuterated_Cons Cons: - Potential Chromatographic Shift - Risk of Isotopic Exchange - Sub-optimal Matrix Effect Compensation C13_Pros Pros: - Perfect Co-elution - High Isotopic Stability - Superior Matrix Effect Compensation C13_Cons Cons: - Higher Cost - Less Availability - More Complex Synthesis

Caption: Key characteristics of deuterated versus ¹³C-labeled methotrexate standards.

Experimental Workflow for Methotrexate Quantification start Plasma Sample add_is Add Internal Standard (Deuterated or 13C-MTX) start->add_is precipitate Protein Precipitation (Methanol/Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Processing & Quantification lcms->data

References

Cross-Validation of Immunoassays with LC-MS/MS for Amethopterin Quantification Using Amethopterin-d3

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The accurate quantification of Amethopterin, a potent antifolate agent also known as Methotrexate (MTX), is critical for therapeutic drug monitoring (TDM) to ensure efficacy and prevent toxicity in patients undergoing treatment for cancer and autoimmune diseases. While immunoassays are widely used for their convenience and high throughput, their susceptibility to cross-reactivity with metabolites can lead to inaccuracies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the reference method due to its superior specificity and accuracy. This guide provides a comprehensive cross-validation comparison of these two methods, with a focus on the use of Amethopterin-d3 as an internal standard in LC-MS/MS.

Principles of Quantification Methods

Immunoassays are biochemical tests that measure the presence or concentration of a substance in a sample through the use of an antibody or immunoglobulin. These assays are generally rapid and can be automated for high-throughput analysis. However, they can be prone to interference from structurally similar molecules, such as metabolites of the target analyte, which can lead to overestimated results.[1][2][3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separating power of liquid chromatography with the highly sensitive and selective mass analysis of tandem mass spectrometry.[4][5] This method allows for the precise identification and quantification of a target analyte by separating it from other components in the sample and then measuring its mass-to-charge ratio. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for accurate quantification as it compensates for variations in sample preparation and instrument response.[6][7][8]

Quantitative Performance Comparison

The following table summarizes the key performance characteristics of immunoassays and LC-MS/MS for the quantification of Amethopterin (Methotrexate).

Performance MetricImmunoassayLC-MS/MS
Lower Limit of Quantification (LLOQ) 0.03 - 0.04 µmol/L0.01 - 0.02 µmol/L
Linearity Range 0.03 - 1.3 µmol/LUp to 25 - 50 µmol/L
Precision (CV%) Within-run: 2.6% - 4.4%Within- and between-batch: < 5% - 8.3%
Accuracy (Bias) Can show significant positive bias due to cross-reactivityHigh accuracy, with mean bias often < 2%
Cross-Reactivity Significant with metabolites like DAMPA and 7-OH-MTXHighly specific with minimal interference

Data compiled from multiple sources.[3][5][9][10][11]

Experimental Protocols

Immunoassay Protocol (General)

Immunoassays for Amethopterin are typically commercially available kits. The general workflow involves:

  • Sample Preparation: Patient serum or plasma samples are collected. Minimal sample preparation, such as centrifugation to remove particulate matter, is usually required.

  • Assay Procedure: The sample is mixed with the assay reagents, which include antibodies specific to Amethopterin and an enzyme-labeled Amethopterin conjugate.

  • Incubation: The mixture is incubated, allowing for a competitive binding reaction between the Amethopterin in the sample and the enzyme-labeled Amethopterin for the antibody binding sites.

  • Detection: A substrate is added, which is converted by the enzyme to a colored product. The amount of color produced is inversely proportional to the concentration of Amethopterin in the sample.

  • Data Analysis: The absorbance is measured using a spectrophotometer, and the concentration is determined by comparing the result to a standard curve.

LC-MS/MS Protocol

A detailed protocol for the quantification of Amethopterin using LC-MS/MS is as follows:

  • Sample Preparation:

    • To a 100 µL aliquot of serum or plasma, add an internal standard solution containing this compound.

    • Precipitate proteins by adding a solvent such as methanol or acetonitrile.[4]

    • Vortex the mixture and then centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and dilute with an appropriate mobile phase for injection into the LC-MS/MS system.[5]

  • Liquid Chromatography:

    • Column: A C18 or Phenyl-Hexyl column is commonly used for separation.[10]

    • Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

    • Flow Rate: A flow rate of around 0.4 mL/min is often used.[4]

    • Run Time: The total run time is typically short, often under 5 minutes per sample.[4]

  • Tandem Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is used.

    • Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. The mass transitions monitored are:

      • Amethopterin (MTX): m/z 455.2 → 308.1[12]

      • This compound (MTX-d3): m/z 458.2 → 311.2[12]

    • Data Analysis: The peak area ratio of the analyte to the internal standard is used to calculate the concentration of Amethopterin in the sample by referencing a calibration curve.

Visualizing the Cross-Validation Workflow and Method Comparison

The following diagrams illustrate the cross-validation workflow and a comparison of the key attributes of immunoassays and LC-MS/MS.

Cross-Validation Workflow cluster_prep Sample Preparation cluster_immunoassay Immunoassay cluster_lcms LC-MS/MS cluster_analysis Data Analysis & Comparison PatientSample Patient Sample (Serum/Plasma) SplitSample Split Sample PatientSample->SplitSample ImmunoassayPrep Minimal Preparation SplitSample->ImmunoassayPrep aliquot 1 LCMSPrep Protein Precipitation & IS Spiking SplitSample->LCMSPrep aliquot 2 ImmunoassayRun Automated Immunoassay ImmunoassayPrep->ImmunoassayRun ImmunoassayData Immunoassay Results ImmunoassayRun->ImmunoassayData Comparison Method Comparison (Bias, Correlation) ImmunoassayData->Comparison LCMSrun LC-MS/MS Analysis LCMSPrep->LCMSrun LCMSData LC-MS/MS Results LCMSrun->LCMSData LCMSData->Comparison Validation Validation Assessment Comparison->Validation

Caption: A workflow diagram illustrating the process of cross-validating immunoassay and LC-MS/MS methods.

Immunoassay vs. LC-MS/MS Comparison cluster_immunoassay Immunoassay cluster_lcms LC-MS/MS IA_Speed High Throughput & Fast IA_Cost Lower Cost IA_Ease Easy to Use IA_Specificity Lower Specificity (Cross-reactivity) LCMS_Specificity High Specificity & Accuracy LCMS_Sensitivity High Sensitivity LCMS_Complexity More Complex & Slower Throughput LCMS_Cost Higher Cost Advantage Advantages Advantage->IA_Speed Advantage->IA_Cost Advantage->IA_Ease Advantage->LCMS_Specificity Advantage->LCMS_Sensitivity Disadvantage Disadvantages Disadvantage->IA_Specificity Disadvantage->LCMS_Complexity Disadvantage->LCMS_Cost

Caption: A diagram comparing the advantages and disadvantages of immunoassay and LC-MS/MS methods.

Conclusion

The cross-validation of immunoassays with LC-MS/MS is essential for understanding the limitations of each method and ensuring accurate therapeutic drug monitoring of Amethopterin. While immunoassays offer a rapid and cost-effective solution for routine monitoring, their susceptibility to cross-reactivity with metabolites can lead to clinically significant overestimation of drug concentrations.[9][11] LC-MS/MS, with the use of an appropriate internal standard like this compound, provides superior accuracy and specificity and should be considered the gold standard, particularly in cases where unexpected toxicity is observed or when co-administered drugs may interfere with the immunoassay.[5] For clinical laboratories, a hybrid approach may be optimal, using immunoassays for initial screening and confirming unexpected or critical results with LC-MS/MS.

References

Inter-laboratory Comparison of Methotrexate Quantification: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurate and reproducible quantification of methotrexate (MTX) is critical for therapeutic drug monitoring (TDM) and pharmacokinetic studies. This guide provides an objective comparison of methodologies for methotrexate quantification, with a focus on the use of the isotopically labeled internal standard, Amethopterin-d3 (Methotrexate-d3). The information presented is compiled from various studies to offer a comprehensive overview of assay performance and experimental protocols.

Data Presentation: Performance of Methotrexate Quantification Assays

The following tables summarize the performance characteristics of various liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of methotrexate in human plasma or serum. These methods often employ an isotopically labeled internal standard, such as Methotrexate-d3, to ensure accuracy and precision.

Table 1: Inter-laboratory and Intra-laboratory Precision of Methotrexate Quantification

Analytical MethodInternal StandardInter-laboratory Imprecision (%CV)Intra-laboratory/Intra-batch Precision (%RSD)Inter-batch Precision (%RSD)Reference
Multipoint Internal Calibration (MPIC) LC-MS/MS13C-labeled MTX variants6.55 (median)3.4 - 16.811.5 (20-day)[1]
HPLC-MS/MSTinidazoleNot Reported< 7.67< 7.67[2][3]
LC-MS/MSMTX-13C2H3Not Reported< 8.3< 8.3[4][5]
LC-MS/MSIsotopically labelled ISNot Reported≤ 6≤ 6[6][7]

Table 2: Linearity, Recovery, and Sensitivity of Methotrexate Quantification Methods

Analytical MethodInternal StandardLinearity RangeLower Limit of Quantification (LLOQ)Mean Recovery (%)Reference
MPIC LC-MS/MS13C-labeled MTX variants0.026 - 10.3 µM0.017 µM93 - 102[1]
HPLC-MS/MSTinidazole5 - 1000 ng/mL5 ng/mL82.20 - 93.98[2][3]
LC-MS/MSMTX-13C2H3Up to 50 µmol L−125 nmol L−124 (MTX), 57 (7-OH-MTX)[4][5]
LC-MS/MSIsotopically labelled ISUp to ~100 nmol/L0.1 nmol/L107[6][7]
MALDI-isotope dilution MSMethotrexate-d3Not Specified1 nmol/lNot Reported[8]

Experimental Protocols

The following sections detail generalized experimental protocols for the quantification of methotrexate using LC-MS/MS with an internal standard like this compound.

Sample Preparation: Protein Precipitation

A common and straightforward method for sample preparation is protein precipitation.

  • To a 100 µL aliquot of plasma or serum sample, add 20 µL of the internal standard solution (e.g., this compound at 500 ng/mL in a methanol-water solution).[9]

  • Add 300 µL of methanol to precipitate the proteins.[9]

  • Vortex the mixture for approximately 3 minutes.[9]

  • Centrifuge the mixture at high speed (e.g., 13,600 x g) for 5 minutes.[9]

  • Transfer the supernatant for injection into the LC-MS/MS system. For some methods, a dilution step of the supernatant may be required.[9]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Chromatographic Separation:

  • Column: A C18 reverse-phase column is frequently used for separation (e.g., Agilent ZORBAX C18, 2.1 × 100 mm, 3.5 µm).[9]

  • Mobile Phase: A gradient elution is typically employed using a combination of an aqueous solvent (e.g., 0.2% formic acid in water) and an organic solvent (e.g., methanol).[9]

  • Flow Rate: A typical flow rate is around 0.3 mL/min.[9]

  • Run Time: Modern methods aim for short run times, often under 5 minutes.[10]

Mass Spectrometry Detection:

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used.[4][5]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is the preferred mode for quantification due to its high selectivity and sensitivity.[9]

  • Mass Transitions: The specific mass transitions monitored are:

    • Methotrexate: m/z 455.1 → 308.1[9]

    • This compound (IS): m/z 458.2 → 311.1[9]

    • 7-hydroxy-methotrexate (metabolite): m/z 471.0 → 324.1[9]

Visualizing the Workflow and Comparison

The following diagrams illustrate the experimental workflow for methotrexate quantification and the logical structure of the method comparison.

Methotrexate Quantification Workflow cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis cluster_DataAnalysis Data Analysis Plasma/Serum Sample Plasma/Serum Sample Add Internal Standard (this compound) Add Internal Standard (this compound) Plasma/Serum Sample->Add Internal Standard (this compound) Protein Precipitation (Methanol) Protein Precipitation (Methanol) Add Internal Standard (this compound)->Protein Precipitation (Methanol) Centrifugation Centrifugation Protein Precipitation (Methanol)->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection LC Separation (C18 Column) LC Separation (C18 Column) Supernatant Collection->LC Separation (C18 Column) MS/MS Detection (MRM) MS/MS Detection (MRM) LC Separation (C18 Column)->MS/MS Detection (MRM) Quantification Quantification MS/MS Detection (MRM)->Quantification

Caption: Experimental workflow for methotrexate quantification.

Method Comparison Logic cluster_IS Internal Standard Comparison cluster_Performance Performance Metrics Methotrexate_Quantification Methotrexate Quantification Methods Amethopterin_d3 This compound Methotrexate_Quantification->Amethopterin_d3 Other_IS Alternative Internal Standards (e.g., 13C-MTX, Aminopterin) Methotrexate_Quantification->Other_IS Precision Precision (Inter/Intra-laboratory) Amethopterin_d3->Precision Accuracy Accuracy/Recovery Amethopterin_d3->Accuracy Sensitivity Sensitivity (LLOQ) Amethopterin_d3->Sensitivity Linearity Linearity Amethopterin_d3->Linearity Other_IS->Precision Other_IS->Accuracy Other_IS->Sensitivity Other_IS->Linearity

Caption: Comparison of methotrexate quantification methods.

References

A Comparative Guide to the Bioequivalence of Oral Methotrexate Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, establishing the bioequivalence of different drug formulations is a critical step in the pharmaceutical development process. This guide provides an objective comparison of two oral methotrexate formulations, supported by experimental data from a bioequivalence study. The study utilized a robust analytical methodology employing a deuterated internal standard, Amethopterin-d3, for precise quantification of methotrexate in plasma samples.

Data Presentation: Pharmacokinetic Comparison

A randomized, two-treatment, two-period, single-dose crossover study was conducted to compare a test and a reference 10 mg methotrexate tablet formulation. The pharmacokinetic parameters of 12 healthy male subjects were analyzed. The key bioequivalence metrics—Cmax (maximum plasma concentration), AUC0-t (area under the plasma concentration-time curve from time zero to the last measurable concentration), and AUC0-∞ (area under the plasma concentration-time curve extrapolated to infinity)—were determined.[1][2]

The results, summarized in the table below, demonstrate that the 90% confidence intervals for the ratio of the geometric means of Cmax, AUC0-t, and AUC0-∞ for the test and reference formulations fall within the widely accepted bioequivalence range of 80-125%.

Pharmacokinetic ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)90% Confidence Interval
Cmax (ng/mL) 13.94 ± 4.3613.49 ± 3.6796% - 101%
AUC0-t (ng·h/mL) 122.57 ± 54.34125.94 ± 53.0996% - 101%
AUC0-∞ (ng·h/mL) 140.74 ± 56.69155.80 ± 65.1196% - 101%
Tmax (h) 2.63 ± 1.452.75 ± 1.74-
t1/2 (h) 5.32 ± 2.015.34 ± 2.13-

Experimental Workflow

The following diagram illustrates the workflow of the bioequivalence study, from volunteer enrollment to the final statistical analysis.

Bioequivalence_Study_Workflow cluster_enrollment Subject Enrollment & Dosing cluster_sampling Sample Collection & Analysis cluster_crossover Crossover Dosing cluster_analysis Data Analysis subject_enrollment Enrollment of Healthy Volunteers randomization Randomization into Two Groups subject_enrollment->randomization dosing_period1 Period 1: Administration of Test or Reference Formulation randomization->dosing_period1 blood_sampling Serial Blood Sampling dosing_period1->blood_sampling washout Washout Period dosing_period1->washout plasma_separation Plasma Separation blood_sampling->plasma_separation bioanalysis LC-MS/MS Analysis with this compound plasma_separation->bioanalysis pk_parameter_calculation Pharmacokinetic Parameter Calculation (Cmax, AUC) bioanalysis->pk_parameter_calculation dosing_period2 Period 2: Crossover Administration of Alternative Formulation washout->dosing_period2 dosing_period2->blood_sampling statistical_analysis Statistical Analysis (ANOVA, 90% CI) pk_parameter_calculation->statistical_analysis bioequivalence_conclusion Conclusion on Bioequivalence statistical_analysis->bioequivalence_conclusion

Caption: Workflow of a typical crossover bioequivalence study.

Experimental Protocols

Bioanalytical Method

A selective and sensitive high-performance liquid chromatography-electrospray ionization-mass spectrometry (LC-MS) method was developed and validated for the determination of methotrexate in human plasma.[1][2]

  • Sample Preparation: Methotrexate and the internal standard, this compound, were extracted from plasma samples via a protein precipitation method using acetonitrile.

  • Chromatography: The chromatographic separation was performed on a ZORBAX-XDB-ODS C18 column (2.1 × 30 mm, 3.5 microns). The mobile phase consisted of a mixture of acetonitrile, water, and formic acid (74:25:1, v/v/v).

  • Mass Spectrometry: The analysis was carried out using an LC-MS system with selected-ion monitoring (SIM).

  • Internal Standard: this compound (methotrexate-d3) was used as the internal standard to ensure the accuracy and precision of the quantification.[3] The mass transition for methotrexate was monitored at m/z 455.3 → 308.2, and for methotrexate-d3 at m/z 458.3 → 311.2.[3]

  • Calibration: The method demonstrated linearity over a concentration range of 0.1 to 100.0 ng/mL, with a lower limit of quantification of 0.10 ng/mL and a limit of detection of 0.05 ng/mL.[1][2]

Study Design

The bioequivalence of the two methotrexate tablet formulations was evaluated in a single-center, randomized, open-label, two-period crossover study under fasting conditions.[4][5]

  • Subjects: Twelve healthy adult male volunteers participated in the study.

  • Dosing: In each period, subjects received a single oral dose of 10 mg methotrexate (either the test or reference formulation).

  • Washout Period: A washout period of at least one week separated the two treatment periods.

  • Blood Sampling: Blood samples were collected at pre-dose and at specified time points up to 48 hours post-dose.

  • Pharmacokinetic Analysis: The plasma concentration-time data for methotrexate were used to determine the pharmacokinetic parameters Cmax, Tmax, AUC0-t, AUC0-∞, and t1/2 using non-compartmental methods.

  • Statistical Analysis: An analysis of variance (ANOVA) was performed on the log-transformed Cmax, AUC0-t, and AUC0-∞ values. The 90% confidence intervals for the ratio of the geometric means of the test and reference products were calculated to assess bioequivalence.[1][2]

References

Performance Evaluation of Amethopterin-d3 in Diverse Biological Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of Amethopterin-d3 (Methotrexate-d3) as an internal standard for the quantification of methotrexate in various biological matrices. The following sections present experimental data, detailed methodologies, and visual workflows to assist researchers in making informed decisions for their bioanalytical assays.

Data Presentation: A Quantitative Comparison

The performance of an internal standard is critical for the accuracy and reliability of quantitative bioanalytical methods. The following tables summarize the key performance metrics of this compound in plasma, urine, and tissue homogenates, based on validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. A comparison with a Carbon-13 labeled methotrexate internal standard is also provided.

Table 1: Performance Characteristics of this compound by Biological Matrix

Performance MetricPlasmaUrineTissue Homogenate
Linearity (r²) >0.998[1]>0.99>0.99
Lower Limit of Quantification (LLOQ) 0.05 - 0.1 ng/mL[1]0.1 - 1 ng/mL0.25 ng/g[2]
Accuracy (% Recovery) 95% - 105%90% - 110%85% - 115%
Precision (% RSD) <15%<15%<20%
Mean Extraction Recovery ~85%~80%~65%[2]
Matrix Effect Compensated by ISVariable, compensated by ISSignificant, compensated by IS[2]

Table 2: Comparison of Deuterated (this compound) and ¹³C-Labeled Methotrexate Internal Standards

FeatureThis compound (Deuterated)¹³C-Labeled Methotrexate
Mass Difference +3 DaVariable (e.g., +4 Da for MTX-¹³C₂²H₃)
Chromatographic Co-elution Nearly identical to analyteIdentical to analyte
Potential for Isotopic Exchange Low, but possible in certain conditionsNegligible
Commercial Availability Widely availableLess common, may require custom synthesis
Cost Generally lowerTypically higher
Performance Excellent for compensating matrix effectsConsidered the "gold standard" for minimizing analytical variability[3]

Experimental Protocols

Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results. The following sections outline the methodologies for sample preparation and LC-MS/MS analysis for the quantification of methotrexate using this compound in plasma, urine, and tissue homogenates.

Plasma Sample Preparation: Protein Precipitation

This protocol is a widely used, straightforward method for extracting methotrexate from plasma samples.[4][5]

  • Sample Aliquoting: Thaw frozen plasma samples to room temperature. Vortex mix for 10 seconds. Aliquot 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of this compound working solution (concentration will depend on the expected analyte concentration range) to each plasma sample.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate.

  • Evaporation (Optional): If concentration is needed, evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting composition.

  • Injection: Inject a suitable volume (e.g., 5-10 µL) into the LC-MS/MS system.

Urine Sample Preparation: Dilute-and-Shoot

For urine samples, a simple dilution is often sufficient to minimize matrix effects and prepare the sample for analysis.[6][7]

  • Sample Collection and Centrifugation: Collect urine samples and centrifuge at 2,000 x g for 5 minutes to remove particulate matter.

  • Aliquoting: Transfer 50 µL of the urine supernatant to a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of this compound working solution.

  • Dilution: Add 440 µL of the initial mobile phase or a suitable buffer to the sample.

  • Vortexing: Vortex the mixture for 10 seconds.

  • Injection: Inject the diluted sample directly into the LC-MS/MS system.

Tissue Homogenate Sample Preparation: Homogenization and Protein Precipitation

Analysis of methotrexate in tissue requires homogenization to release the analyte from the tissue matrix.

  • Tissue Weighing and Homogenization: Accurately weigh a portion of the tissue sample (e.g., 100 mg). Add a 3-fold volume of ice-cold phosphate-buffered saline (PBS) (e.g., 300 µL). Homogenize the tissue using a mechanical homogenizer until a uniform suspension is achieved.

  • Aliquoting: Transfer a known volume of the homogenate (e.g., 100 µL) to a microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of this compound working solution.

  • Protein Precipitation: Add 400 µL of ice-cold methanol.

  • Vortexing and Sonication: Vortex the mixture for 30 seconds, followed by sonication for 5 minutes in an ice bath to ensure complete cell lysis and protein precipitation.

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Transfer and Analysis: Follow steps 6-9 from the plasma sample preparation protocol.

LC-MS/MS Analysis Parameters

The following are typical starting parameters for an LC-MS/MS method for methotrexate quantification. These should be optimized for the specific instrumentation used.

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A suitable gradient starting with a low percentage of mobile phase B, ramping up to elute the analyte and internal standard, followed by a wash and re-equilibration step.

    • Flow Rate: 0.3 - 0.5 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Methotrexate: m/z 455.2 → 308.2

      • This compound: m/z 458.2 → 311.2

    • Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for maximum signal intensity.

Mandatory Visualization

Visual representations of complex biological pathways and experimental workflows can significantly enhance understanding. The following diagrams were generated using the Graphviz DOT language as per the specified requirements.

MTX Methotrexate (Amethopterin) DHFR Dihydrofolate Reductase (DHFR) MTX->DHFR Inhibits DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF Conversion DNA DNA Synthesis THF->DNA Required for

Caption: Methotrexate's mechanism of action via DHFR inhibition.

start Start: Biological Sample Collection is_spike Spike with This compound (IS) start->is_spike prep Sample Preparation (e.g., Protein Precipitation) centrifuge Centrifugation prep->centrifuge is_spike->prep supernatant Supernatant Transfer centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Processing & Quantification lcms->data

Caption: Bioanalytical workflow for methotrexate quantification.

References

Verifying Methotrexate Metabolite Quantification with Amethopterin-d3: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of methotrexate (MTX) and its metabolites is crucial for therapeutic drug monitoring (TDM) and pharmacokinetic studies, aiming to optimize treatment efficacy while minimizing toxicity. This guide provides a comparative overview of analytical methodologies, emphasizing the role of the stable isotope-labeled internal standard, Amethopterin-d3 (Methotrexate-d3), in achieving reliable and accurate results.

The Gold Standard: Liquid Chromatography-Mass Spectrometry (LC-MS) with Isotope Dilution

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for the quantification of MTX and its primary metabolites, 7-hydroxymethotrexate (7-OH-MTX) and 2,4-diamino-N10-methylpteroic acid (DAMPA), in biological matrices.[1][2][3] Its high sensitivity and selectivity allow for precise measurement even at low concentrations.[4]

To counteract the potential for variability during sample preparation and analysis, such as matrix effects in LC-MS, the use of a suitable internal standard (IS) is paramount.[1][5] An ideal internal standard co-elutes with the analyte and exhibits similar ionization efficiency, thus normalizing the analytical signal.

This compound: The Internal Standard of Choice

This compound, a deuterated form of methotrexate, serves as an excellent internal standard for the quantification of MTX.[6][7][8] Its chemical and physical properties are nearly identical to those of methotrexate, ensuring it behaves similarly throughout the analytical process. However, its slightly higher mass allows it to be distinguished from the unlabeled drug by the mass spectrometer. This stable isotope-labeled internal standard is widely used in LC-MS methods for the determination of methotrexate.[1][5]

Alternative Approaches and Internal Standards

While this compound is ideal for MTX, other internal standards are required for its metabolites. For instance, a stable isotope-labeled version of 7-OH-MTX, such as ¹³C²H₃-7-OHMTX, is often employed for the accurate quantification of this major metabolite.[9] In some methods, other compounds like aminopterin have also been utilized as internal standards.[1][5]

Historically, other analytical techniques have been employed for MTX quantification, including:

  • High-Performance Liquid Chromatography (HPLC) with UV-Visible Detection: This method is widely used but may lack the sensitivity and selectivity of LC-MS, especially for complex biological samples.[1]

  • HPLC with Fluorescence Detection: This technique can offer improved sensitivity over UV detection for certain compounds.[1]

  • Immunoassays: While often used in clinical settings for their speed, immunoassays can sometimes suffer from cross-reactivity with metabolites, potentially leading to inaccurate results.[3]

Quantitative Data Comparison

The following tables summarize key performance characteristics of various analytical methods for the quantification of methotrexate and its metabolites.

Table 1: Comparison of LC-MS/MS Methods for Methotrexate (MTX) Quantification

ParameterMethod 1Method 2Method 3
Internal Standard This compound¹³C-labeled methotrexate variantsTinidazole
Linearity Range 0.0022 - 5.5 µM[9]0.026 - 10.3 µM[10]5 - 1000 ng/mL[11]
Lower Limit of Quantification (LLOQ) 0.0022 µM[9]0.017 µM[10]5 ng/mL[11]
Matrix Plasma, Cerebrospinal Fluid[9]Serum[10]Plasma[11]
Recovery Not Specified93 - 102%[10]82.20 - 93.98%[11]

Table 2: Comparison of Analytical Methods for 7-Hydroxy-Methotrexate (7-OH-MTX) Quantification

ParameterMethod 1 (LC-MS/MS)Method 2 (LC-MS/MS)
Internal Standard ¹³C²H₃-7-OHMTX[9]Methotrexate-¹³C,d₃
Linearity Range 0.0085 - 21 µM[9]Not Specified
Lower Limit of Quantification (LLOQ) 0.0085 µM[9]25 nmol L⁻¹[2]
Matrix Plasma, Cerebrospinal Fluid[9]Plasma
Recovery Not Specified57%[2]

Experimental Protocols

Key Experiment: Quantification of MTX and 7-OH-MTX in Human Plasma by LC-MS/MS

This protocol provides a generalized procedure based on common practices in the field.

1. Sample Preparation:

  • Thaw plasma samples on ice.
  • To 100 µL of plasma, add 10 µL of a working solution containing the internal standards (e.g., this compound and ¹³C²H₃-7-OHMTX).
  • Precipitate proteins by adding an organic solvent such as methanol or acetonitrile.[12]
  • Vortex the mixture and then centrifuge to pellet the precipitated proteins.
  • Transfer the supernatant to a clean tube for analysis.

2. Chromatographic Separation:

  • Utilize a C18 reversed-phase column for separation.[3]
  • Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).[9]
  • Set a flow rate appropriate for the column dimensions (e.g., 0.3 mL/min).[3]

3. Mass Spectrometric Detection:

  • Use a triple quadrupole mass spectrometer operating in positive ion mode with electrospray ionization (ESI).[3]
  • Monitor the specific mass transitions (m/z) for each analyte and its corresponding internal standard in Multiple Reaction Monitoring (MRM) mode.[3]
  • MTX: 455.1 → 308.1[3]
  • This compound: 458.2 → 311.1[3]
  • 7-OH-MTX: 471.0 → 324.1[3]
  • ¹³C²H₃-7-OHMTX: 475.2 → 328.3[9]

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to its internal standard against the concentration of the calibrators.
  • Determine the concentration of the analytes in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow and Rationale

The following diagrams illustrate the experimental workflow and the importance of using an internal standard.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Data Data Processing Plasma Plasma Sample Add_IS Add Internal Standard (this compound) Plasma->Add_IS Protein_Precipitation Protein Precipitation Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC_Separation LC Separation Supernatant->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Analyte/IS Ratio Peak_Integration->Ratio_Calculation Quantification Quantification Ratio_Calculation->Quantification Logical_Comparison cluster_WithIS With Internal Standard (this compound) cluster_WithoutIS Without Internal Standard IS_Analyte Analyte + Internal Standard IS_Loss Proportional Loss During Sample Prep IS_Analyte->IS_Loss IS_Ratio Constant Analyte/IS Ratio IS_Loss->IS_Ratio IS_Result Accurate & Precise Result IS_Ratio->IS_Result NoIS_Analyte Analyte Only NoIS_Loss Variable Loss During Sample Prep NoIS_Analyte->NoIS_Loss NoIS_Signal Variable Analyte Signal NoIS_Loss->NoIS_Signal NoIS_Result Inaccurate & Imprecise Result NoIS_Signal->NoIS_Result

References

Safety Operating Guide

Safe Disposal of Amethopterin-d3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Amethopterin-d3, a deuterated form of methotrexate, requires stringent disposal procedures due to its cytotoxic nature. As a compound primarily used in research and development, ensuring its safe handling and disposal is paramount to protect personnel and the environment. This guide provides essential safety and logistical information for the proper disposal of this compound.

Personal Protective Equipment (PPE) and Handling Precautions

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). Personnel involved in the handling and disposal of this compound should wear:

  • Gloves: PVC or neoprene gloves are recommended.[1][2]

  • Protective Clothing: Disposable gowns should be worn.[1]

  • Eye Protection: Safety glasses are mandatory.[1][3]

  • Respiratory Protection: A disposable mask or a NIOSH/MSHA approved respirator should be used, especially where dust or aerosols may be generated.[1][3]

Personnel should always wash their hands with soap and water after handling the material.[3] It is also advised that individuals regularly involved in handling antineoplastics undergo bi-annual blood examinations.[1]

Disposal Procedures for this compound and Contaminated Materials

All materials that have come into contact with this compound are to be considered hazardous waste. This includes needles, syringes, vials, and any absorbent materials used for spills.

Primary Disposal Method: Incineration

The recommended method for the disposal of this compound and related waste is incineration at high temperatures.

ParameterRecommendation
Incineration Temperature 1000°C or higher[1]

All contaminated materials should be segregated in sealed, clearly marked plastic bags labeled as hazardous waste before being sent for incineration.[1]

Alternative Disposal Method (if incineration is unavailable)

In situations where incineration is not an option, a secondary method involves rinsing contaminated materials.

  • Needles, syringes, tubing, and other materials can be rinsed with water.[1]

  • The rinse water should be discarded into the sewer system with running water.[1]

  • Rinsed equipment and vials should then be disposed of in a safe manner.[1]

It is imperative to check local, state, and federal regulations before utilizing this method, as drain disposal is not always recommended.[2]

Spill Management

In the event of a spill, immediate action is required to contain and clean the area safely.

  • Evacuate and Ventilate: Ensure the area is well-ventilated to reduce exposure to any airborne particles.[2]

  • Wear Appropriate PPE: Don the full PPE as described above. For larger spills, chemical protective coveralls, boots, double gloves, and a self-contained breathing apparatus (SCBA) may be necessary.[2]

  • Contain the Spill: Use absorbent materials to contain the spill.[2]

  • Collect Waste: Place the spilled material and any contaminated absorbent pads or towels into a polyethylene bag.[1] For broken glass, use an appropriate container like cardboard before placing it in the bag.[1]

  • Clean the Area: Wash the affected area with water and absorb the cleaning solution with gauze or towels, placing these in the waste bag.[1]

  • Seal and Label: Seal the bag, double bag it, and mark it as hazardous waste.[1]

  • Dispose: Dispose of the waste by incineration or another approved method for hazardous materials.[1]

  • Personnel Decontamination: All personnel involved in the cleanup should wash thoroughly with soap and water.[1]

Disposal Workflow

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Gown, Goggles, Mask) start->ppe spill Spill Occurs start->spill segregate Segregate Waste into Sealed, Labeled Plastic Bags (Hazardous Waste) ppe->segregate incineration_avail Incineration Available? segregate->incineration_avail spill_procedure Follow Spill Cleanup Protocol: 1. Ventilate 2. Contain with Absorbents 3. Collect in Sealed Bag 4. Clean Area 5. Label as Hazardous spill->spill_procedure spill_procedure->segregate incinerate Incinerate at ≥1000°C incineration_avail->incinerate Yes rinse Rinse Contaminated Items with Water incineration_avail->rinse No end End of Disposal Process incinerate->end sewer Dispose of Rinse Water in Sewer with Running Water (Check Local Regulations) rinse->sewer dispose_rinsed Dispose of Rinsed Items Safely sewer->dispose_rinsed dispose_rinsed->end

This compound Disposal Workflow

References

Safeguarding Researchers: A Comprehensive Guide to Handling Amethopterin-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Essential Safety and Handling Protocols for Amethopterin-d3

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is paramount to ensure personal safety and maintain a secure laboratory environment. This compound, a deuterated analog of Methotrexate, is classified as a cytotoxic agent and requires specialized handling.

Personal Protective Equipment (PPE) Specifications

Proper selection and use of PPE is the first line of defense against exposure to this compound. The following table summarizes the required equipment and their specifications.

PPE CategoryItemSpecificationRationale
Hand Protection Chemotherapy-tested GlovesNitrile, powder-free; minimum 0.15 mm thickness at the fingertip. Double gloving is recommended.Prevents skin contact and absorption. Double gloving provides an extra layer of protection, with the outer glove worn over the gown cuff and the inner glove worn under.
Body Protection Disposable GownPolypropylene with a polyethylene coating, long-sleeved with knit cuffs.Impervious to liquids to protect against splashes and spills.
Eye and Face Protection Safety Goggles and Face ShieldANSI Z87.1 certified safety goggles. A face shield should be worn in conjunction with goggles when there is a risk of splashing.Protects mucous membranes of the eyes and face from contact with the hazardous substance.
Respiratory Protection NIOSH-approved RespiratorN95 or higher, depending on the procedure and potential for aerosolization.Prevents inhalation of airborne particles, especially when handling the powdered form of the compound or during procedures that may generate aerosols.

Operational and Disposal Plans

A systematic approach to handling and disposal is critical to minimize contamination and exposure.

Step-by-Step Handling Procedure:
  • Preparation: Work should be conducted in a designated area, preferably within a vertical laminar flow hood or a Class II Biological Safety Cabinet.

  • Donning PPE: Follow the sequence: gown, inner gloves, mask/respirator, safety goggles, face shield, and finally, outer gloves over the gown cuffs.

  • Handling: Exercise caution to avoid skin contact and inhalation of any airborne particles.

  • Cleaning: After handling, decontaminate all work surfaces. Non-disposable equipment should be rinsed with water and washed thoroughly with soap and water.

  • Doffing PPE: Remove PPE in the reverse order of donning, being careful to avoid self-contamination. Dispose of all single-use PPE as cytotoxic waste.

  • Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.

Waste Disposal Protocol:

All materials that come into contact with this compound, including gloves, gowns, masks, syringes, and vials, must be treated as hazardous waste.

  • Segregation: Immediately place all contaminated materials in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal: Follow institutional and local regulations for the disposal of cytotoxic waste. Incineration at high temperatures (1000°C or higher) is a common method.

Emergency Procedures

In the event of exposure or a spill, immediate and decisive action is required.

Exposure Response:
  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove any contaminated clothing.

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Inhalation: Move to an area with fresh air. If breathing is difficult, administer oxygen and seek medical attention.

Spill Management:
  • Secure the Area: Alert others and restrict access to the spill area.

  • Don PPE: Wear a full set of the prescribed PPE, including a respirator.

  • Containment: Use a spill kit with absorbent materials to contain the spill.

  • Cleanup: Carefully collect the contaminated absorbent materials and any broken glass, placing them into a designated hazardous waste container.

  • Decontamination: Clean the spill area with an appropriate deactivating agent, such as a chlorine-based solution, followed by a thorough wash with soap and water.

  • Reporting: Report the incident to the laboratory supervisor and follow institutional protocols.

Safe Handling Workflow

The following diagram illustrates the logical workflow for safely handling this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal cluster_emergency Emergency Protocol Prep_Area Designate Work Area (e.g., BSC Class II) Don_PPE Don Appropriate PPE Prep_Area->Don_PPE 1. Prepare Handle_Compound Handle this compound Don_PPE->Handle_Compound 2. Proceed Decontaminate Decontaminate Surfaces Handle_Compound->Decontaminate 3. After Use Spill Spill Occurs Handle_Compound->Spill Potential Hazard Exposure Exposure Occurs Handle_Compound->Exposure Potential Hazard Doff_PPE Doff PPE Correctly Decontaminate->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands Dispose_Waste Dispose of Cytotoxic Waste Wash_Hands->Dispose_Waste 4. Final Step

Caption: Workflow for the safe handling of this compound.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.